molecular formula C28H26FN5O2 B10854935 Csnk1-IN-2

Csnk1-IN-2

Cat. No.: B10854935
M. Wt: 483.5 g/mol
InChI Key: UYAQWCZWVIFRCN-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Csnk1-IN-2 is a small molecule inhibitor designed to selectively target and inhibit the activity of Casein Kinase 1 (CK1) enzymes . The CK1 family of serine/threonine kinases are key regulators of numerous cellular signaling pathways and are involved in processes such as membrane trafficking, DNA repair, and cell cycle progression . Researchers utilize this compound to probe the biological functions of specific CK1 isoforms, including their roles in the Wnt signaling pathway, which is critical for cell fate determination and is often dysregulated in cancer . Furthermore, CK1 isoforms, particularly delta and epsilon, are essential components in the regulation of the mammalian circadian clock, and their inhibition can be used to study the molecular mechanisms of circadian rhythms . Recent studies also highlight the role of specific CK1 family members, such as CSNK1G2, in modulating necroptosis, a form of programmed cell death, suggesting that inhibitors like this compound could be valuable tools in researching age-related diseases and cellular stress responses . This compound provides researchers with a powerful chemical tool to dissect CK1-dependent mechanisms in vitro and in vivo, contributing to the development of novel therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C28H26FN5O2

Molecular Weight

483.5 g/mol

IUPAC Name

(2R)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-2-pyridinyl]-2-(4-fluorophenyl)propanamide

InChI

InChI=1S/C28H26FN5O2/c1-17(18-8-10-20(29)11-9-18)27(35)33-23-16-19(12-14-30-23)25-26(31-21-6-4-3-5-7-21)24-22(32-25)13-15-34(2)28(24)36/h3-12,14,16-17,31-32H,13,15H2,1-2H3,(H,30,33,35)/t17-/m1/s1

InChI Key

UYAQWCZWVIFRCN-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

Csnk1-IN-2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Csnk1-IN-2 is a potent and selective inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase implicated in a multitude of cellular processes, including the regulation of pivotal signaling pathways such as Wnt/β-catenin and p53. Dysregulation of CSNK1A1 activity has been linked to various proliferative disorders, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, cellular targets, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of CSNK1A1. By binding to the kinase, this compound blocks the phosphorylation of downstream substrates, thereby modulating the signaling cascades in which CSNK1A1 plays a crucial role.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several kinases, demonstrating a primary affinity for CSNK1A1. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (µM)Notes
CSNK1A12.52[1]
CSNK1D8.48[1]
CSNK1A1 (high ATP)107[1]Indicates competitive inhibition with ATP
EGFR (wild type)0.00274[1]Potent off-target activity observed

Signaling Pathways Modulated by this compound

As an inhibitor of CSNK1A1, this compound is predicted to significantly impact signaling pathways where this kinase is a key regulator. The two most prominent pathways are the Wnt/β-catenin and the p53 signaling pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, CSNK1A1 is a critical component of the β-catenin destruction complex. It initiates the phosphorylation of β-catenin, marking it for subsequent ubiquitination and proteasomal degradation. Inhibition of CSNK1A1 by this compound is expected to stabilize β-catenin, leading to its accumulation and the activation of Wnt target genes.

Wnt_Signaling cluster_destruction_complex β-catenin Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Axin Axin Dsh->Axin GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin CSNK1A1 CSNK1A1 CSNK1A1->Beta_Catenin P Ub Ubiquitination Beta_Catenin->Ub P TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Proteasome Proteasome Ub->Proteasome Target_Genes Target Gene Expression TCF_LEF->Target_Genes Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1A1

Caption: Wnt/β-catenin signaling pathway indicating CSNK1A1's role.

p53 Signaling Pathway

CSNK1A1 can also phosphorylate MDM2, a key negative regulator of the tumor suppressor p53. This phosphorylation enhances the ability of MDM2 to target p53 for degradation. By inhibiting CSNK1A1, this compound may lead to reduced MDM2 activity, resulting in the stabilization and activation of p53.

p53_Signaling Cellular_Stress Cellular Stress p53 p53 Cellular_Stress->p53 CSNK1A1 CSNK1A1 MDM2 MDM2 CSNK1A1->MDM2 P MDM2->p53 Ub Ub Ubiquitination Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Proteasome Proteasome Ub->Proteasome Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1A1

Caption: p53 signaling pathway and the regulatory role of CSNK1A1.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are based on established methodologies for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generic method for determining the IC50 value of this compound against CSNK1A1, adaptable for other kinases.

  • Materials:

    • Recombinant human CSNK1A1 enzyme

    • Kinase substrate (e.g., a specific peptide or a generic substrate like casein)

    • This compound

    • ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays, unlabeled ATP)

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 10% glycerol, 1 mM DTT)

    • 96-well plates

    • Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega) (for luminescence-based assay)

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, the substrate, and the diluted this compound or DMSO (vehicle control).

    • Add the CSNK1A1 enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

    • Quantify the kinase activity. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced via a luminescence readout.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., a line with known dependence on Wnt or p53 signaling)

    • Cell culture medium and supplements

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Workflow for Target Engagement

The following diagram illustrates a general workflow to confirm that this compound engages its target, CSNK1A1, within a cellular context.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (this compound or DMSO) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Western_Blot 4. Western Blot Analysis Lysis->Western_Blot Phospho_Substrate Phospho-Substrate (e.g., p-β-catenin S45) Western_Blot->Phospho_Substrate Total_Substrate Total Substrate (e.g., β-catenin) Western_Blot->Total_Substrate Loading_Control Loading Control (e.g., GAPDH) Western_Blot->Loading_Control Quantification 5. Densitometry and Data Analysis Phospho_Substrate->Quantification Total_Substrate->Quantification Loading_Control->Quantification

Caption: Workflow for assessing target engagement in cells.

References

In-Depth Technical Guide: Csnk1-IN-2 and its Target Protein CSNK1A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase, is a pivotal regulator of numerous cellular processes, including Wnt/β-catenin signaling, mTOR pathway activation, and the DNA damage response. Its dysregulation is implicated in various pathologies, particularly cancer. This has rendered CSNK1A1 an attractive target for therapeutic intervention. Csnk1-IN-2 is a potent inhibitor of CSNK1A1. This document provides a comprehensive technical overview of this compound, its target CSNK1A1, and the methodologies for their study.

Introduction to CSNK1A1

CSNK1A1 is a ubiquitously expressed monomeric protein that plays a crucial role in a multitude of signaling pathways. It functions as a "phosphate-directed" kinase, often requiring a priming phosphorylation event on its substrates.

Role in Wnt/β-catenin Signaling

CSNK1A1 is a key component of the β-catenin destruction complex. In the absence of a Wnt ligand, CSNK1A1 phosphorylates β-catenin at Serine 45, initiating a cascade of subsequent phosphorylations by GSK3β. This ultimately leads to the ubiquitination and proteasomal degradation of β-catenin, thus keeping the Wnt pathway inactive.

Involvement in the mTOR Pathway

CSNK1A1 also participates in the mTOR signaling cascade, a central regulator of cell growth and proliferation. It has been shown to be involved in the regulation of mTORC1 activity, although the precise mechanisms are still under investigation.

Function in the DNA Damage Response

In response to DNA damage, CSNK1A1 has been identified as a regulator of the DNA damage response (DDR). It can influence the stability and activity of key DDR proteins, thereby impacting cell fate decisions such as cell cycle arrest and apoptosis.

This compound: A CSNK1A1 Inhibitor

This compound is a small molecule inhibitor of CSNK1A1. Its inhibitory activity has been characterized in biochemical assays.

Quantitative Data

The inhibitory potency of this compound against CSNK1A1 and other kinases has been determined and is summarized in the table below.

Target KinaseIC50 (µM)Assay Conditions
CSNK1A12.52Standard ATP
CSNK1D8.48Standard ATP
CSNK1A1107High ATP
EGFR (wild type)0.00274Standard ATP
Data sourced from commercially available information. The specific details of the assay protocols from the primary source are not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and CSNK1A1.

Biochemical Kinase Inhibition Assay (CSNK1A1)

This protocol outlines a general method to determine the in vitro inhibitory activity of a compound against CSNK1A1.

Materials:

  • Recombinant human CSNK1A1 protein

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., a peptide containing a CSNK1A1 recognition motif)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound dilutions to the wells.

  • Add the CSNK1A1 enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Wnt Signaling Assay (Luciferase Reporter Assay)

This protocol describes how to measure the effect of this compound on Wnt/β-catenin signaling in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash/FOPFlash reporter plasmids (contain TCF/LEF binding sites driving luciferase expression)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • Wnt3a conditioned medium or purified Wnt3a protein

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

  • After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the Wnt pathway.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

  • Determine the effect of this compound on Wnt signaling by comparing the luciferase activity in treated versus untreated cells.

Cellular mTOR Signaling Assay (Western Blot)

This protocol details the investigation of this compound's effect on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream proteins.

Materials:

  • Cell line of interest (e.g., a cancer cell line with active mTOR signaling)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-CSNK1A1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere.

  • Treat the cells with different concentrations of this compound for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in phosphorylation of mTOR pathway proteins upon treatment with this compound.

Signaling Pathways and Experimental Workflows

CSNK1A1 in the Wnt/β-catenin Signaling Pathway

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand (Absent) Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CSNK1A1) beta_Catenin_off β-catenin Destruction_Complex->beta_Catenin_off Phosphorylation CSNK1A1_off CSNK1A1 CSNK1A1_off->beta_Catenin_off P (S45) Proteasome Proteasome beta_Catenin_off->Proteasome Degradation Wnt_on Wnt Ligand (Present) Frizzled_LRP Frizzled/LRP5/6 Wnt_on->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibition beta_Catenin_on β-catenin (Stabilized) Nucleus Nucleus beta_Catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1A1_off Inhibition

Caption: Role of CSNK1A1 in Wnt signaling and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep_reagents plate_setup Set up 384-well Plate prep_reagents->plate_setup add_inhibitor Add this compound Dilutions plate_setup->add_inhibitor add_kinase Add CSNK1A1 Enzyme add_inhibitor->add_kinase start_reaction Initiate Reaction with ATP/Substrate add_kinase->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Detect ADP incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Analyze Data (IC50 determination) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound against CSNK1A1.

CSNK1A1 and mTOR Signaling Pathway

mTOR_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Inhibition when unphosphorylated CSNK1A1 CSNK1A1 CSNK1A1->mTORC1 Regulation Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1A1 Inhibition

Caption: Postulated role of CSNK1A1 in the mTOR signaling pathway.

Conclusion

This compound is a valuable research tool for probing the function of CSNK1A1 in various cellular contexts. The provided protocols and diagrams serve as a foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting CSNK1A1. Further studies are warranted to fully elucidate the cellular effects of this compound and its impact on CSNK1A1-mediated signaling pathways.

Csnk1-IN-2: A Technical Guide to its Role as a Putative Modulator of the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the predicted role of Csnk1-IN-2 in the Wnt signaling pathway based on its known inhibitory activity against Casein Kinase 1 Alpha 1 (CSNK1A1). As of the latest literature review, specific studies detailing the effects of this compound on the Wnt signaling cascade are not publicly available. The experimental protocols and pathway diagrams are presented as representative examples of how a CSNK1A1 inhibitor would be investigated in this context.

Introduction

The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs numerous cellular processes, including cell proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of this pathway is a hallmark of various cancers and other diseases.[2] Casein Kinase 1 (CK1) isoforms, particularly CSNK1A1 (CK1α), are pivotal regulators of the canonical Wnt/β-catenin signaling pathway.[3] CK1α acts as a key component of the β-catenin destruction complex, where it phosphorylates β-catenin, marking it for subsequent ubiquitination and proteasomal degradation.[1] This function positions CK1α as a negative regulator of Wnt signaling.

This compound is a small molecule inhibitor of CSNK1A1.[4] This guide will explore the theoretical role of this compound in the Wnt signaling pathway, present its known quantitative data, provide detailed experimental protocols for its characterization, and visualize the relevant biological and experimental workflows.

This compound: Mechanism of Action and Quantitative Data

This compound is a potent inhibitor of CSNK1A1. By inhibiting the kinase activity of CSNK1A1, this compound is predicted to disrupt the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of TCF/LEF-mediated transcription of Wnt target genes. This would effectively lead to an activation of the Wnt signaling pathway, a counterintuitive effect for an inhibitor but logical given that CSNK1A1 is a negative regulator.

Quantitative Data

The available in vitro inhibitory activities of this compound are summarized in the table below. It is important to note its inhibitory activity against wild-type EGFR, which should be considered in experimental design to account for potential off-target effects.

TargetIC50 (μM)Notes
CSNK1A1 2.52 Primary Target
CSNK1D8.48[4]
CSNK1A1 (high ATP)107[4]
wild type-EGFR0.00274[4]

Role in the Wnt Signaling Pathway

The canonical Wnt signaling pathway is tightly regulated. In the "Wnt-off" state, the destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and CSNK1A1, facilitates the sequential phosphorylation of β-catenin.[3] CSNK1A1 initiates this process by phosphorylating β-catenin at Ser45.[1] This "priming" phosphorylation allows for subsequent phosphorylation by GSK3β, leading to β-catenin's degradation.

In the "Wnt-on" state, the binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the recruitment of Dishevelled and the inactivation of the destruction complex. This results in the accumulation of unphosphorylated β-catenin, which then translocates to the nucleus to act as a co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.

By inhibiting CSNK1A1, this compound is expected to mimic a "Wnt-on" state by preventing the initial phosphorylation of β-catenin, thereby leading to its stabilization and the activation of downstream signaling.

Signaling Pathway Diagram

Wnt_Signaling_with_Csnk1_IN_2 cluster_off Wnt-Off State cluster_on Wnt-On State / Effect of this compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CSNK1A1) p_beta_catenin p-β-catenin beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex Phosphorylation beta_catenin_off->p_beta_catenin CSNK1A1 then GSK3β Proteasome Proteasome p_beta_catenin->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Wnt_Target_Genes_off Wnt Target Genes (Inactive) TCF_LEF_off->Wnt_Target_Genes_off Repression Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition Csnk1_IN_2 This compound CSNK1A1_inhibited CSNK1A1 (Inhibited) Csnk1_IN_2->CSNK1A1_inhibited beta_catenin_on β-catenin (Accumulates) CSNK1A1_inhibited->beta_catenin_on Phosphorylation Blocked beta_catenin_nuc β-catenin (Nucleus) beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Co-activation Wnt_Target_Genes_on Wnt Target Genes (Active Transcription) TCF_LEF_on->Wnt_Target_Genes_on Activation

Caption: Canonical Wnt signaling pathway and the predicted intervention point of this compound.

Experimental Protocols

To empirically determine the role of this compound in the Wnt signaling pathway, a series of in vitro and in vivo experiments would be necessary. The following are detailed, representative protocols.

In Vitro Kinase Assay

Objective: To confirm the direct inhibitory effect of this compound on CSNK1A1 kinase activity.

Materials:

  • Recombinant human CSNK1A1

  • Biotinylated peptide substrate for CSNK1A1 (e.g., Biotin-RRKDLHDDEEDEAMSITA)

  • This compound

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the CSNK1A1 enzyme and the peptide substrate in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for CSNK1A1.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

TCF/LEF Reporter Assay (TOPFlash Assay)

Objective: To measure the effect of this compound on Wnt/β-catenin-mediated transcription in a cellular context.[5][6]

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash and FOPFlash reporter plasmids (FOPFlash contains mutated TCF/LEF binding sites and serves as a negative control)

  • A control plasmid expressing Renilla luciferase for normalization

  • Lipofectamine 3000 or other transfection reagent

  • DMEM with 10% FBS

  • This compound

  • Wnt3a conditioned media (as a positive control for pathway activation)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white plates

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • 24 hours post-transfection, replace the media with fresh media containing serial dilutions of this compound or DMSO. Include wells with Wnt3a conditioned media as a positive control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

  • Normalize the TOPFlash/FOPFlash luciferase activity to the Renilla luciferase activity.

  • Calculate the fold change in reporter activity relative to the DMSO control and determine the EC50 value for this compound.

Western Blot Analysis of β-catenin Levels

Objective: To directly assess the effect of this compound on the protein levels of β-catenin.

Materials:

  • SW480 or HCT116 cells (colon cancer cell lines with mutations leading to constitutive Wnt signaling)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser45), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed SW480 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time course (e.g., 6, 12, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel CSNK1A1 inhibitor like this compound for its effects on the Wnt pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay Determine_IC50 Determine IC50 against CSNK1A1 Kinase_Assay->Determine_IC50 Kinase_Selectivity Kinase Selectivity Profiling Determine_IC50->Kinase_Selectivity TOPFlash_Assay TOPFlash/FOPFlash Reporter Assay Kinase_Selectivity->TOPFlash_Assay Advance to Cellular Assays Determine_EC50 Determine EC50 for Wnt Activation TOPFlash_Assay->Determine_EC50 Western_Blot Western Blot for β-catenin Determine_EC50->Western_Blot Immunofluorescence Immunofluorescence for β-catenin Localization Western_Blot->Immunofluorescence Target_Gene_Expression qPCR for Wnt Target Genes (e.g., AXIN2, c-Myc) Immunofluorescence->Target_Gene_Expression Zebrafish_Assay Zebrafish Phenotype Assay Target_Gene_Expression->Zebrafish_Assay Proceed to In Vivo Models Xenograft_Model Cancer Cell Line Xenograft Model Zebrafish_Assay->Xenograft_Model

Caption: A logical workflow for the characterization of a CSNK1A1 inhibitor.

Conclusion

This compound, as a known inhibitor of CSNK1A1, holds the potential to be a valuable tool for studying the intricacies of the Wnt signaling pathway. Based on the established role of its target, it is predicted to act as an activator of the canonical Wnt pathway by preventing the degradation of β-catenin. However, a comprehensive understanding of its precise mechanism, cellular effects, and potential therapeutic applications requires rigorous experimental validation using assays such as those detailed in this guide. Researchers utilizing this compound should be mindful of its off-target effects, particularly on EGFR, and design experiments accordingly. The future characterization of this compound will undoubtedly contribute to a deeper understanding of Wnt signaling in both normal physiology and disease.

References

Csnk1-IN-2: A Technical Guide to its Role in Circadian Rhythm Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The circadian rhythm, an endogenous 24-hour cycle governing physiological and behavioral processes, is intricately regulated by a core molecular clock. Central to this mechanism are the Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1α, which modulate the stability of the core clock protein PERIOD (PER). Csnk1-IN-2 is a potent inhibitor of CK1α (CSNK1A1) and also exhibits inhibitory activity against CK1δ (CSNK1D). While direct studies on the circadian effects of this compound are not extensively published, its known targets allow for a comprehensive understanding of its potential to modulate circadian rhythms. This technical guide synthesizes the established role of CK1α and CK1δ in the circadian clock, details the expected effects of their inhibition by compounds like this compound, provides relevant experimental protocols, and outlines the implicated signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor with demonstrated activity against Casein Kinase 1 alpha (CK1α) and Casein Kinase 1 delta (CK1δ). Its chemical formula is C₂₈H₂₆FN₅O₂ and its CAS number is 2468783-76-6.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (μM)
CSNK1A1 (CK1α)2.52[1]
CSNK1D (CK1δ)8.48[1]

Given the crucial roles of CK1α and CK1δ in the circadian clock, this compound is a valuable tool for investigating the chemical modulation of circadian rhythms.

The Role of CK1α and CK1δ in the Circadian Clock

The mammalian circadian clock is a transcription-translation feedback loop. The core of this loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then heterodimerize, translocate to the nucleus, and inhibit their own transcription by repressing the CLOCK/BMAL1 complex.

The timing of this cycle is heavily dependent on the post-translational modification of the PER proteins, primarily through phosphorylation by CK1δ and CK1ε.[2] CK1α has also been implicated in the regulation of the core clock machinery.

The PER2 Phosphoswitch

CK1δ-mediated phosphorylation of PER2 is a critical determinant of circadian period length. This process is often described as a "phosphoswitch." Phosphorylation at specific sites on PER2 can either mark it for degradation by the proteasome or promote its stabilization and nuclear entry. Inhibition of CK1δ is expected to reduce PER2 phosphorylation, leading to its stabilization, delayed degradation, and consequently, a lengthening of the circadian period.[3][4][5]

The Role of CK1α

CK1α is also involved in the regulation of the circadian clock, and its inhibition has been shown to lengthen the circadian period.[2] Dual inhibition of both CK1α and CK1δ can produce a more potent effect on period lengthening than targeting either isoform alone.[2]

Expected Effects of this compound on Circadian Rhythms

Based on its inhibitory profile against CK1α and CK1δ, this compound is predicted to lengthen the period of the circadian rhythm. The following table summarizes the effects of other well-characterized CK1δ and dual CK1α/δ inhibitors, which can be considered indicative of the potential effects of this compound.

Table 2: Effects of Representative CK1 Inhibitors on Circadian Period

CompoundTarget(s)Model SystemEffect on PeriodReference
PF-670462CK1δ/εMouse locomotor activityLengthened[4]
PF-670462Rat-1 fibroblasts (PER2::LUC)Lengthened (dose-dependent)[6]
NCC007CK1α/δMouse locomotor activityLengthened[2]
NCC007U2OS cells (Bmal1-dLuc)Lengthened (dose-dependent)[2]

Signaling Pathways

The primary signaling pathway through which this compound is expected to influence the circadian rhythm is the core clock feedback loop. By inhibiting CK1α and CK1δ, this compound interferes with the phosphorylation of PER proteins, a key step in regulating their stability and nuclear entry.

Circadian_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription Per_Cry_mRNA Per/Cry mRNA Per_Cry_genes->Per_Cry_mRNA Export PER_CRY_complex_N PER/CRY Complex PER_CRY_complex_N->CLOCK_BMAL1 Inhibition PER_CRY_proteins PER/CRY Proteins Per_Cry_mRNA->PER_CRY_proteins Translation PER_CRY_proteins->PER_CRY_complex_N Nuclear Translocation Degradation Proteasomal Degradation PER_CRY_proteins->Degradation CK1_alpha_delta CK1α / CK1δ CK1_alpha_delta->PER_CRY_proteins Phosphorylation Csnk1_IN_2 This compound Csnk1_IN_2->CK1_alpha_delta Inhibition

Caption: this compound inhibits CK1α/δ, stabilizing PER/CRY proteins.

Experimental Protocols

The following are generalized protocols for assessing the effect of a compound like this compound on the circadian rhythm, based on methods reported in the literature for other CK1 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on CK1α and CK1δ activity.

Methodology:

  • Recombinant human CK1α and CK1δ enzymes are used.

  • A synthetic peptide substrate for CK1 is utilized.

  • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • This compound is added at various concentrations to determine the IC₅₀ value.

  • The amount of phosphorylated substrate is quantified, typically by scintillation counting or fluorescence-based methods.

Cell-Based Circadian Rhythm Assay

Objective: To measure the effect of this compound on the period of the cellular circadian clock.

Methodology:

  • A cell line expressing a circadian reporter, such as U2OS or Rat-1 cells stably transfected with a PER2::LUCIFERASE (PER2::LUC) or Bmal1-dLuc reporter construct, is used.

  • Cells are synchronized by a serum shock or treatment with dexamethasone.

  • This compound is added to the culture medium at various concentrations.

  • Bioluminescence is continuously monitored in real-time using a luminometer.

  • The period of the bioluminescence rhythm is calculated using specialized software.

Experimental_Workflow start Start cell_culture Culture Circadian Reporter Cells start->cell_culture synchronize Synchronize Cells cell_culture->synchronize add_inhibitor Add this compound synchronize->add_inhibitor monitor_luminescence Monitor Bioluminescence add_inhibitor->monitor_luminescence analyze_data Analyze Period monitor_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for cell-based circadian rhythm analysis.

In Vivo Locomotor Activity Assay

Objective: To assess the effect of this compound on the behavioral circadian rhythm in a mammalian model.

Methodology:

  • Mice are individually housed in cages equipped with running wheels.

  • Animals are entrained to a 12-hour light:12-hour dark cycle.

  • After a stable baseline rhythm is established, the animals are transferred to constant darkness.

  • This compound is administered, for example, via intraperitoneal injection or osmotic mini-pump.

  • Locomotor activity is continuously recorded and analyzed to determine the free-running period of the circadian rhythm.

Conclusion

This compound, as a dual inhibitor of CK1α and CK1δ, holds significant promise as a tool for the chemical modulation of the circadian clock. Based on the well-established roles of its targets, it is expected to lengthen the circadian period by stabilizing the core clock protein PER2. The experimental protocols outlined in this guide provide a framework for the systematic investigation of its effects in both in vitro and in vivo models. Further research on this compound and similar compounds will undoubtedly contribute to a deeper understanding of the molecular mechanisms of circadian timekeeping and may pave the way for novel therapeutic strategies for circadian rhythm disorders.

References

Investigating the DNA Damage Response Using Csnk1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Csnk1-IN-2, a potent inhibitor of Casein Kinase 1 (CK1), for the investigation of the DNA damage response (DDR). This document outlines the roles of the primary targets of this compound—CK1α and CK1δ—in DDR signaling, presents its quantitative data, and offers detailed experimental protocols and visualizations to facilitate its application in research and drug development.

Introduction: The Role of Casein Kinase 1 in the DNA Damage Response

The DNA damage response is a complex signaling network essential for maintaining genomic integrity. This network detects DNA lesions, activates cell cycle checkpoints, and initiates DNA repair or, if the damage is irreparable, apoptosis. The Casein Kinase 1 (CK1) family of serine/threonine kinases, particularly the isoforms CK1α (CSNK1A1) and CK1δ (CSNK1D), have emerged as critical regulators within this intricate process.

CK1α is a multifaceted kinase implicated in several key signaling pathways, including Wnt/β-catenin and the p53 pathway.[1][2] In the context of DNA damage, the abundance of CK1α has been shown to be reduced, which in turn leads to the activation of Wnt signaling. This can attenuate the p53-mediated apoptotic response to genotoxic stress.[3] Furthermore, CK1α can directly phosphorylate and activate p53, a central tumor suppressor protein that governs cell cycle arrest and apoptosis following DNA damage.[4] Inhibition of CK1α has been shown to activate p53, suggesting that CK1α negatively regulates p53 in unstressed cells.[5]

CK1δ also plays a crucial role in maintaining genomic stability. The loss of CK1δ expression results in an accumulation of DNA damage and genomic instability.[6] This phenotype is associated with a significant reduction in the levels and activation of Checkpoint Kinase 1 (Chk1), a key effector kinase in the ATR-mediated DNA damage response pathway that is critical for cell cycle arrest and DNA repair.[6][7]

This compound: A Chemical Probe for CK1α and CK1δ

This compound is a small molecule inhibitor with activity against both CK1α and CK1δ. Its utility as a research tool lies in its ability to acutely inhibit these kinases, allowing for the elucidation of their roles in the DNA damage response.

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound. Researchers should be aware of its potent off-target activity against the Epidermal Growth Factor Receptor (EGFR), which may need to be considered in experimental design and data interpretation.

TargetIC50 ValueNotes
CSNK1A1 (CK1α) 2.52 µMPrimary target.[8]
CSNK1D (CK1δ) 8.48 µMSecondary target.[8]
wild type-EGFR2.74 nMPotent off-target activity.[8]
CSNK1A1 (high ATP)107 µMReduced potency at high ATP concentrations.[8]

Investigating DNA Damage Response Pathways with this compound

Given the roles of its targets, this compound can be employed to investigate several aspects of the DNA damage response. Inhibition of CK1α can be used to study the activation of the p53 pathway, while inhibition of CK1δ can be used to explore the regulation of Chk1 and its impact on genomic stability.

CK1α Inhibition and p53 Pathway Activation

Inhibition of CK1α by this compound is expected to phenocopy the effects of CK1α knockdown, leading to the stabilization and activation of p53.[4][5] This can be monitored by observing an increase in p53 protein levels and the upregulation of its transcriptional targets, such as p21.

CK1a_p53_Pathway cluster_0 Normal Conditions cluster_1 With this compound CK1a CK1α MDM2 MDM2 CK1a->MDM2 Stabilizes p53 p53 MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Csnk1_IN_2 This compound CK1a_inhibited CK1α Csnk1_IN_2->CK1a_inhibited MDM2_destabilized MDM2 CK1a_inhibited->MDM2_destabilized Destabilizes p53_active p53 (stabilized) MDM2_destabilized->p53_active Transcription Transcriptional Activation (e.g., p21) p53_active->Transcription

CK1α Inhibition by this compound Leads to p53 Activation.
CK1δ Inhibition and Chk1 Regulation

Inhibition of CK1δ with this compound is hypothesized to lead to a decrease in Chk1 protein stability and activation, resulting in an accumulation of DNA damage.[6] This can be assessed by measuring the levels of total and phosphorylated Chk1 (Ser345) and by quantifying DNA damage markers like γ-H2AX.

CK1d_Chk1_Pathway cluster_0 Normal Conditions cluster_1 With this compound CK1d CK1δ Chk1_stable Chk1 (stable) CK1d->Chk1_stable Maintains Stability DDR DNA Damage Response Chk1_stable->DDR Csnk1_IN_2 This compound CK1d_inhibited CK1δ Csnk1_IN_2->CK1d_inhibited Chk1_unstable Chk1 (unstable) CK1d_inhibited->Chk1_unstable Reduces Stability Degradation Proteasomal Degradation Chk1_unstable->Degradation DNA_Damage DNA Damage Accumulation (γ-H2AX) Chk1_unstable->DNA_Damage Impaired DDR Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., U2OS, HCT116) treatment Treatment: 1. DNA Damaging Agent (e.g., Doxorubicin) 2. This compound (or DMSO control) start->treatment harvest Harvest Cells at Various Time Points treatment->harvest western Western Blot (p53, p-Chk1, γ-H2AX) harvest->western if Immunofluorescence (γ-H2AX foci) harvest->if viability Cell Viability Assay (MTS/WST-8) harvest->viability

References

Csnk1-IN-2 as a Tool for Studying Proliferative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of Csnk1-IN-2, a chemical probe used to investigate the function of Casein Kinase 1 Alpha (CSNK1A1/CK1α) in the context of cancer and other proliferative diseases. This guide details the inhibitor's mechanism, presents its biochemical activity in a structured format, outlines detailed experimental protocols for its use, and visualizes key concepts and workflows.

Introduction to the Casein Kinase 1 Family

The Casein Kinase 1 (CK1) family is a group of highly conserved serine/threonine protein kinases ubiquitous in eukaryotic cells.[1][2] These kinases are critical regulators of a vast array of cellular processes, including cell cycle progression, DNA repair, apoptosis, circadian rhythms, and key developmental signaling pathways.[3][4][5] The human CK1 family comprises seven isoforms: α, β, γ1, γ2, γ3, δ, and ε.[3]

Notably, different isoforms can have distinct, redundant, or even opposing roles within the same signaling cascade.[3] For instance, in the Wnt/β-catenin pathway, CK1α is a core component of the β-catenin destruction complex and thus acts as a tumor suppressor, whereas CK1δ and CK1ε are positive regulators of the pathway.[3][5] Dysregulation of CK1 activity is frequently implicated in the development and progression of various cancers, making these kinases attractive targets for therapeutic intervention and essential subjects for basic research.[4][6]

This compound: A Chemical Probe for CSNK1A1

This compound is a chemical inhibitor primarily targeting Casein Kinase 1 Alpha (CSNK1A1). It serves as a valuable tool for elucidating the specific roles of this kinase in cellular signaling and disease pathology. Understanding its potency and selectivity is crucial for interpreting experimental results.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the known in vitro inhibitory activity of this compound against various kinases. This data is essential for designing experiments and considering potential off-target effects.

Target KinaseIC50 ValueCitation
CSNK1A1 (CK1α) 2.52 µM[7]
CSNK1D (CK1δ)8.48 µM[7]
Wild Type-EGFR2.74 nM[7]
CSNK1A1 (High ATP)107 µM[7]

Note: The potent inhibition of EGFR suggests that at concentrations used to inhibit CSNK1A1, significant off-target effects on EGFR signaling should be anticipated and controlled for in experimental designs.

Mechanism of Action and Key Signaling Pathways

CSNK1A1 is a central regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[6] In the absence of a Wnt signal, CSNK1A1 acts within a "destruction complex" (also containing Axin, APC, and GSK3β) to phosphorylate β-catenin.[2] This phosphorylation event primes β-catenin for further phosphorylation by GSK3β, leading to its ubiquitination and subsequent proteasomal degradation.[8] By inhibiting CSNK1A1, this compound prevents this initial phosphorylation step, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of TCF/LEF target genes that drive proliferation.

Beyond Wnt signaling, CK1 isoforms are involved in numerous other pathways critical to proliferative diseases, including the p53 pathway, DNA damage response, and the PI3K/AKT pathway.[3][9][10]

Mandatory Visualization: Signaling Pathway

Caption: Wnt/β-catenin pathway. This compound inhibits CSNK1A1, preventing β-catenin degradation.

Application in Proliferative Disease Models

The study of CSNK1A1 is particularly relevant in cancers where its activity is critical for cell survival. This compound can be used to probe these dependencies.

  • Myelodysplastic Syndrome (MDS) with del(5q): A key feature of this disease is the heterozygous loss (haploinsufficiency) of the CSNK1A1 gene.[9] The remaining allele becomes essential for the survival of the malignant cells. This creates a therapeutic window where inhibiting the residual CSNK1A1 activity with a tool like this compound could selectively kill cancer cells while sparing normal cells with two functional gene copies.[9]

  • Glioma: Overexpression of CK1 has been shown to promote glioma cell proliferation and metastasis, potentially through the AKT-MMP2 signaling pathway.[10] this compound can be used to investigate this mechanism and validate CK1 as a therapeutic target in glioma models.

  • Hematological Cancers: In malignancies like multiple myeloma (MM), CK1α is often overactive and promotes cancer cell proliferation and survival.[2][3] Its inhibition has been shown to be cytotoxic to MM cells, highlighting the utility of inhibitors in studying and potentially treating these cancers.[3]

Mandatory Visualization: Logical Relationship

Rationale_MDS A Normal Hematopoietic Stem Cell (2 CSNK1A1 Alleles) C This compound Treatment (CSNK1A1 Inhibition) A->C B del(5q) MDS Cell (1 CSNK1A1 Allele - Haploinsufficient) B->C D Partial, Tolerable CK1α Inhibition C->D in Normal Cells E Critical, Lethal CK1α Inhibition C->E in MDS Cells F Cell Survival D->F G Selective Cell Death (Synthetic Lethality) E->G

Caption: Rationale for targeting CSNK1A1 in del(5q) Myelodysplastic Syndrome (MDS).

Experimental Protocols

Here we provide detailed methodologies for key experiments using this compound to assess its impact on cancer cell biology.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Line Culture (e.g., U87MG Glioma) treat Treat with this compound (Dose-response & Time-course) start->treat prolif Cell Proliferation Assay (MTT / Crystal Violet) treat->prolif western Western Blot Analysis (p-β-catenin, total β-catenin, Cyclin D1) treat->western facs Cell Cycle Analysis (Flow Cytometry - PI Staining) treat->facs inv Invasion/Migration Assay (Transwell Assay) treat->inv

References

Csnk1-IN-2: An In-Depth Technical Guide on its Impact on Serine/Threonine Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic small molecule Csnk1-IN-2 and its inhibitory effects on serine/threonine kinase activity. The document details its quantitative inhibitory profile, plausible experimental methodologies for its characterization, and its mechanistic impact on key cellular signaling pathways.

Quantitative Inhibitory Profile of this compound

This compound has been identified as an inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in various cellular processes.[1] Its inhibitory activity has been quantified against several kinases, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data presented below summarizes the known in vitro inhibitory activities of this compound.

Target KinaseIC50 (µM)ATP ConcentrationNotes
CSNK1A1 2.52StandardPrimary target
CSNK1D 8.48StandardOff-target activity
CSNK1A1 107HighDemonstrates ATP-competitive binding
EGFR (wild type) 0.00274StandardPotent off-target activity

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CSNK1A1. This is evidenced by the significant increase in its IC50 value in the presence of high concentrations of ATP.[1] An ATP-competitive inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

Mechanism of ATP-Competitive Inhibition cluster_0 Active Kinase cluster_1 Inhibition Kinase Kinase ATP_binding_site ATP Binding Site Substrate_binding_site Substrate Binding Site ADP ADP ATP_binding_site->ADP Hydrolysis Phosphorylated_Substrate Phosphorylated Substrate Substrate_binding_site->Phosphorylated_Substrate Phosphorylation Csnk1_IN_2 This compound Csnk1_IN_2->ATP_binding_site Competes with ATP Blocked_ATP_Site Blocked ATP Site Csnk1_IN_2->Blocked_ATP_Site Binds to ATP Site Inactive_Kinase Inactive Kinase Blocked_ATP_Site->Inactive_Kinase ATP ATP ATP->ATP_binding_site Binds Substrate Substrate Substrate->Substrate_binding_site Binds

Caption: ATP-competitive inhibition by this compound.

Experimental Protocols

The following section outlines a plausible experimental protocol for determining the IC50 value of this compound against a target kinase, such as CSNK1A1. This protocol is based on established methodologies for in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the kinase.

Materials:

  • Recombinant human CSNK1A1 enzyme

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Substrate (e.g., a specific peptide or a generic substrate like casein)

  • This compound (dissolved in DMSO)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range would be from 100 µM to 1 nM.

  • Reaction Setup: In each well of a 96-well plate, combine the kinase reaction buffer, the substrate, and the diluted this compound or DMSO (for control).

  • Enzyme Addition: Add the recombinant CSNK1A1 enzyme to each well to initiate the reaction.

  • Initiation of Phosphorylation: Add [γ-³²P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be close to the Kₘ of the kinase for ATP to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Washing: Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the radioactivity of the incorporated ³²P in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Inhibition Assay Start Start Compound_Dilution Prepare Serial Dilution of this compound Start->Compound_Dilution Reaction_Mix Prepare Reaction Mix: Buffer, Substrate, Inhibitor Compound_Dilution->Reaction_Mix Add_Enzyme Add Kinase Enzyme Reaction_Mix->Add_Enzyme Add_ATP Add [γ-³²P]ATP to Initiate Reaction Add_Enzyme->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Terminate Reaction with Phosphoric Acid Incubate->Stop_Reaction Filter_Wash Filter and Wash to Remove Free ATP Stop_Reaction->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Filter_Wash->Measure_Radioactivity Data_Analysis Analyze Data and Determine IC50 Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for IC50 determination.

Impact on Signaling Pathways

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate. Casein Kinase 1α (CSNK1A1) is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, CSNK1A1 phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent ubiquitination and proteasomal degradation.

By inhibiting CSNK1A1, this compound is expected to prevent the initial phosphorylation of β-catenin. This would lead to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. Therefore, this compound is predicted to activate the Wnt/β-catenin signaling pathway.

Impact of this compound on Wnt/β-catenin Signaling cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CSNK1A1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates Ub Ubiquitination beta_catenin->Ub Leads to beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Proteasome Proteasome Ub->Proteasome Degradation Csnk1_IN_2 This compound Csnk1_IN_2->Destruction_Complex Inhibits CSNK1A1 TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Wnt Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: this compound inhibits CSNK1A1, leading to β-catenin stabilization.

References

Unveiling Csnk1-IN-2: A Technical Primer on its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of Csnk1-IN-2, a potent inhibitor of Casein Kinase 1 (CSNK1). The information presented herein is curated from publicly available patent literature, offering a detailed look into its synthesis, biological activity, and the experimental methodologies employed in its initial characterization.

Discovery and Core Structure

This compound emerges from a series of 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one derivatives, as detailed in the patent application WO2020161257A1. This class of compounds was investigated for their potential as inhibitors of the CSNK1 family of serine/threonine kinases, which are implicated in various cellular processes and disease states, including cancer. This compound is specifically identified as "example 7" within this patent.

Quantitative Biological Activity

The inhibitory activity of this compound was assessed against multiple kinase targets. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency and selectivity.

Target KinaseIC50 (µM)
CSNK1A12.52
CSNK1D8.48
EGFR0.00274

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the biochemical assays used to determine its inhibitory activity, as extrapolated from the descriptions within the patent document WO2020161257A1 and general laboratory practices for such assays.

Synthesis of this compound (Example 7)

Step 1: Synthesis of Intermediate (R)-2-(4-fluorophenyl)propanoyl chloride

To a solution of (R)-2-(4-fluorophenyl)propanoic acid in a suitable anhydrous solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy). The solvent and excess reagent are then removed under reduced pressure to yield the crude (R)-2-(4-fluorophenyl)propanoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling to form this compound

To a solution of the appropriate 3-amino-2-(2-aminopyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one precursor in a suitable anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added. The solution is cooled to 0°C, and a solution of (R)-2-(4-fluorophenyl)propanoyl chloride in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the final compound, this compound.

Biochemical Kinase Inhibition Assays

Casein Kinase 1 (CSNK1A1 and CSNK1D) Inhibition Assay

The inhibitory activity of this compound against CSNK1A1 and CSNK1D was likely determined using a radiometric or luminescence-based kinase assay. A typical protocol would involve the following steps:

  • Reaction Setup: In a microplate well, the kinase (recombinant human CSNK1A1 or CSNK1D), a suitable substrate (e.g., a specific peptide or a generic substrate like casein), and a dilution series of this compound in a suitable buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA) are combined.

  • Initiation: The kinase reaction is initiated by the addition of ATP, often containing a radioactive isotope (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays, or "cold" ATP for luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.

  • Termination and Detection:

    • Radiometric Assay: The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, which is washed to remove unincorporated radioactive ATP. The radioactivity on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.

    • Luminescence Assay: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal. The intensity of the light is proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Assay

The off-target inhibitory activity of this compound against EGFR was likely assessed using a similar biochemical assay format as for the CSNK1 kinases.

  • Reaction Setup: Recombinant human EGFR kinase, a specific tyrosine kinase substrate (e.g., a poly(Glu, Tyr) peptide), and a dilution series of this compound are combined in a suitable kinase buffer.

  • Initiation: The reaction is started by the addition of ATP.

  • Incubation: The mixture is incubated at a controlled temperature for a defined time.

  • Termination and Detection: The methods for termination and detection are analogous to the CSNK1 assays, with the key difference being the use of a substrate and detection method specific for tyrosine kinase activity. For example, an antibody that specifically recognizes the phosphorylated tyrosine residue on the substrate can be used in an ELISA-based format, or the aforementioned radiometric or luminescence-based methods can be employed.

  • Data Analysis: The IC50 value is calculated from the dose-response curve as described for the CSNK1 assays.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving CSNK1A1 and EGFR, as well as a conceptual workflow for the discovery and evaluation of this compound.

G cluster_Wnt Wnt Signaling Pathway (OFF state) Wnt Wnt Ligand (Absent) Frizzled Frizzled Receptor Dishevelled Dishevelled LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CSNK1A1) beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylation Proteasome Proteasome beta_Catenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription OFF Csnk1_IN_2 This compound Csnk1_IN_2->Destruction_Complex Inhibits CSNK1A1 component

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

G cluster_EGFR EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylation Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Gene Expression Csnk1_IN_2 This compound Csnk1_IN_2->EGFR Inhibition

Caption: Overview of the EGFR signaling cascade and the off-target inhibition by this compound.

G cluster_Workflow This compound Discovery and Evaluation Workflow Compound_Library Compound Library Screening (3-amino-2-[2-(acylamino)pyridin-4-yl]- 1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-ones) Hit_Identification Hit Identification Compound_Library->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Csnk1_IN_2_Synthesis Synthesis of this compound (Example 7) Lead_Optimization->Csnk1_IN_2_Synthesis Biochemical_Assays Biochemical Assays Csnk1_IN_2_Synthesis->Biochemical_Assays CSNK1_Assay CSNK1A1 & CSNK1D Inhibition Assay Biochemical_Assays->CSNK1_Assay EGFR_Assay EGFR Inhibition Assay Biochemical_Assays->EGFR_Assay Data_Analysis Data Analysis (IC50 Determination) CSNK1_Assay->Data_Analysis EGFR_Assay->Data_Analysis

Caption: Conceptual workflow for the discovery and in vitro evaluation of this compound.

Unveiling the Off-Target Landscape of Csnk1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Csnk1-IN-2 is a potent inhibitor of Casein Kinase 1 Alpha (CSNK1A1), a crucial regulator of numerous cellular processes. While its on-target efficacy is of significant interest, a comprehensive understanding of its off-target effects is paramount for accurate interpretation of experimental results and for the advancement of safe and effective therapeutic strategies. This technical guide provides an in-depth analysis of the known off-target interactions of this compound and related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against its primary target, CSNK1A1, and several other kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Target KinaseIC50 (µM)Assay Condition
CSNK1A12.52Standard ATP
CSNK1D8.48Standard ATP
CSNK1A1107High ATP
EGFR (wild-type)0.00274Not Specified

Table 1: Known IC50 Values for this compound. Data indicates that this compound is a potent inhibitor of wild-type Epidermal Growth Factor Receptor (EGFR) in addition to its intended targets.

To provide a broader perspective on the selectivity of inhibitors targeting the Casein Kinase 1 family, the following table summarizes the kinome-wide profiling of SR-3029, a potent inhibitor of CSNK1δ/ε. This data, generated from a KINOMEscan™ assay, illustrates the typical off-target profile that can be expected from such compounds. The results are presented as the percentage of kinase remaining bound to an immobilized ligand in the presence of the inhibitor, where a lower percentage indicates stronger inhibition.

Off-Target Kinase% of Control @ 10 µM
FLT3<10
FLT3 (D835Y)<10
FLT3 (ITD)<10
Aurora A10-20
Aurora B10-20
Aurora C10-20
TRKA20-30
TRKB20-30
TRKC20-30
CAMK1D30-40
CAMK1G30-40
GSK3A40-50
GSK3B40-50
MAPKAPK250-60
p38α60-70

Table 2: Representative Off-Target Profile of a CSNK1δ/ε Inhibitor (SR-3029). This table showcases common off-targets for this class of inhibitors, including Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible biochemical assays. Below are detailed methodologies for two commonly employed assays.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate (peptide or protein)

  • This compound or other test compounds

  • Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • White, opaque 384-well plates

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

    • Add varying concentrations of this compound to the wells of a 384-well plate. Include a no-inhibitor control (DMSO vehicle).

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells. The final reaction volume is typically 5 µl.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components (luciferase/luciferin) for the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radiometric Kinase Assay ([γ-³²P]-ATP Filter Binding Assay)

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]-ATP onto a substrate.

Materials:

  • [γ-³²P]-ATP

  • Kinase of interest

  • Substrate (peptide or protein)

  • This compound or other test compounds

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 1 mM DTT)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and a known concentration of unlabeled ATP spiked with [γ-³²P]-ATP in the kinase reaction buffer.

    • Aliquot the reaction mixture into tubes or wells containing pre-dispensed this compound at various concentrations. Include a no-inhibitor control.

    • Initiate the reaction and incubate at the optimal temperature for the kinase for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding an equal volume of stop solution.

    • Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper in a filter plate. The phosphorylated substrate will bind to the negatively charged paper, while the unincorporated [γ-³²P]-ATP will not.

  • Washing:

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound [γ-³²P]-ATP.

  • Signal Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • The amount of radioactivity detected is directly proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The off-target inhibition of EGFR by this compound can have significant biological consequences due to the central role of EGFR in cell signaling. The following diagram illustrates the major downstream pathways activated by EGFR.

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metabolism ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKC->Proliferation Ca->Proliferation Csnk1_IN_2 This compound Csnk1_IN_2->EGFR

Caption: EGFR signaling pathways potentially inhibited by this compound.

General Workflow for Kinase Inhibitor Profiling

The process of identifying and characterizing kinase inhibitors, including their off-target effects, follows a systematic workflow.

Kinase_Inhibitor_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Compounds->Dose_Response Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors Kinome_Scan Kinome-wide Selectivity Profiling Potent_Inhibitors->Kinome_Scan Cellular_Assays Cell-based Assays (On-target and Off-target Effects) Potent_Inhibitors->Cellular_Assays Selectivity_Profile Selectivity Profile Kinome_Scan->Selectivity_Profile Selectivity_Profile->Cellular_Assays Lead_Compound Lead Compound Cellular_Assays->Lead_Compound

Caption: A generalized workflow for kinase inhibitor discovery and profiling.

Conclusion

This technical guide has provided a detailed overview of the known off-target effects of this compound, supplemented with data from a related CSNK1 inhibitor to illustrate a broader selectivity profile. The potent off-target inhibition of EGFR highlights the importance of comprehensive kinase profiling in drug development. The provided experimental protocols for biochemical assays offer a foundation for researchers to conduct their own inhibitor characterization studies. Understanding the complete inhibitory landscape of a compound like this compound is critical for the accurate design and interpretation of experiments and for the ultimate development of targeted and safe therapeutics. Researchers are encouraged to perform broad kinome-wide profiling to fully characterize the selectivity of their compounds of interest.

References

The Dual Role of CSNK1A1 in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase, is a pivotal regulator of numerous cellular processes, including cell cycle progression, apoptosis, and developmental signaling pathways.[1] Its multifaceted nature places it at a critical juncture in cellular homeostasis, and consequently, its dysregulation is increasingly implicated in the progression of various cancers. This technical guide provides an in-depth exploration of the role of CSNK1A1 in oncology, detailing its involvement in key signaling cascades, summarizing its expression and mutation status across different malignancies, and providing comprehensive experimental protocols for its study.

CSNK1A1 in Key Cancer-Related Signaling Pathways

CSNK1A1 functions as a critical node in several signaling pathways that are fundamental to cancer development and progression. Its role can be either oncogenic or tumor-suppressive depending on the cellular context and the specific pathway.

The Wnt/β-catenin Signaling Pathway

CSNK1A1 is a well-established negative regulator of the canonical Wnt/β-catenin signaling pathway.[2] In the absence of a Wnt ligand, CSNK1A1 participates in the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). CSNK1A1 initiates the sequential phosphorylation of β-catenin, priming it for subsequent phosphorylation by GSK3β. This series of phosphorylation events marks β-catenin for ubiquitination and proteasomal degradation, thus preventing its accumulation and translocation to the nucleus.

Dysfunction or downregulation of CSNK1A1 can lead to the stabilization and nuclear accumulation of β-catenin, resulting in the activation of TCF/LEF transcription factors and the expression of target genes involved in proliferation, survival, and metastasis.[2] In colorectal cancer, for instance, loss of CSNK1A1 function can mimic the effects of APC mutations, leading to constitutive Wnt pathway activation.[3]

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) DestructionComplex Destruction Complex (Axin, APC, GSK3β, CSNK1A1) Dvl->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylation beta_catenin_phos p-β-catenin DestructionComplex->beta_catenin_phos  CSNK1A1 initiates beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation Proteasome Proteasomal Degradation beta_catenin_phos->Proteasome Ubiquitination TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

Caption: Canonical Wnt/β-catenin signaling pathway.[2]
The p53 Signaling Pathway

CSNK1A1's role in the p53 pathway is more complex and appears to be context-dependent. Several studies have indicated that CSNK1A1 can negatively regulate p53. It has been shown to phosphorylate MDM2, the primary E3 ubiquitin ligase for p53, thereby enhancing its ability to target p53 for degradation.[4][5] Therefore, in some cancers, overexpression of CSNK1A1 could lead to the suppression of p53's tumor-suppressive functions, such as apoptosis and cell cycle arrest.

Conversely, there is also evidence suggesting that inhibition of CSNK1A1 can lead to p53 activation.[6][7][8] This has been observed in acute myeloid leukemia (AML), where knockdown of CSNK1A1 resulted in increased p53 activity and subsequent elimination of leukemia cells.[6][7][8] This suggests that targeting CSNK1A1 could be a therapeutic strategy in cancers with wild-type p53.

p53_Signaling_Pathway cluster_regulation p53 Regulation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilization CSNK1A1 CSNK1A1 MDM2 MDM2 CSNK1A1->MDM2 Phosphorylation (Activation) MDM2->p53 Ubiquitination Ub Ubiquitin Proteasome Proteasomal Degradation p53->Proteasome Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: CSNK1A1's role in the p53 signaling pathway.[4][5]

Quantitative Data on CSNK1A1 in Cancer

CSNK1A1 Gene Expression in Various Cancers

The expression of CSNK1A1 varies significantly across different cancer types. Analysis of data from The Cancer Genome Atlas (TCGA) reveals these differences.

Cancer TypeCSNK1A1 mRNA Expression (Median pTPM)
Adrenocortical carcinoma15.8
Bladder Urothelial Carcinoma18.2
Breast invasive carcinoma20.5
Cervical squamous cell carcinoma19.1
Colon adenocarcinoma22.3
Glioblastoma multiforme16.5
Head and Neck squamous cell carcinoma17.9
Kidney renal clear cell carcinoma14.7
Liver hepatocellular carcinoma19.8
Lung adenocarcinoma21.1
Ovarian serous cystadenocarcinoma18.9
Pancreatic adenocarcinoma20.1
Prostate adenocarcinoma16.2
Stomach adenocarcinoma18.5
Uterine Corpus Endometrial Carcinoma19.4
Data is presented as median protein-coding transcripts per million (pTPM) from TCGA RNA-seq data.[9]
CSNK1A1 Mutation Frequency in Cancer

Somatic mutations in CSNK1A1 are relatively infrequent in most solid tumors but are notably recurrent in certain hematological malignancies, particularly Myelodysplastic Syndromes (MDS) with a deletion of chromosome 5q.[10][11]

Cancer TypeCSNK1A1 Mutation Frequency (%)
Myelodysplastic Syndromes (del(5q))~5-7%[10][11]
Colorectal Cancer<1%
Breast Cancer<1%
Lung Cancer<1%
Prostate Cancer<1%
Frequencies are approximate and can vary between studies.[8]

Detailed Experimental Protocols

CSNK1A1 Kinase Activity Assay

This protocol outlines a method to measure the kinase activity of CSNK1A1, which is crucial for screening potential inhibitors.

Materials:

  • Recombinant human CSNK1A1 protein

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., a specific peptide substrate or a protein known to be phosphorylated by CSNK1A1 like β-catenin)[12]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds (potential inhibitors) in kinase buffer.

  • In a 96-well plate, add the recombinant CSNK1A1 enzyme to each well, except for the "no enzyme" control wells.

  • Add the test compounds or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for CSNK1A1 if known.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start PrepCompounds Prepare Test Compound Dilutions Start->PrepCompounds AddEnzyme Add Recombinant CSNK1A1 Enzyme Start->AddEnzyme AddCompounds Add Compounds/Vehicle to Wells PrepCompounds->AddCompounds AddEnzyme->AddCompounds StartReaction Initiate Reaction with Substrate and ATP AddCompounds->StartReaction Incubate Incubate at 30°C StartReaction->Incubate StopReaction Stop Reaction & Measure ADP Incubate->StopReaction ReadLuminescence Read Luminescence StopReaction->ReadLuminescence Analyze Calculate % Inhibition and IC50 ReadLuminescence->Analyze

Caption: Workflow for a CSNK1A1 kinase activity assay.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is for identifying proteins that interact with CSNK1A1 within a cell.

Materials:

  • Cultured cells expressing the proteins of interest

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Antibody specific to CSNK1A1 (or the tagged protein of interest)

  • Control IgG antibody (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels, transfer apparatus, and western blotting reagents

Procedure:

  • Lyse the cultured cells on ice and clear the lysate by centrifugation.[10][13]

  • Pre-clear the lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.[10]

  • Incubate the pre-cleared lysate with the CSNK1A1-specific antibody or control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against suspected interacting partners.

Western Blotting for CSNK1A1 and Phosphorylated Proteins

This protocol details the detection of total CSNK1A1 and its phosphorylated substrates.

Materials:

  • Protein lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST for phosphoproteins, or 5% non-fat milk in TBST for total proteins)[14]

  • Primary antibodies (anti-CSNK1A1, anti-phospho-substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for CSNK1A1 Gene Expression

This protocol is for quantifying the mRNA levels of CSNK1A1.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for CSNK1A1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from cells or tissues.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qRT-PCR reaction with the master mix, primers, and cDNA.

  • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative expression of CSNK1A1, normalized to the housekeeping gene.[15]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cultured cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of a test compound (e.g., a CSNK1A1 inhibitor) for a desired period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Clonogenic Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment.

Materials:

  • Cultured cells

  • 6-well plates or petri dishes

  • Complete growth medium

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Treat cells with the compound of interest for a specified time.

  • Trypsinize and seed a known number of viable cells into 6-well plates. The seeding density should be adjusted based on the expected toxicity of the treatment.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.[2]

  • Fix the colonies with the fixation solution and then stain with crystal violet.[2][16]

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of targeting CSNK1A1 in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional, to enhance tumor formation)

  • Calipers for tumor measurement

  • Test compound formulation for in vivo administration

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.[17][18]

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]

  • Administer the test compound and vehicle control to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

CSNK1A1 is a kinase with a complex and context-dependent role in cancer progression. Its involvement in fundamental signaling pathways such as Wnt/β-catenin and p53 positions it as a significant, albeit challenging, therapeutic target. The dual nature of its function, acting as a tumor suppressor in some contexts and an oncogene in others, underscores the importance of a thorough understanding of its mechanism of action in specific cancer types. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the intricate roles of CSNK1A1 and to evaluate the potential of novel therapeutic strategies targeting this critical kinase. As our understanding of the nuanced functions of CSNK1A1 continues to grow, so too will the opportunities for developing more effective and targeted cancer therapies.

References

Exploring the Substrate Specificity of CSNK1A1 with the Inhibitor Csnk1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the substrate specificity of Casein Kinase 1 Alpha 1 (CSNK1A1) using the chemical probe Csnk1-IN-2. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental methodologies, quantitative data, and the broader context of CSNK1A1 signaling.

Introduction to CSNK1A1

Casein Kinase 1 Alpha 1 (CSNK1A1), a member of the highly conserved serine/threonine kinase family, is a crucial regulator of numerous cellular processes.[1][2][3] Its functional versatility is underscored by its involvement in key signaling pathways, including Wnt/β-catenin signaling, p53 regulation, cell cycle progression, and circadian rhythms.[1][4][5] CSNK1A1 exerts its influence by phosphorylating a wide array of protein substrates, thereby modulating their activity, stability, and subcellular localization.[2] The kinase recognizes and phosphorylates substrates containing a consensus sequence of pS/pT-X-X-S/T, where a phosphoserine or phosphothreonine primes the subsequent phosphorylation at a nearby serine or threonine residue.[1] However, it can also phosphorylate non-canonical motifs.[6] Given its central role in cellular homeostasis, dysregulation of CSNK1A1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[1][4]

This compound: A Chemical Probe for CSNK1A1

This compound is a potent and selective inhibitor of CSNK1A1.[7] Chemical probes like this compound are invaluable tools for dissecting the specific roles of kinases within complex signaling networks. By inhibiting the catalytic activity of CSNK1A1, researchers can identify its direct substrates and elucidate its downstream signaling effects.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized against CSNK1A1 and other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Kinase TargetIC50 (µM)
CSNK1A12.52[7]
CSNK1D8.48[7]
EGFR (wild type)0.00274[7]
CSNK1A1 (high ATP)107[7]

Table 1: Inhibitory Activity of this compound. This table summarizes the reported IC50 values of this compound against various kinases. The data highlights the potency of the inhibitor for CSNK1A1 and reveals potential off-target effects on EGFR. The significantly higher IC50 value in the presence of high ATP concentrations suggests an ATP-competitive binding mode for CSNK1A1.

Experimental Protocols

To investigate the substrate specificity of CSNK1A1 using this compound, a combination of in vitro kinase assays and cell-based phosphoproteomics is typically employed.

In Vitro Kinase Assay

This assay directly measures the ability of CSNK1A1 to phosphorylate a given substrate in the presence and absence of this compound.

Materials:

  • Recombinant human CSNK1A1

  • This compound

  • Substrate peptide or protein (e.g., a known CSNK1A1 substrate like β-catenin peptide or a generic substrate like α-casein)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[8]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP

  • Phosphoric acid

  • Filter paper (e.g., Whatman P81)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing recombinant CSNK1A1 and the substrate in kinase buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and incubate for a predetermined time (e.g., 10-20 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Km value for CSNK1A1 if known.

  • Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper and immediately immersing the filter paper in phosphoric acid to stop the enzymatic activity and wash away unincorporated ATP.

  • Wash the filter papers multiple times with phosphoric acid and once with ethanol.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Quantitative Phosphoproteomics using SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique to identify and quantify changes in the phosphoproteome upon treatment with a kinase inhibitor.[7][9]

Cell Culture and Labeling:

  • Culture two populations of a relevant cell line (e.g., a cell line where CSNK1A1 is known to be active).

  • Culture one population in "light" medium containing normal lysine and arginine.

  • Culture the second population in "heavy" medium containing stable isotope-labeled lysine (e.g., ¹³C₆¹⁵N₂) and arginine (e.g., ¹³C₆¹⁵N₄) for at least five cell divisions to ensure complete incorporation of the heavy amino acids.

Inhibitor Treatment and Cell Lysis:

  • Treat the "heavy" labeled cells with this compound at a concentration determined from cell-based viability or target engagement assays.

  • Treat the "light" labeled cells with DMSO as a vehicle control.

  • After the desired treatment time, harvest the cells and lyse them in a urea-based lysis buffer containing phosphatase and protease inhibitors.

  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

Protein Digestion and Phosphopeptide Enrichment:

  • Reduce and alkylate the cysteine residues in the combined protein lysate.

  • Digest the proteins into peptides using an enzyme such as trypsin.

  • Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[10]

LC-MS/MS Analysis and Data Interpretation:

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the "light" and "heavy" phosphopeptides using specialized software (e.g., MaxQuant).

  • Calculate the heavy/light (H/L) ratios for each identified phosphopeptide. A significant decrease in the H/L ratio for a particular phosphopeptide indicates that its phosphorylation is dependent on CSNK1A1 activity.

  • Potential direct substrates of CSNK1A1 will exhibit a significant reduction in phosphorylation upon treatment with this compound.

Signaling Pathways and Experimental Workflows

CSNK1A1 is a key player in multiple signaling pathways. Understanding its role in these pathways is crucial for interpreting the results of substrate specificity studies.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, CSNK1A1 has a dual role. In the absence of a Wnt signal, it primes the phosphorylation of β-catenin, leading to its degradation.[1][4] However, upon Wnt stimulation, CSNK1A1 can also participate in the phosphorylation of other pathway components.[11] Inhibition of CSNK1A1 with this compound would be expected to stabilize β-catenin in the "Wnt-off" state.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State β-catenin β-catenin Proteasome Proteasome β-catenin->Proteasome Ubiquitination & Degradation Destruction Complex APC Axin GSK3β CSNK1A1 Destruction Complex->β-catenin Phosphorylation This compound This compound This compound->Destruction Complex Inhibits Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Destruction Complex_on Destruction Complex (inactive) Dishevelled->Destruction Complex_on Inhibits β-catenin_stable β-catenin (stabilized) TCF/LEF TCF/LEF β-catenin_stable->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression

Caption: Wnt/β-catenin signaling pathway.

p53 Signaling Pathway

CSNK1A1 can phosphorylate MDM2, the primary negative regulator of the tumor suppressor p53.[8] This phosphorylation can promote the degradation of MDM2, leading to the stabilization and activation of p53.[12] Therefore, inhibiting CSNK1A1 with this compound could potentially lead to increased MDM2 levels and subsequent p53 degradation.

p53_Signaling DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR CSNK1A1 CSNK1A1 ATM/ATR->CSNK1A1 Activates MDM2 MDM2 CSNK1A1->MDM2 Phosphorylates This compound This compound This compound->CSNK1A1 Inhibits p53 p53 MDM2->p53 Ubiquitinates for Degradation Proteasome Proteasome MDM2->Proteasome Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: p53 signaling pathway regulation by CSNK1A1.

Experimental Workflow for Substrate Discovery

The integration of biochemical and proteomic approaches provides a robust workflow for identifying and validating CSNK1A1 substrates.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Discovery Recombinant CSNK1A1 Recombinant CSNK1A1 In Vitro Kinase Assay In Vitro Kinase Assay Recombinant CSNK1A1->In Vitro Kinase Assay Candidate Substrate Candidate Substrate Candidate Substrate->In Vitro Kinase Assay Phosphorylation Confirmed Phosphorylation Confirmed In Vitro Kinase Assay->Phosphorylation Confirmed SILAC Labeling SILAC Labeling This compound Treatment This compound Treatment SILAC Labeling->this compound Treatment Phosphoproteomics (LC-MS/MS) Phosphoproteomics (LC-MS/MS) This compound Treatment->Phosphoproteomics (LC-MS/MS) Identify Down-regulated Phosphosites Identify Down-regulated Phosphosites Phosphoproteomics (LC-MS/MS)->Identify Down-regulated Phosphosites Identify Down-regulated Phosphosites->Candidate Substrate

Caption: Workflow for CSNK1A1 substrate discovery.

Conclusion

The exploration of CSNK1A1 substrate specificity using the chemical probe this compound offers a powerful strategy to unravel the complex roles of this kinase in cellular signaling. The combination of in vitro kinase assays and quantitative phosphoproteomics provides a rigorous framework for identifying and validating direct substrates. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the function of CSNK1A1 and to guide the development of novel therapeutic strategies targeting this important kinase.

References

Investigating the Genetic Pathways Affected by Csnk1-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csnk1-IN-2 is a chemical probe that has demonstrated inhibitory activity against Casein Kinase 1 Alpha 1 (CSNK1A1), also known as CK1α. As a member of the highly conserved serine/threonine protein kinase family, CK1α is a critical regulator of numerous cellular processes. Its dysregulation has been implicated in various diseases, including cancer. This technical guide provides an in-depth overview of the known targets of this compound, the genetic pathways it is predicted to affect, and detailed experimental protocols for investigating these effects.

Core Concepts: The Role of CSNK1A1 in Cellular Signaling

Casein Kinase 1 (CK1) isoforms are integral components of multiple signaling pathways, and their functions can be both distinct and overlapping. This compound's primary target, CSNK1A1, is a key player in several critical pathways:

  • Wnt/β-catenin Signaling: CSNK1A1 acts as a negative regulator of the canonical Wnt pathway. It phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][2] Inhibition of CSNK1A1 would be expected to stabilize β-catenin, leading to its accumulation in the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes.

  • p53 Signaling: CSNK1A1 can phosphorylate MDM2, the E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This phosphorylation can lead to the stabilization and activation of p53.[1] Therefore, inhibition of CSNK1A1 could potentially lead to decreased p53 activity.

  • Circadian Rhythm: CK1 isoforms are known to be important regulators of the circadian clock in eukaryotic cells.

  • Cell Cycle and Apoptosis: CSNK1A1 is involved in regulating cell cycle progression, chromosome segregation, and apoptosis.[1]

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified against several kinases. This data is crucial for designing experiments and interpreting results.

TargetIC50 Value
CSNK1A12.52 µM
CSNK1D8.48 µM
CSNK1A1 (high ATP)107 µM
wild type-EGFR2.74 nM

Source: MedchemExpress.com[3]

Predicted Effects on Genetic Pathways

Based on the known role of its primary target, CSNK1A1, inhibition by this compound is expected to modulate several key signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound, by inhibiting CSNK1A1, is predicted to activate the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, CSNK1A1 is part of a "destruction complex" that phosphorylates β-catenin, leading to its degradation. Inhibition of CSNK1A1 would disrupt this complex, causing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes such as MYC, CCND1 (Cyclin D1), and AXIN2.

Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CSNK1A1) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc accumulates and translocates Csnk1_IN_2 This compound Csnk1_IN_2->DestructionComplex inhibits CSNK1A1 TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds to TargetGenes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->TargetGenes activates transcription

Diagram 1: Predicted effect of this compound on the Wnt/β-catenin pathway.
p53 Signaling Pathway

CSNK1A1 can positively regulate p53 by phosphorylating MDM2, which prevents p53 degradation. Therefore, inhibition of CSNK1A1 by this compound may lead to increased MDM2-mediated ubiquitination and degradation of p53, thereby downregulating the p53 pathway and potentially promoting cell survival.

p53_Pathway_Inhibition cluster_regulation p53 Regulation cluster_downstream Downstream Effects CSNK1A1 CSNK1A1 MDM2 MDM2 CSNK1A1->MDM2 phosphorylates p53 p53 MDM2->p53 ubiquitinates for degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1A1 inhibits

Diagram 2: Predicted effect of this compound on the p53 signaling pathway.

Experimental Protocols

To investigate the effects of this compound on these genetic pathways, a series of in vitro and cell-based assays can be employed.

Experimental Workflow

A general workflow for characterizing the effects of this compound is as follows:

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Assays cluster_data Data Analysis and Interpretation KinaseAssay Biochemical Kinase Assay (Determine IC50) CellCulture Treat Cells with this compound KinaseAssay->CellCulture WesternBlot Western Blot (Analyze protein phosphorylation and expression) CellCulture->WesternBlot ReporterAssay Luciferase Reporter Assay (Measure pathway activity) CellCulture->ReporterAssay RNASeq RNA Sequencing (Global gene expression analysis) CellCulture->RNASeq DataAnalysis Analyze Quantitative Data WesternBlot->DataAnalysis ReporterAssay->DataAnalysis PathwayAnalysis Pathway Enrichment Analysis RNASeq->PathwayAnalysis Conclusion Draw Conclusions on Mechanism of Action DataAnalysis->Conclusion PathwayAnalysis->Conclusion

Diagram 3: General experimental workflow for investigating this compound.
Protocol 1: CSNK1A1 Kinase Assay

This protocol is for an in vitro kinase assay to determine the IC50 of this compound against CSNK1A1.

Materials:

  • Recombinant human CSNK1A1 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]

  • Substrate peptide (e.g., KRRRAL[pS]VASLPGL)[5]

  • [γ-³³P]-ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • This compound dissolved in DMSO

  • 384-well plates

Procedure (using ADP-Glo™ Assay): [4]

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µl of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µl of CSNK1A1 enzyme solution to each well.

  • Add 2 µl of the substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for β-catenin and Phospho-β-catenin

This protocol is to assess the effect of this compound on β-catenin stabilization in cells.

Materials:

  • Cell line of interest (e.g., HEK293T, SW480)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser45), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence reagent

Procedure: [6][7]

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 6, 12, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the loading control.

Protocol 3: TCF/LEF Luciferase Reporter Assay for Wnt Signaling

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])[3]

  • A constitutively expressed control reporter plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Wnt3a conditioned media (as a positive control for pathway activation)

  • Dual-Luciferase® Reporter Assay System (Promega)

Procedure: [3][8][9][10]

  • Co-transfect cells with the TCF/LEF reporter plasmid and the control plasmid in a 96-well plate.

  • After 24 hours, replace the media with fresh media containing different concentrations of this compound or DMSO.

  • To some wells, add Wnt3a conditioned media to stimulate the pathway.

  • Incubate for another 16-24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well.

  • Analyze the effect of this compound on both basal and Wnt3a-stimulated TCF/LEF reporter activity.

Conclusion

This compound is a valuable tool for studying the roles of CSNK1A1 in cellular signaling. Based on its inhibitory profile, it is predicted to have significant effects on the Wnt/β-catenin and p53 pathways, among others. The experimental protocols provided in this guide offer a robust framework for elucidating the specific downstream genetic and proteomic consequences of CSNK1A1 inhibition by this compound. Such investigations are essential for understanding its therapeutic potential and advancing the development of targeted therapies.

References

Methodological & Application

Application Notes and Protocols: Csnk1-IN-2 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Csnk1-IN-2, a potent inhibitor of Casein Kinase 1 (CSNK1). The following protocols are intended for use by individuals with basic laboratory experience in biochemistry and molecular biology.

Introduction

Casein Kinase 1 (CSNK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. Dysregulation of CSNK1 activity has been implicated in several diseases, making it an attractive target for drug discovery. This compound is an inhibitor targeting CSNK1A1.[1][2] This document outlines a standard in vitro kinase assay protocol to measure the inhibitory potency of this compound against CSNK1 isoforms.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases is summarized by its half-maximal inhibitory concentration (IC50) values.

Target KinaseIC50 ValueNotes
CSNK1A12.52 µM
CSNK1D8.48 µM
CSNK1A1 (high ATP)107 µMIndicates ATP-competitive mode of inhibition.
EGFR (wild type)2.74 nMAlso shows potent inhibition of EGFR.[1][2]

Experimental Protocols

This section details a radioactive in vitro kinase assay to determine the IC50 of this compound. This method is highly sensitive and measures the incorporation of radiolabeled phosphate into a substrate.

Materials and Reagents
  • Enzyme: Recombinant human CSNK1 isoform (e.g., CSNK1A1, CSNK1δ, or CSNK1ε).

  • Substrate: α-casein or a specific peptide substrate (e.g., based on the glycogen synthase phosphorylation region).

  • Inhibitor: this compound, dissolved in DMSO to create a stock solution.

  • ATP: Adenosine triphosphate, including [γ-³²P]ATP.

  • Kinase Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[3]

  • Enzyme Dilution Buffer: As recommended by the enzyme supplier.

  • Stopping Solution: 75 mM phosphoric acid.

  • P81 phosphocellulose paper.

  • Scintillation counter and scintillation fluid.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound Dilutions to Wells prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Reaction Master Mix (Kinase, Substrate, Buffer) add_kinase_mix Add Kinase Master Mix prep_kinase->add_kinase_mix add_inhibitor->add_kinase_mix start_reaction Initiate Reaction with [γ-³²P]ATP Solution add_kinase_mix->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction by Spotting on P81 Paper incubate->stop_reaction wash_paper Wash P81 Paper stop_reaction->wash_paper scintillation Scintillation Counting wash_paper->scintillation data_analysis Calculate % Inhibition and Determine IC50 scintillation->data_analysis

Caption: Workflow for the in vitro kinase assay to determine this compound IC50.

Detailed Protocol
  • Prepare this compound Dilutions:

    • Prepare a serial dilution of this compound in the kinase assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 1 nM to 100 µM). Include a DMSO-only control (vehicle control).

  • Prepare the Kinase Reaction Mixture:

    • In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the CSNK1 enzyme, and the substrate (e.g., α-casein at a final concentration of 10 µM). The amount of enzyme used should be determined empirically to ensure linear reaction kinetics.

  • Set up the Kinase Reaction:

    • To each well of a 96-well plate, add the serially diluted this compound or vehicle control.

    • Add the kinase reaction mixture to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the Kinase Reaction:

    • Prepare the ATP solution by mixing unlabeled ATP with [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP, if known, or at a standard concentration (e.g., 10-100 µM).[4]

    • Start the reaction by adding the [γ-³²P]ATP solution to each well.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

  • Stop the Reaction and Measure Phosphorylation:

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with ethanol and then acetone, and let the papers dry.

    • Place the dried papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Alternative Non-Radioactive Assay

For laboratories that are not equipped to handle radioactivity, a luminescence-based assay such as the ADP-Glo™ Kinase Assay can be used.[3] This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[3] The general principle of setting up the kinase reaction with the inhibitor remains the same, but the detection method is different and follows the manufacturer's instructions.

Signaling Pathway Diagram

signaling_pathway cluster_reaction Kinase Reaction ATP ATP CSNK1 CSNK1 ATP->CSNK1 Substrate Substrate Substrate->CSNK1 Phospho_Substrate Phosphorylated Substrate CSNK1->Phospho_Substrate Phosphorylation ADP ADP CSNK1->ADP Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1 Inhibition

Caption: Inhibition of CSNK1-mediated phosphorylation by this compound.

References

Application Notes and Protocols for Csnk1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csnk1-IN-2 is a chemical inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine-selective protein kinases.[1] The CK1 family, comprising isoforms such as α, δ, and ε, plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway, circadian rhythms, and DNA repair.[2][3] Dysregulation of CK1 activity has been implicated in several diseases, making it a significant target for drug discovery and development.[4] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common experimental assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₂₈H₂₆FN₅O₂
Molecular Weight 483.54 g/mol
Appearance Solid, light yellow to light brown
CAS Number 2468783-76-6

Inhibitory Activity

This compound is an inhibitor of CSNK1A1. It also shows inhibitory activity against CSNK1D.[2] It is important to note that this compound also demonstrates potent inhibition of wild-type Epidermal Growth Factor Receptor (EGFR).[2]

TargetIC₅₀
CSNK1A1 2.52 µM
CSNK1D 8.48 µM
CSNK1A1 (high ATP) 107 µM
wt-EGFR 2.74 nM

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 4.8354 mg of this compound for 1 mL of DMSO.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • To aid dissolution, warm the solution to 60°C and use an ultrasonic bath.[2] Intermittently vortex the solution during this process until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Stock Solution Preparation Table:

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.484 mg2.42 mg4.84 mg
5 mM 2.42 mg12.1 mg24.2 mg
10 mM 4.84 mg24.2 mg48.4 mg

Experimental Protocols

Below are example protocols for utilizing the this compound stock solution in common laboratory assays.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified CK1 isoform.

Materials:

  • Purified recombinant Casein Kinase 1 (e.g., CSNK1A1)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • [γ-³²P]ATP or a non-radioactive ATP detection system

  • This compound stock solution (10 mM in DMSO)

  • DMSO (for vehicle control)

  • 96-well plates

  • Incubator

  • Phosphorimager or appropriate detection instrument

Protocol:

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase buffer, purified CK1 enzyme, and substrate.

  • Add Inhibitor: Add serial dilutions of this compound to the reaction wells. Include a vehicle control with an equivalent volume of DMSO.

  • Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radioactive assay).

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or a solution containing EDTA).

  • Detection:

    • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.

    • Non-Radioactive Assay: Follow the manufacturer's instructions for the specific kinase assay kit being used (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC₅₀ value.

experimental_workflow_kinase_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Kinase Reaction Mix add_inhibitor Add this compound or DMSO prep_mix->add_inhibitor start_reaction Initiate with ATP add_inhibitor->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detect Kinase Activity stop_reaction->detection data_analysis Calculate IC50 detection->data_analysis

Fig. 1: Experimental workflow for an in vitro kinase assay.
Western Blot Analysis of β-catenin Phosphorylation

This protocol describes how to assess the effect of this compound on the Wnt signaling pathway by measuring the phosphorylation status of β-catenin in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293T, SW480)

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • DMSO (for vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-β-catenin (Ser45), anti-total-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated β-catenin signal to the total β-catenin and a loading control (e.g., GAPDH).

This compound and the Wnt/β-catenin Signaling Pathway

Casein Kinase 1α (CK1α) plays a critical role in the "destruction complex" of the canonical Wnt signaling pathway.[5] In the absence of a Wnt signal, CK1α initiates the phosphorylation of β-catenin at Serine 45.[5] This priming phosphorylation event allows for subsequent phosphorylation by GSK3β, leading to the ubiquitination and proteasomal degradation of β-catenin.[4] By inhibiting CK1α, this compound is expected to prevent the initial phosphorylation of β-catenin, leading to its stabilization and accumulation, and subsequent activation of TCF/LEF-mediated transcription.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off p ub_proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->ub_proteasome csnk1_in_2 This compound csnk1_in_2->destruction_complex Inhibits CK1α wnt Wnt Ligand frizzled_lrp Frizzled/LRP5/6 wnt->frizzled_lrp dsh Dishevelled frizzled_lrp->dsh dsh->destruction_complex beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef Binds gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activates

Fig. 2: The role of this compound in the Wnt/β-catenin signaling pathway.

Disclaimer

This information is for research use only and is not intended for human or therapeutic use. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Csnk1-IN-2 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and application of Csnk1-IN-2, a potent inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1). The provided protocols and data are intended to facilitate the use of this compound in laboratory settings for research and drug development purposes.

Chemical Information

PropertyValue
IUPAC Name N-((S)-1-(4-fluorophenyl)ethyl)-4-(5-((4-methoxyphenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)pyridin-2-amine
Molecular Formula C28H26FN5O2
Molecular Weight 483.54 g/mol [1]
CAS Number 2468783-76-6[1]
Appearance Light yellow to light brown solid[1]

Solubility Data

This compound exhibits solubility in various organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common solvent for creating stock solutions. It is important to use freshly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can negatively impact dissolution.[1]

SolventConcentrationComments
DMSO 10 mg/mL (20.68 mM)Ultrasonic and warming to 60°C can aid in dissolution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 1 mg/mL (2.07 mM)A suitable vehicle for in vivo studies.[1]
10% DMSO, 90% Corn Oil ≥ 1 mg/mL (2.07 mM)An alternative vehicle for in vivo administration.[1]

Signaling Pathway

This compound is an inhibitor of CSNK1A1, a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, CSNK1A1, as part of a destruction complex with Axin, APC, and GSK3β, phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus preventing its accumulation and translocation to the nucleus. By inhibiting CSNK1A1, this compound can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt target gene expression.

G cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State (with this compound) Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates CSNK1A1 CSNK1A1 CSNK1A1->beta_catenin_off Phosphorylates Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->Ubiquitination TCF_LEF_off TCF/LEF Wnt_Target_Genes_off Wnt Target Genes (Transcription OFF) Csnk1_IN_2 This compound CSNK1A1_inhibited CSNK1A1 Csnk1_IN_2->CSNK1A1_inhibited Inhibits beta_catenin_on β-catenin (Stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocates to TCF_LEF_on TCF/LEF Wnt_Target_Genes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->Wnt_Target_Genes_on Activates

Caption: Wnt Signaling Pathway Modulation by this compound.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL (20.68 mM) concentration.

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, gently warm the solution in a water bath at up to 60°C or use a sonicator to aid dissolution.[1] Visually inspect to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

G cluster_workflow Stock Solution Preparation Workflow Start Start Weigh Weigh this compound Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aid_Dissolution Warm/Sonicate (if needed) Dissolve->Aid_Dissolution Aliquot Aliquot into single-use tubes Dissolve->Aliquot No Aid_Dissolution->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for Preparing this compound Stock Solution.

Cell-Based Assay Protocol: Wnt Signaling Reporter Assay

Objective: To determine the effect of this compound on the Wnt signaling pathway in a cell-based reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash/FOPFlash reporter plasmids (or other Wnt-responsive reporter system)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 (or other transfection reagent)

  • DMEM with 10% FBS

  • Opti-MEM

  • 96-well white, clear-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a DNA mix in Opti-MEM containing 100 ng of TOPFlash or FOPFlash plasmid and 10 ng of Renilla luciferase plasmid.

    • Prepare a Lipofectamine 2000 mix in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and Lipofectamine mixes, incubate for 20 minutes at room temperature, and then add 20 µL of the complex to each well.

    • Incubate for 4-6 hours at 37°C, then replace the medium with fresh DMEM with 10% FBS.

  • Compound Treatment:

    • 24 hours post-transfection, prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Lyse the cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value of this compound.

In Vitro Kinase Assay Protocol

Objective: To determine the inhibitory activity of this compound against CSNK1A1 kinase.

Materials:

  • Recombinant human CSNK1A1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • CSNK1A1 substrate (e.g., a synthetic peptide with a CSNK1A1 phosphorylation motif)

  • This compound stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Reagent Preparation:

    • Prepare a solution of CSNK1A1 in kinase buffer.

    • Prepare a solution of the substrate and ATP in kinase buffer.

    • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be consistent across all wells.

  • Kinase Reaction:

    • Add 2 µL of the this compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add 2 µL of the CSNK1A1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition of CSNK1A1 activity for each this compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value of this compound.

Safety and Handling

  • This compound is for research use only and is not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Csnk1-IN-2 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csnk1-IN-2 is a potent and selective inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase implicated in a multitude of cellular processes. Dysregulation of CSNK1A1 activity has been linked to various proliferative disorders, making it an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of the CSNK1A1 signaling pathway.

CSNK1A1 is a key regulator of several critical signaling pathways, including the Wnt/β-catenin and p53 pathways.[1][2][3][4] In the canonical Wnt signaling pathway, CSNK1A1 is a component of the β-catenin destruction complex, where it primes β-catenin for subsequent phosphorylation and proteasomal degradation.[4] Inhibition of CSNK1A1 can therefore lead to the stabilization and accumulation of β-catenin, activating downstream target genes. CSNK1A1 also plays a role in the p53 pathway, where it can contribute to the regulation of p53 stability and activity.

This document outlines both biochemical and cell-based HTS assays amenable to the use of this compound as a reference compound. The provided protocols are intended to serve as a comprehensive guide for assay development, optimization, and implementation in a drug discovery setting.

This compound Properties

A summary of the inhibitory activity of this compound is presented in the table below.

TargetIC50
CSNK1A12.52 µM
CSNK1D8.48 µM
EGFR (wild type)2.74 nM
CSNK1A1 (high ATP)107 µM
Table 1: Inhibitory activity of this compound against various kinases. Data sourced from MedchemExpress.[5]

Signaling Pathways Involving CSNK1A1

To effectively design and interpret HTS assays involving this compound, a thorough understanding of the signaling pathways regulated by CSNK1A1 is essential.

Figure 1: Wnt/β-catenin signaling pathway with this compound inhibition.

p53_Signaling_Pathway cluster_stress cluster_regulation cluster_response DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Activates (P) MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation p53->MDM2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair CSNK1A1_p53 CSNK1A1 CSNK1A1_p53->p53 Phosphorylates Csnk1_IN_2_p53 This compound Csnk1_IN_2_p53->CSNK1A1_p53 Inhibits HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Prep Prepare 384-well Assay Plates Compound_Dispense Dispense Compound Library (e.g., 10 µM final concentration) Plate_Prep->Compound_Dispense Control_Dispense Dispense Controls (this compound and DMSO) Compound_Dispense->Control_Dispense Reagent_Add Add Assay Reagents (e.g., Kinase, Substrate, ATP or Reporter Cells) Control_Dispense->Reagent_Add Incubation Incubate at Optimized Temperature and Time Reagent_Add->Incubation Detection Add Detection Reagents and Measure Signal Incubation->Detection Data_Acquisition Acquire Raw Data Detection->Data_Acquisition QC Quality Control (Z' Factor Calculation) Data_Acquisition->QC Hit_ID Hit Identification (e.g., % Inhibition > 50%) QC->Hit_ID Dose_Response Dose-Response Curves and IC50 Determination Hit_ID->Dose_Response

References

Application Notes and Protocols for Western Blot Analysis of Phospho-β-Catenin (Ser33/37/Thr41) using Csnk1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Casein Kinase 1 alpha 1 (CSNK1A1) inhibitor, Csnk1-IN-2, to study its effects on the phosphorylation of β-catenin at Serine 33, Serine 37, and Threonine 41 through Western blot analysis.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is frequently implicated in various cancers. A key event in this pathway is the phosphorylation-dependent degradation of β-catenin. In the absence of a Wnt signal, a destruction complex, which includes CSNK1A1 (also known as CK1α) and Glycogen Synthase Kinase 3β (GSK-3β), targets β-catenin for proteasomal degradation. CSNK1A1 initiates this process by phosphorylating β-catenin at Serine 45, which then primes it for subsequent phosphorylation by GSK-3β at Serine 33, Serine 37, and Threonine 41. This multi-site phosphorylation marks β-catenin for ubiquitination and degradation.

This compound is an inhibitor of CSNK1A1 with a reported IC50 of 2.52 μM.[1] By inhibiting CSNK1A1, this compound is expected to prevent the initial priming phosphorylation of β-catenin at Ser45. This, in turn, should lead to a decrease in the subsequent phosphorylation at Ser33, Ser37, and Thr41, resulting in the stabilization and accumulation of β-catenin. This application note provides a detailed protocol to investigate this mechanism using Western blot analysis.

Wnt/β-Catenin Signaling Pathway

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State / CSNK1A1 Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1α) beta_catenin_cyto_off β-catenin Destruction_Complex->beta_catenin_cyto_off Phosphorylation p_beta_catenin p-β-catenin (S45, S33/37/T41) Proteasome Proteasome p_beta_catenin->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Represses Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inactivated Destruction Complex Inactivated Dsh->Destruction_Complex_inactivated Inhibits beta_catenin_cyto_on β-catenin beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Activates Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on Activates Csnk1_IN_2 This compound Csnk1_IN_2->Destruction_Complex Inhibits CK1α Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells (e.g., HEK293T, HCT116) - Treat with varying concentrations of this compound B 2. Cell Lysis - Wash cells with cold PBS - Lyse cells in RIPA buffer with protease and phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration using BCA or Bradford assay B->C D 4. SDS-PAGE - Prepare protein samples with Laemmli buffer - Separate proteins by polyacrylamide gel electrophoresis C->D E 5. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA in TBST) - Incubate with primary antibodies (anti-p-β-catenin, anti-total-β-catenin, anti-loading control) - Incubate with HRP-conjugated secondary antibodies E->F G 7. Detection and Analysis - Detect signal using an ECL substrate - Image the blot - Quantify band intensities and normalize p-β-catenin to total β-catenin F->G

References

Application of CSNK1A1 Inhibitors in Animal Models of Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, specific in vivo efficacy data and detailed experimental protocols for the compound Csnk1-IN-2 in animal models of cancer are not extensively documented in publicly accessible scientific literature. This compound is identified as an inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1) with in vitro activity.[1] The following application notes and protocols are therefore based on published studies of other selective CSNK1A1 and CSNK1D/E inhibitors, such as SR-3029, and are intended to serve as a representative guide for researchers. These protocols will require optimization based on the specific pharmacological properties of this compound.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including signal transduction, cell division, and circadian rhythms.[2] The isoform CK1α (encoded by the CSNK1A1 gene) has been implicated in various cancers, acting through several key signaling pathways such as Wnt/β-catenin, p53, and NF-κB.[3][4][5] Depending on the cellular context, CK1α can function as either a tumor suppressor or an oncogene, making it a compelling target for cancer therapy.[5] Inhibition of CK1α has shown promise in preclinical models of various malignancies, including breast cancer, colorectal cancer, and hematological cancers.[3][4][6]

Data Presentation: Efficacy of CSNK1 Inhibition in Xenograft Models

The following tables summarize representative quantitative data from preclinical studies of CSNK1 inhibitors in mouse xenograft models. This data is provided to illustrate the potential anti-tumor efficacy of this class of inhibitors.

Table 1: Efficacy of a CSNK1δ/ε Inhibitor (SR-3029) in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Cell LineAnimal ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
MDA-MB-231Nude MiceSR-3029 (20 mg/kg)Daily i.p.Significant impairment of tumor growth[6]

Table 2: Summary of Cancers Showing Positive Treatment Response to CSNK2 Inhibition in Xenograft Experiments

Cancer TypePositive Treatment Response
Breast CancerYes
Colorectal CancerYes
GlioblastomaYes
Head and Neck CancerYes
Kidney CancerYes
LeukemiaYes
Lung CancerYes
LymphomaYes
MelanomaYes
Multiple MyelomaYes
Ovarian CancerYes
Prostate CancerYes

Note: This table is adapted from a systematic review of CSNK2 inhibition, a related kinase family, to provide a broader context of targeting casein kinases in cancer.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by CSNK1A1 and a general workflow for evaluating a CSNK1A1 inhibitor in an in vivo cancer model.

CSNK1A1_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL Axin Axin DVL->Axin GSK3B GSK3β BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation APC APC Axin->BetaCatenin Phosphorylation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Gene Target Gene Expression TCF_LEF->Gene CSNK1A1 CSNK1A1 CSNK1A1->BetaCatenin Priming Phosphorylation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 MDM2 MDM2 MDM2->p53 Apoptosis Apoptosis/ Cell Cycle Arrest p53->Apoptosis CSNK1A1_p53 CSNK1A1 CSNK1A1_p53->MDM2 Phosphorylation Csnk1_IN_2 This compound (or other inhibitor) Csnk1_IN_2->CSNK1A1 Csnk1_IN_2->CSNK1A1_p53

Caption: Simplified signaling pathways involving CSNK1A1.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous/ Orthotopic Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle vs. This compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis Pharmacodynamic & Histological Analysis endpoint->analysis finish End analysis->finish

Caption: General experimental workflow for in vivo efficacy studies.

Experimental Protocols

The following are generalized protocols for conducting in vivo studies with a CSNK1A1 inhibitor.

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor activity of a CSNK1A1 inhibitor in a subcutaneous cancer cell line-derived xenograft model.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • This compound (or other CSNK1A1 inhibitor)

  • Vehicle solution (e.g., as recommended by the inhibitor manufacturer, often a mix of DMSO, Tween 80, and saline)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer the CSNK1A1 inhibitor at the desired dose and schedule (e.g., 20 mg/kg, daily intraperitoneal injection).

    • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study. Body weight is a key indicator of treatment toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for downstream pathway markers like phosphorylated β-catenin or p53 levels) and another portion fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

Protocol 2: Orthotopic Xenograft Model for a More Clinically Relevant Setting

Objective: To assess the efficacy of a CSNK1A1 inhibitor in a tumor microenvironment that more closely mimics human disease.

Procedure: The initial steps of cell preparation are similar to the subcutaneous model. The key difference is the site of implantation.

  • For Breast Cancer (e.g., MDA-MB-231): Inject the cell suspension into the mammary fat pad.

  • For Pancreatic Cancer: Surgical implantation of cells into the pancreas.

Subsequent steps of tumor monitoring (which may require imaging techniques like bioluminescence if using luciferase-expressing cells), randomization, treatment, and endpoint analysis are conceptually similar to the subcutaneous model, but adapted for the specific tumor type and location.

Conclusion

Inhibition of CSNK1A1 represents a promising therapeutic strategy for various cancers. The provided data and protocols, based on existing research with other CSNK1 inhibitors, offer a framework for the preclinical evaluation of novel compounds like this compound in animal models. Researchers should perform initial dose-finding and toxicity studies to establish a safe and effective dose for this compound before proceeding with large-scale efficacy experiments. Careful monitoring of both tumor growth and animal welfare is paramount for successful and ethical in vivo research.

References

Application Notes and Protocols: Csnk1-IN-2 Immunoprecipitation Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine protein kinase, is a critical regulator of numerous cellular processes, including Wnt signaling, circadian rhythms, and the DNA damage response.[1][2][3] Its dysregulation has been implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[4] Csnk1-IN-2 is an inhibitor of CSNK1A1.[5][6] This document provides a detailed guide for performing an immunoprecipitation (IP) kinase assay to characterize the inhibitory activity of this compound on CSNK1A1.

Data Presentation

The inhibitory activity of this compound against Casein Kinase 1 (CSNK1) isoforms and Epidermal Growth Factor Receptor (EGFR) is summarized below. This data is crucial for understanding the inhibitor's potency and selectivity.

Target KinaseIC50 ValueNotes
CSNK1A12.52 µMPrimary target
CSNK1D8.48 µMOff-target activity
CSNK1A1 (high ATP)107 µMActivity at high ATP concentrations
EGFR (wild type)2.74 nMPotent off-target inhibition

Table 1: Inhibitory activity of this compound. Data sourced from MedchemExpress.[5]

Signaling Pathway

CSNK1A1 is a key component of multiple signaling pathways. One of the most well-characterized is the canonical Wnt/β-catenin pathway, where CSNK1A1 acts as a priming kinase for the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2] Inhibition of CSNK1A1 can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt target gene expression.

G cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State cluster_nucleus Wnt ON State Wnt Wnt Ligand Fzd Frizzled Receptor Dvl Dishevelled LRP LRP5/6 Axin Axin APC APC APC->Axin BetaCatenin β-catenin Axin->BetaCatenin Phosphorylation Cascade CSNK1A1 CSNK1A1 CSNK1A1->BetaCatenin Prime Phosphorylation GSK3B GSK3β GSK3B->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Degradation Wnt_on Wnt Ligand Fzd_on Frizzled Receptor Wnt_on->Fzd_on LRP_on LRP5/6 Fzd_on->LRP_on Dvl_on Dishevelled LRP_on->Dvl_on Axin_on Axin Dvl_on->Axin_on Inhibition of Destruction Complex BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1A1 Inhibition G cluster_prep Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_kinase_assay Kinase Assay cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HEK293T) CellLysis 2. Cell Lysis (RIPA or similar buffer) CellCulture->CellLysis Clarification 3. Lysate Clarification (Centrifugation) CellLysis->Clarification Preclearing 4. Pre-clearing Lysate (with Protein A/G beads) Clarification->Preclearing AntibodyIncubation 5. Antibody Incubation (anti-CSNK1A1) Preclearing->AntibodyIncubation BeadCapture 6. Bead Capture (Protein A/G beads) AntibodyIncubation->BeadCapture Washing 7. Washing (Remove non-specific binding) BeadCapture->Washing InhibitorIncubation 8. Inhibitor Incubation (this compound or DMSO) Washing->InhibitorIncubation KinaseReaction 9. Kinase Reaction (Substrate + [γ-32P]ATP) InhibitorIncubation->KinaseReaction Termination 10. Reaction Termination (SDS-PAGE sample buffer) KinaseReaction->Termination SDSPAGE 11. SDS-PAGE Termination->SDSPAGE Autoradiography 12. Autoradiography SDSPAGE->Autoradiography Quantification 13. Quantification (Densitometry) Autoradiography->Quantification

References

Application Notes: Flow Cytometry Analysis of Csnk1-IN-2 Treatment Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Csnk1-IN-2 is a potent inhibitor of Casein Kinase 1 Alpha (CSNK1A1), a member of the highly conserved serine/threonine kinase family, with an IC50 value of 2.52 µM.[1] The Casein Kinase 1 (CK1) family, including isoforms such as CK1α, CK1δ, and CK1ε, plays a crucial role in a multitude of cellular processes.[2] These processes include cell cycle progression, apoptosis, DNA repair, and the regulation of key signaling pathways like Wnt/β-catenin and p53.[2][3][4][5]

Given that the dysregulation of CK1 activity is implicated in the progression of various cancers, its isoforms have emerged as attractive therapeutic targets.[2][6][7][] Inhibition of CK1α, for instance, can lead to cell cycle arrest and the induction of apoptosis, making it a promising strategy for anti-cancer drug development.[4]

Flow cytometry is an indispensable tool for quantitatively assessing the cellular response to kinase inhibitors like this compound. This technology enables high-throughput analysis of single cells, providing precise measurements of cell cycle distribution and the extent of apoptosis. These application notes provide detailed protocols for using flow cytometry to analyze the effects of this compound treatment on cancer cell lines.

Key Signaling Pathways Modulated by CK1α Inhibition

Inhibition of CK1α by this compound can perturb critical signaling pathways that control cell fate. Understanding these pathways is essential for interpreting experimental outcomes.

G cluster_0 Wnt/β-catenin Pathway cluster_1 Wnt Wnt Ligand LRP LRP5/6 Wnt->LRP Binds Dvl Dishevelled (Dvl) LRP->Dvl Recruits DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Accumulation β-catenin Accumulation CK1a CK1α CK1a->DestructionComplex Degradation Proteasomal Degradation BetaCatenin->Degradation Csnk1IN2 This compound Csnk1IN2->CK1a Inhibits Transcription Gene Transcription (e.g., c-Myc, Cyclin D1)

Caption: Wnt/β-catenin signaling pathway and the role of this compound.

G cluster_0 p53 Activation Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 MDM2->p53 Inhibits/ Degrades p53->MDM2 Induces Degradation p53 Degradation p53->Degradation p21 p21 expression p53->p21 Apoptosis Apoptosis (e.g., BAX) p53->Apoptosis CK1a CK1α CK1a->MDM2 Phosphorylates & Inhibits CK1a->p53 Phosphorylates & Activates Csnk1IN2 This compound Csnk1IN2->CK1a Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: p53 signaling pathway regulation by CK1α.

Experimental Workflow

A typical workflow for assessing the effects of this compound involves cell culture, drug treatment, and subsequent analysis by flow cytometry.

G A 1. Cell Culture (e.g., Cancer Cell Line) B 2. This compound Treatment (Dose-response & Time-course) A->B C 3. Cell Harvesting (Trypsinization & Washing) B->C D1 4a. Staining for Cell Cycle Analysis (Fixation, RNase, PI) C->D1 D2 4b. Staining for Apoptosis Analysis (Annexin V & PI) C->D2 E 5. Flow Cytometry Acquisition & Analysis D1->E D2->E

References

Application Notes and Protocols for Studying CSNK1A1 Protein-Protein Interactions Using Csnk1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Csnk1-IN-2, a selective inhibitor of Casein Kinase 1 alpha 1 (CSNK1A1), to investigate its protein-protein interactions (PPIs). Understanding the dynamic nature of these interactions is crucial for elucidating the diverse cellular roles of CSNK1A1 in signaling pathways implicated in cancer and neurodegenerative diseases.

Introduction to this compound

This compound is a small molecule inhibitor that targets the ATP-binding pocket of CSNK1A1, thereby preventing the phosphorylation of its substrates. By inhibiting the kinase activity of CSNK1A1, researchers can study the phosphorylation-dependent interactions of CSNK1A1 with its binding partners. This allows for the dissection of signaling cascades and the identification of novel therapeutic targets.

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound against CSNK1A1 and other kinases. This data is essential for designing experiments with appropriate inhibitor concentrations to ensure target specificity.

Target KinaseIC50 (µM)Notes
CSNK1A1 2.52 [1]Primary target
CSNK1D8.48[1]Off-target activity
CSNK1A1 (high ATP)107[1]Reduced potency at high ATP concentrations
wild type-EGFR0.00274[1]Potent off-target activity

Note: The potent inhibition of EGFR should be considered when interpreting results in cell-based assays. It is advisable to use cell lines with well-characterized EGFR expression and signaling status or to use complementary approaches to confirm that the observed effects on PPIs are due to CSNK1A1 inhibition.

Key Signaling Pathways Involving CSNK1A1

CSNK1A1 is a crucial regulator in multiple signaling pathways. Understanding these pathways is fundamental to designing and interpreting experiments that probe CSNK1A1's protein-protein interactions.

Wnt/β-catenin Signaling Pathway

CSNK1A1 plays a pivotal, yet complex, role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CSNK1A1 initiates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus to activate target gene expression. Inhibition of CSNK1A1 by this compound is expected to stabilize β-catenin, leading to its accumulation and the activation of Wnt target genes.[2][3] This provides a direct method to study the components of the β-catenin destruction complex and their interactions with CSNK1A1.

G cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON cluster_inhibitor With this compound APC APC Axin Axin APC->Axin GSK3b GSK3β Axin->GSK3b CSNK1A1 CSNK1A1 GSK3b->CSNK1A1 Beta_catenin β-catenin GSK3b->Beta_catenin P CSNK1A1->Beta_catenin P Proteasome Proteasome Beta_catenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Dsh->Axin Inhibition Beta_catenin_stable β-catenin (stable) TCF_LEF TCF/LEF Beta_catenin_stable->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Csnk1_IN_2 This compound CSNK1A1_inhibited CSNK1A1 Csnk1_IN_2->CSNK1A1_inhibited Beta_catenin_accumulates β-catenin (accumulates) CSNK1A1_inhibited->Beta_catenin_accumulates No Phosphorylation G cluster_p53_regulation p53 Regulation cluster_inhibitor_effect With this compound CSNK1A1 CSNK1A1 MDM2 MDM2 CSNK1A1->MDM2 P p53 p53 MDM2->p53 Ub Proteasome Proteasome p53->Proteasome Degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Csnk1_IN_2 This compound CSNK1A1_inhibited CSNK1A1 Csnk1_IN_2->CSNK1A1_inhibited MDM2_inactive MDM2 (inactive) CSNK1A1_inhibited->MDM2_inactive No Phosphorylation p53_stable p53 (stabilized) MDM2_inactive->p53_stable Reduced Degradation G start Cell Culture (e.g., HEK293T, HCT116) treatment Treat with this compound or DMSO (vehicle control) start->treatment lysis Cell Lysis treatment->lysis incubation Incubate lysate with anti-CSNK1A1 antibody lysis->incubation pulldown Immunoprecipitation with Protein A/G beads incubation->pulldown wash Wash beads pulldown->wash elution Elute proteins wash->elution analysis Western Blot Analysis for interacting protein elution->analysis G start Cells grown on coverslips and treated with this compound fixation Fix and permeabilize cells start->fixation primary_ab Incubate with primary antibodies (anti-CSNK1A1 & anti-partner) fixation->primary_ab pla_probes Add PLA probes (secondary antibodies with DNA oligonucleotides) primary_ab->pla_probes ligation Ligate DNA oligonucleotides to form a circle pla_probes->ligation amplification Rolling circle amplification with fluorescent probes ligation->amplification imaging Fluorescence microscopy and image analysis amplification->imaging G start Treat cells with This compound or DMSO heating Heat cell suspension to various temperatures start->heating lysis Cell Lysis (e.g., freeze-thaw) heating->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation collection Collect supernatant (soluble fraction) centrifugation->collection analysis Western Blot for CSNK1A1 collection->analysis

References

Application Notes and Protocols for Csnk1-IN-2 in CRISPR-Cas9 Gene-Edited Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a hypothetical use of Csnk1-IN-2 to enhance CRISPR-Cas9 mediated homology-directed repair (HDR). As of the date of this document, there is no direct published evidence supporting this specific application. The proposed methodologies are based on the known functions of the target protein, Casein Kinase 1 alpha (CSNK1A1), in the DNA damage response and cell cycle regulation, as well as established protocols for using other small molecule kinase inhibitors to improve HDR efficiency. These notes are intended to serve as a scientific rationale and a template for researchers wishing to investigate this potential application.

Introduction

CRISPR-Cas9 technology has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modifications. The outcome of a Cas9-induced double-strand break (DSB) is determined by the cell's endogenous DNA repair machinery, primarily through two competing pathways: non-homologous end joining (NHEJ) and homology-directed repair (HDR). While NHEJ is efficient, it is often error-prone and leads to insertions or deletions (indels). In contrast, HDR is a high-fidelity repair mechanism that can be exploited to introduce precise genetic changes using a donor DNA template. A significant challenge in CRISPR-based gene editing is the relatively low efficiency of HDR compared to NHEJ in most cell types.

Recent studies have demonstrated that the targeted inhibition of specific cellular kinases involved in DNA repair and cell cycle control can shift the balance from NHEJ towards HDR, thereby enhancing the efficiency of precise gene editing. This compound is a known inhibitor of Casein Kinase 1 alpha (CSNK1A1), a serine/threonine kinase implicated in a multitude of cellular processes, including the DNA damage response (DDR) and cell cycle progression[1][2].

CSNK1A1 has been identified as a regulator in the DDR, where its abundance is reduced following DNA damage, leading to the activation of Wnt signaling and a subsequent reduction in apoptosis[1][2]. Furthermore, CSNK1A1 plays a role in the G1/S phase transition of the cell cycle. Given that HDR is predominantly active during the S and G2 phases, pharmacological inhibition of CSNK1A1 presents a plausible, yet unexplored, strategy for modulating the cellular environment to favor HDR-mediated gene editing.

These application notes provide a theoretical framework and a starting point for investigating the potential of this compound to enhance the efficiency of HDR in CRISPR-Cas9-edited cells.

Data Presentation

The following tables present hypothetical data to illustrate the potential dose-dependent effects of this compound on HDR efficiency and cell viability. Researchers should generate their own data to validate these potential outcomes.

Table 1: Hypothetical Dose-Response of this compound on HDR Efficiency

This compound Concentration (µM)HDR Efficiency (%)Fold Increase in HDR
0 (DMSO control)5.2 ± 0.81.0
0.17.8 ± 1.11.5
0.512.5 ± 1.52.4
1.018.7 ± 2.23.6
2.522.1 ± 2.54.3
5.015.3 ± 1.92.9
10.08.1 ± 1.21.6

Table 2: Hypothetical Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (DMSO control)100 ± 5.1
0.198.2 ± 4.8
0.596.5 ± 5.3
1.094.1 ± 6.2
2.588.7 ± 7.1
5.075.4 ± 8.5
10.052.3 ± 9.8

Experimental Protocols

This section provides a detailed, hypothetical protocol for utilizing this compound to potentially enhance HDR efficiency in a typical CRISPR-Cas9 gene editing experiment.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, K562, or a disease-relevant cell line)

  • Complete cell culture medium

  • CRISPR-Cas9 components:

    • Cas9 nuclease (recombinant protein or expression plasmid)

    • Synthetic single guide RNA (sgRNA) targeting the genomic locus of interest

    • Donor DNA template with desired genetic modification and homology arms

  • Transfection reagent suitable for the chosen cell line

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Assay reagents for quantifying HDR efficiency (e.g., genomic DNA extraction kit, PCR primers flanking the target site, restriction enzymes for RFLP analysis, or reagents for next-generation sequencing)

  • Assay reagents for assessing cell viability (e.g., Trypan blue, or a commercial viability assay kit)

Protocol:

  • Cell Culture and Plating:

    • Culture cells in complete medium under standard conditions (37°C, 5% CO2).

    • One day prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • CRISPR-Cas9 Transfection:

    • Prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the synthetic sgRNA at a 1:1.2 molar ratio in a suitable buffer for 10-15 minutes at room temperature.

    • In a separate tube, mix the donor DNA template with a suitable transfection reagent according to the manufacturer's instructions.

    • Add the pre-formed RNP complex to the transfection reagent-donor DNA mixture and incubate for the manufacturer-recommended time.

    • Add the complete transfection complex to the cells in a dropwise manner.

  • This compound Treatment:

    • Immediately following transfection, add this compound to the cell culture medium at a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µM). A DMSO-only control should be included.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Incubate the cells for 48-72 hours. The optimal incubation time should be determined empirically.

  • Harvesting and Analysis:

    • After the incubation period, harvest a portion of the cells for viability analysis using a preferred method (e.g., Trypan blue exclusion assay or a fluorescence-based viability assay).

    • Harvest the remaining cells for genomic DNA extraction.

    • Isolate genomic DNA using a commercial kit according to the manufacturer's protocol.

  • Quantification of HDR Efficiency:

    • Amplify the target genomic region by PCR using primers that anneal outside the homology arms of the donor template.

    • Analyze the PCR products to quantify the percentage of HDR. This can be achieved through various methods:

      • Restriction Fragment Length Polymorphism (RFLP) analysis: If the desired edit introduces or removes a restriction site, digest the PCR product with the corresponding enzyme and analyze the fragments by gel electrophoresis.

      • Sanger sequencing: Sequence the PCR products and analyze the chromatograms to determine the frequency of the desired edit.

      • Next-Generation Sequencing (NGS): For more precise and high-throughput quantification, perform deep sequencing of the PCR amplicons.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows described in these application notes.

DNA_Repair_Pathway_Choice cluster_pathways DNA Repair Pathways DSB CRISPR-Cas9 Induced Double-Strand Break NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DSB->NHEJ Predominant Pathway HDR Homology-Directed Repair (HDR) (Precise) DSB->HDR Less Frequent Pathway (Requires Donor DNA) Csnk1_IN_2 Hypothesized Role of This compound Csnk1_IN_2->NHEJ Potential Suppression Csnk1_IN_2->HDR Potential Enhancement

Figure 1: Competition between NHEJ and HDR pathways.

Experimental_Workflow cluster_analysis Analysis A 1. Seed Cells B 2. Transfect with CRISPR-Cas9 and Donor DNA A->B C 3. Add this compound (or DMSO control) B->C D 4. Incubate for 48-72 hours C->D E 5. Harvest Cells D->E F Cell Viability Assay E->F G Genomic DNA Extraction E->G H 6. Quantify HDR Efficiency (e.g., NGS, RFLP) G->H

Figure 2: Experimental workflow for this compound treatment.

Signaling_Pathway cluster_cellular_processes Cellular Processes Csnk1_IN_2 This compound CSNK1A1 CSNK1A1 Csnk1_IN_2->CSNK1A1 Inhibits DDR DNA Damage Response CSNK1A1->DDR Regulates CellCycle Cell Cycle Progression (G1/S Checkpoint) CSNK1A1->CellCycle Regulates HDR_Efficiency Potential Increase in HDR Efficiency DDR->HDR_Efficiency Modulation of Repair Environment CellCycle->HDR_Efficiency Enrichment of S/G2 Phases

Figure 3: Hypothesized mechanism of action of this compound.

References

Application Notes and Protocols for Mass Spectrometry-Based Proteomics with Csnk1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csnk1-IN-2 is an inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase implicated in a multitude of cellular processes.[1] As a key regulator of various signaling pathways, including Wnt/β-catenin, DNA damage response, and circadian rhythm, CSNK1A1 is a significant target in drug discovery, particularly in oncology.[2][3][4] Mass spectrometry-based proteomics and phosphoproteomics are powerful methodologies to elucidate the cellular impact of inhibiting CSNK1A1 with compounds like this compound. These approaches allow for the global and quantitative analysis of protein expression and phosphorylation events, providing critical insights into the inhibitor's mechanism of action, target engagement, and off-target effects.

This document provides detailed application notes and experimental protocols for utilizing this compound in mass spectrometry-based proteomics workflows. While specific proteomics studies employing this compound are not extensively available in the public domain, the following protocols are based on established methodologies for kinase inhibitor phosphoproteomics and are designed to serve as a comprehensive guide for researchers.

Compound Profile: this compound

PropertyValueReference
Target(s) CSNK1A1, CSNK1D, EGFR (wild type)[1]
IC50 CSNK1A1: 2.52 µM, CSNK1D: 8.48 µM, EGFR: 2.74 nM[1]
CAS Number 2468783-76-6[1]

Key Applications

  • Target Validation and Engagement: Confirming the specific cellular targets of this compound by identifying downstream phosphorylation changes of known CSNK1A1 substrates.

  • Mechanism of Action Studies: Elucidating the broader cellular pathways modulated by this compound treatment.

  • Off-Target Effect Profiling: Identifying unintended kinase inhibition or pathway modulation.

  • Biomarker Discovery: Discovering responsive phosphosites or proteins that can serve as pharmacodynamic biomarkers for this compound activity.

  • Drug Combination Synergy Analysis: Investigating the molecular basis of synergistic effects when this compound is used in combination with other therapeutic agents.

Experimental Protocols

I. Global Phosphoproteomics Workflow for this compound Treatment

This protocol outlines a typical workflow for quantitative phosphoproteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to compare the phosphoproteome of cells treated with this compound versus a vehicle control.

G cluster_0 Cell Culture & SILAC Labeling cluster_1 Inhibitor Treatment cluster_2 Sample Preparation cluster_3 Phosphopeptide Enrichment cluster_4 Mass Spectrometry & Data Analysis A Light (L) SILAC Medium (e.g., Arg0, Lys0) C Control Cells A->C Seed Cells B Heavy (H) SILAC Medium (e.g., Arg10, Lys8) D Experimental Cells B->D Seed Cells E Treat with Vehicle (DMSO) C->E F Treat with this compound D->F G Cell Lysis & Protein Extraction E->G F->G H Protein Quantification (BCA Assay) G->H I Combine Light & Heavy Lysates (1:1) H->I J Protein Digestion (e.g., Trypsin) I->J K IMAC or TiO2 Chromatography J->K L LC-MS/MS Analysis K->L M Database Search & Peptide ID L->M N Quantitative Analysis (SILAC Ratios) M->N O Bioinformatics & Pathway Analysis N->O

Caption: SILAC-based phosphoproteomics workflow. (Within 100 characters)

Methodology:

  • Cell Culture and SILAC Labeling:

    • Culture cells in "light" (unlabeled Arginine and Lysine) and "heavy" (¹³C₆¹⁵N₄-Arginine and ¹³C₆¹⁵N₂-Lysine) SILAC media for at least five passages to ensure complete incorporation of the heavy amino acids.

  • This compound Treatment:

    • Plate an equal number of "light" and "heavy" labeled cells.

    • Treat the "heavy" labeled cells with the desired concentration of this compound for a specified duration (e.g., 1-24 hours). A dose-response and time-course experiment is recommended to determine optimal conditions.

    • Treat the "light" labeled cells with a corresponding volume of vehicle (e.g., DMSO) as a control.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in a urea-based lysis buffer containing phosphatase and protease inhibitors.

    • Sonicate or use a homogenizer to ensure complete cell disruption and shear DNA.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification and Digestion:

    • Determine the protein concentration of both "light" and "heavy" lysates using a BCA assay.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce the protein mixture with DTT, alkylate with iodoacetamide, and digest with an appropriate protease (e.g., Trypsin) overnight at 37°C.

  • Phosphopeptide Enrichment:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Enrich for phosphopeptides using either Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography. .

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode to acquire MS1 survey scans followed by MS2 fragmentation of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software platform like MaxQuant.

    • Search the data against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins.

    • Quantify the relative abundance of phosphopeptides based on the "heavy" to "light" (H/L) SILAC ratios.

    • Perform bioinformatics analysis to identify significantly regulated phosphosites and affected cellular pathways.

II. Label-Free Quantitative (LFQ) Phosphoproteomics

For experiments where SILAC is not feasible, a label-free approach can be employed. This involves analyzing each sample (control and this compound treated) independently and comparing the signal intensities of the identified phosphopeptides.

Key Differences from SILAC Workflow:

  • No isotopic labeling of cells is required.

  • Control and treated samples are processed and analyzed as separate runs.

  • Quantitative information is derived from the peak intensities or spectral counts of the same phosphopeptide across different runs.

  • Requires a highly reproducible LC-MS/MS setup and sophisticated data alignment algorithms to minimize technical variability.

Data Presentation

The quantitative data from a phosphoproteomics experiment with this compound should be presented in a clear and structured format to facilitate interpretation. Below are illustrative examples of how to tabulate the results.

Table 1: Illustrative Down-regulated Phosphosites Following this compound Treatment

ProteinGenePhosphositeSILAC Ratio (H/L)p-valueFunction
Beta-cateninCTNNB1S450.35<0.01Wnt signaling, cell adhesion
Period 2PER2S6620.42<0.01Circadian rhythm regulation
FADDFADDS1940.51<0.05Apoptosis signaling
MDM2MDM2S1660.48<0.05p53 regulation
DVL2DVL2S2380.60<0.05Wnt signaling

Table 2: Illustrative Up-regulated Phosphosites Following this compound Treatment

ProteinGenePhosphositeSILAC Ratio (H/L)p-valueFunction
GSK3BGSK3BS91.85<0.05Kinase, multiple pathways
AKT1AKT1S4731.72<0.05Survival signaling
ERK1MAPK3T202/Y2041.65<0.05MAPK signaling
4E-BP1EIF4EBP1T37/T461.91<0.01Translation regulation
S6K1RPS6KB1T3891.88<0.01mTOR signaling, translation

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and the specific activity of this compound.

Signaling Pathways and Visualizations

CSNK1A1 is a central node in several critical signaling pathways. Inhibition by this compound is expected to perturb these networks.

Wnt/β-catenin Signaling Pathway

CSNK1A1 initiates the phosphorylation of β-catenin, marking it for proteasomal degradation. Inhibition of CSNK1A1 is expected to lead to the accumulation of β-catenin and activation of Wnt target genes.[4]

G cluster_0 Wnt OFF State cluster_1 Wnt ON State (or this compound Inhibition) DestructionComplex Destruction Complex (APC, Axin, GSK3B) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off P CSNK1A1_off CSNK1A1 CSNK1A1_off->BetaCatenin_off P (S45) Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF WntGenes_off Wnt Target Genes (OFF) TCF_LEF_off->WntGenes_off Csnk1_IN_2 This compound CSNK1A1_on CSNK1A1 Csnk1_IN_2->CSNK1A1_on BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus Translocation TCF_LEF_on TCF/LEF BetaCatenin_on->TCF_LEF_on Binds WntGenes_on Wnt Target Genes (ON) TCF_LEF_on->WntGenes_on Activates G DNADamage DNA Damage DDR DNA Damage Response (DDR) Activation DNADamage->DDR p53 p53 Activation DDR->p53 CSNK1A1 CSNK1A1 DDR->CSNK1A1 Reduces abundance Apoptosis Apoptosis p53->Apoptosis Wnt Wnt Signaling CSNK1A1->Wnt Inhibits Survival Cell Survival Wnt->Survival Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1A1 Inhibits

References

Troubleshooting & Optimization

Troubleshooting Csnk1-IN-2 solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Csnk1-IN-2. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with this compound solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase involved in various cellular processes, including the Wnt signaling pathway.[1][2] It is utilized in research for studying proliferative disorders.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 10 mg/mL (20.68 mM).[1] For complete dissolution, warming the solution to 60°C and using sonication may be necessary.[1] It is also advised to use a fresh, unopened bottle of DMSO as it is hygroscopic, and water absorption can negatively impact the solubility of the compound.[1]

Q3: How should I store the this compound stock solution?

A3: Once dissolved in DMSO, the stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q4: I observed precipitation when I diluted my this compound DMSO stock solution in my cell culture medium. Is this normal?

A4: Yes, it is common for hydrophobic compounds like this compound to precipitate when a concentrated DMSO stock is diluted into an aqueous solution like cell culture media.[4] This is due to the poor aqueous solubility of the compound. The final concentration of DMSO in the media is often not sufficient to keep the compound dissolved.

Q5: How can I prevent this compound from precipitating in my cell culture medium?

A5: To prevent precipitation, ensure that the final concentration of DMSO in your cell culture medium is kept as low as possible, typically below 0.1%, to minimize solvent-induced artifacts. However, for compounds with low aqueous solubility, a slightly higher DMSO concentration may be necessary. It is crucial to vortex or sonicate the diluted solution to aid dissolution.[4] Preparing intermediate dilutions in a co-solvent or directly in serum-free media before adding to the final culture volume can also be beneficial.

Q6: Does the presence of Fetal Bovine Serum (FBS) in the media affect this compound?

A6: While there is no specific data on this compound, components of FBS, such as proteins, can bind to small molecule inhibitors, potentially reducing their effective concentration and bioavailability in cell culture.[5] This can also sometimes affect the solubility of the compound. It is advisable to perform experiments with a consistent and recorded percentage of FBS.

Troubleshooting Guide

Issue: Precipitate formation upon dilution in cell culture media.

Possible Cause 1: Low Aqueous Solubility this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.

Solution:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your media is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into your cell culture medium.

  • Pre-warm Media: Warming the cell culture medium to 37°C before adding the inhibitor can sometimes help with solubility.

  • Sonication: After dilution, briefly sonicate the media containing this compound in a water bath sonicator to aid dissolution.[4]

Possible Cause 2: Interaction with Media Components Salts and other components in the cell culture medium can reduce the solubility of the compound.

Solution:

  • Test Different Media: If possible, test the solubility of this compound in different types of cell culture media.

  • Serum-Free Dilution: Prepare the initial dilution in serum-free media, as serum proteins can sometimes promote precipitation. Add serum to the final culture volume.

Issue: Inconsistent experimental results or lower than expected potency.

Possible Cause 1: Inaccurate Compound Concentration due to Precipitation If the compound has precipitated, the actual concentration in solution will be lower than the calculated concentration.

Solution:

  • Visual Inspection: Before treating your cells, visually inspect the media for any signs of precipitation. If present, try the solubilization techniques mentioned above.

  • Centrifugation/Filtration: For critical experiments, you can centrifuge your prepared media and test the supernatant to ensure the compound is in solution. However, this will reduce the effective concentration.

Possible Cause 2: Binding to Serum Proteins this compound may bind to albumin and other proteins in the FBS, reducing its free concentration and apparent potency.

Solution:

  • Reduce Serum Concentration: If your cell line permits, consider reducing the percentage of FBS in your culture medium during the treatment period.

  • Use Serum-Free Media: For short-term experiments, it may be possible to treat the cells in serum-free media.

  • Maintain Consistent Serum Levels: Ensure that the percentage of FBS is consistent across all experiments to ensure reproducibility.

Quantitative Data

ParameterValueTarget
IC502.52 µMCSNK1A1 kinase
IC508.48 µMCSNK1D
IC50107 µMCSNK1A1 (in high ATP)
IC502.74 nMwild type-EGFR kinase

Data obtained from MedchemExpress.[1]

Experimental Protocols

Protocol for Preparing this compound Working Solution in Cell Culture Media
  • Prepare Stock Solution:

    • Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

    • To aid dissolution, warm the vial to 60°C and sonicate.

    • Aliquot the stock solution into smaller volumes and store at -80°C.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Prepare a 1:10 intermediate dilution (1 mM) in 100% DMSO.

  • Prepare Final Working Solution:

    • Warm your cell culture medium to 37°C.

    • Vortex the medium while adding the required volume of the this compound stock or intermediate solution to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.

    • For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of media). The final DMSO concentration would be 0.1%.

    • Immediately after dilution, vortex the working solution for 30 seconds.

    • Visually inspect for any precipitation. If observed, sonicate the solution for 1-2 minutes in a water bath sonicator.

    • Add the final working solution to your cell cultures.

Visualizations

Csnk1_Signaling_Pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Promotes Csnk1_IN_2 This compound Csnk1_IN_2->Destruction_Complex Inhibits CK1α component

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Stock Check DMSO Stock: - Fresh DMSO? - Correct Concentration? Start->Check_Stock Precipitate_in_Media Precipitate observed in cell culture media? Check_Stock->Precipitate_in_Media Optimize_Dilution Optimize Dilution Protocol: - Pre-warm media to 37°C - Vortex during addition - Use step-wise dilution Precipitate_in_Media->Optimize_Dilution Yes Inconsistent_Results Inconsistent Results or Low Potency? Precipitate_in_Media->Inconsistent_Results No Sonication Apply Sonication (1-2 min water bath) Optimize_Dilution->Sonication Check_DMSO_Conc Final DMSO concentration > 0.5%? Sonication->Check_DMSO_Conc Reduce_DMSO Reduce final DMSO concentration Check_DMSO_Conc->Reduce_DMSO Yes Proceed Proceed with Experiment (Include vehicle control) Check_DMSO_Conc->Proceed No Reduce_DMSO->Precipitate_in_Media Proceed->Inconsistent_Results Check_Serum Consider Serum Protein Binding: - Reduce FBS % - Use consistent FBS lot Inconsistent_Results->Check_Serum Yes End End of Troubleshooting Inconsistent_Results->End No Check_Serum->End

Caption: Troubleshooting workflow for this compound solubility issues.

References

Optimizing Csnk1-IN-2 incubation time for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Csnk1-IN-2, a potent inhibitor of Casein Kinase 1 (CSNK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1). It also shows inhibitory activity against CSNK1D and the wild-type Epidermal Growth Factor Receptor (EGFR).[1][2] Its primary use is in research related to proliferative disorders.[1]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: A good starting point for cell-based assays is to use a concentration range around the IC50 value. The reported IC50 of this compound for CSNK1A1 is 2.52 µM.[1][2] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.[1] Avoid repeated freeze-thaw cycles.

Q4: What is the role of CSNK1A1 in cellular signaling?

A4: CSNK1A1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway.[3][4][5] In this pathway, CSNK1A1 phosphorylates β-catenin, marking it for degradation and thereby acting as a negative regulator of the pathway.[6][7]

Troubleshooting Guides

Issue 1: No or low inhibition observed after this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the EC50 in your specific cell line.
Incorrect Incubation Time The incubation time may be too short for the inhibitor to exert its effect or too long, leading to inhibitor degradation. Perform a time-course experiment to identify the optimal incubation duration (see Experimental Protocols section).
Inhibitor Instability While stock solutions are stable when stored correctly, the inhibitor might be unstable in your cell culture medium at 37°C. If long incubation times are required, consider replenishing the medium with fresh inhibitor. It is advisable to experimentally determine the stability of this compound in your specific cell culture medium.
High ATP Concentration in Assay The inhibitory activity of this compound can be affected by high concentrations of ATP.[1][2] This is particularly relevant for in vitro kinase assays. For cell-based assays, this is less of a concern but still a factor to consider.
Cell Line Insensitivity The target pathway may not be active or critical for survival/proliferation in your chosen cell line. Confirm the expression and activity of CSNK1A1 and the Wnt/β-catenin pathway in your cells.
Poor Cell Permeability While most small molecule inhibitors are cell-permeable, this can vary. If you suspect this is an issue, you may need to consult literature for similar compounds or consider alternative delivery methods, although this is less likely to be the primary issue.
Issue 2: High background or off-target effects observed.
Possible Cause Troubleshooting Step
Inhibitor Concentration Too High High concentrations can lead to inhibition of other kinases. Use the lowest effective concentration determined from your dose-response experiments. This compound is known to inhibit EGFR at nanomolar concentrations.[1][2]
Off-Target Effects This compound has known off-targets like CSNK1D and EGFR.[1][2] If you suspect off-target effects are confounding your results, consider using a more specific CSNK1A1 inhibitor as a control or using RNAi to specifically knock down CSNK1A1.[3]
Solvent (DMSO) Effects High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all samples and is at a non-toxic level (typically ≤ 0.5%).

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50
CSNK1A1 kinase2.52 µM[1][2]
CSNK1D8.48 µM[1][2]
CSNK1A1 (in high ATP)107 µM[1][2]
wild type-EGFR kinase2.74 nM[1][2]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Time-Course Experiment and Western Blot

This protocol describes how to determine the optimal incubation time for this compound by assessing the phosphorylation of a downstream target of CSNK1A1, such as β-catenin at Serine 45.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-β-catenin (Ser45), anti-total β-catenin, anti-CSNK1A1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed your cells in multiple wells of a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from a dose-response curve, e.g., 5 µM). Include a DMSO-treated vehicle control.

  • Time-Course Incubation: Harvest cells at various time points after adding the inhibitor (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.[8][9][10]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against phospho-β-catenin (Ser45) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Stripping and Re-probing: To normalize the phospho-protein signal, you can strip the membrane and re-probe with an antibody for total β-catenin and a loading control.

  • Analysis: Quantify the band intensities and plot the ratio of phospho-β-catenin to total β-catenin over time. The optimal incubation time is the point at which maximum inhibition of phosphorylation is observed and sustained.

Mandatory Visualization

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP56 LRP5/6 Co-receptor DestructionComplex APC Axin GSK3β Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation CSNK1A1 CSNK1A1 CSNK1A1->BetaCatenin Phosphorylates (Ser45) Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates TCFLEF TCF/LEF TargetGenes Target Gene Expression TCFLEF->TargetGenes Activates BetaCatenin_nuc->TCFLEF Binds Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1A1 Inhibits

Caption: Wnt/β-catenin signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start: Seed Cells treat Treat with this compound (Time-course) start->treat harvest Harvest Cells at Different Time Points treat->harvest lyse Cell Lysis (with phosphatase inhibitors) harvest->lyse quantify Protein Quantification lyse->quantify wb Western Blot Analysis quantify->wb analyze Analyze Phospho-β-catenin (Ser45) Levels wb->analyze end Determine Optimal Incubation Time analyze->end

Caption: Experimental workflow for determining the optimal incubation time of this compound.

References

How to minimize Csnk1-IN-2 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Csnk1-IN-2. This resource provides researchers, scientists, and drug development professionals with essential information to effectively use this compound in their experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor primarily targeting Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase involved in various cellular processes.[1]

Q2: What are the known off-targets of this compound?

This compound has been shown to inhibit Casein Kinase 1 Delta (CSNK1D) and the wild-type Epidermal Growth Factor Receptor (EGFR) kinase.[1] It also shows inhibitory activity against CSNK1A1 at high ATP concentrations.[1] A comprehensive kinome-wide selectivity profile for this compound is not publicly available, so researchers should be aware that other off-targets may exist.

Q3: Why is it important to consider off-target effects?

Q4: What are the general strategies to minimize off-target effects of kinase inhibitors?

General strategies include using the lowest effective concentration of the inhibitor, validating findings with structurally distinct inhibitors targeting the same kinase, and using genetic approaches like shRNA or CRISPR to confirm that the observed phenotype is due to the inhibition of the intended target.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected Phenotype Observed The observed phenotype may be due to an off-target effect of this compound, particularly inhibition of EGFR.1. Perform a Rescue Experiment: Use a this compound-resistant mutant of CSNK1A1 to see if the phenotype is reversed.[2] 2. Use a Structurally Different CSNK1A1 Inhibitor: Confirm if a different CSNK1A1 inhibitor produces the same phenotype. 3. Rule out EGFR Inhibition: Use a specific EGFR inhibitor to see if it phenocopies the effect. If so, the effect is likely due to EGFR inhibition.
Inconsistent Results Between Experiments Variability in experimental conditions such as cell density, inhibitor concentration, or incubation time. Off-target effects can be concentration-dependent.1. Optimize Inhibitor Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound that inhibits CSNK1A1 without significantly affecting off-targets. 2. Standardize Protocols: Ensure all experimental parameters are consistent across all experiments.
Inhibitor Appears Ineffective The inhibitor may not be effectively engaging the target in the cellular environment due to poor cell permeability or rapid degradation.1. Perform a Cellular Thermal Shift Assay (CETSA): Directly assess the binding of this compound to CSNK1A1 in intact cells.[4][5][6][7] 2. Verify Target Expression: Confirm that the target cells express sufficient levels of CSNK1A1.

Quantitative Data

The following table summarizes the known inhibitory activities of this compound.

TargetIC50Reference
CSNK1A1 2.52 µM[1]
CSNK1D 8.48 µM[1]
CSNK1A1 (high ATP) 107 µM[1]
EGFR (wild-type) 2.74 nM[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to its target protein, CSNK1A1, in a cellular context.

Materials:

  • Cells expressing endogenous or overexpressed CSNK1A1

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific for CSNK1A1

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Thermal cycler or heating block

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CSNK1A1 by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble CSNK1A1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4][5][6][7]

Protocol 2: shRNA Rescue Experiment to Validate On-Target Effects

This protocol helps to confirm that the observed biological effect of this compound is due to the inhibition of CSNK1A1 and not an off-target.

Materials:

  • Cell line of interest

  • Lentiviral or retroviral vectors expressing an shRNA targeting CSNK1A1

  • An expression vector for an shRNA-resistant CSNK1A1 cDNA (with silent mutations in the shRNA target sequence)

  • This compound

  • Appropriate cell culture reagents and selection agents

Procedure:

  • Generate Stable Cell Lines: Create stable cell lines expressing the CSNK1A1 shRNA to knock down endogenous CSNK1A1.

  • Transduce with Rescue Construct: Introduce the shRNA-resistant CSNK1A1 expression vector into the knockdown cells.

  • Treat with this compound: Treat both the knockdown cells and the "rescued" cells (expressing the shRNA-resistant CSNK1A1) with this compound.

  • Assess Phenotype: Observe the phenotype of interest (e.g., cell viability, proliferation, or a specific signaling event).

  • Data Analysis: If the phenotype observed with this compound treatment in control cells is reversed in the "rescued" cells, it strongly suggests that the effect is mediated by the inhibition of CSNK1A1.[2]

Visualizations

CSNK1A1_Signaling_Pathway cluster_input Upstream Signals cluster_core CSNK1A1 Core Pathway Wnt Wnt Dishevelled Dishevelled Wnt->Dishevelled Activates Axin_APC_Complex Axin/APC Complex Dishevelled->Axin_APC_Complex Inhibits GSK3B GSK3B Beta-Catenin Beta-Catenin GSK3B->Beta-Catenin Phosphorylates Axin_APC_Complex->Beta-Catenin Promotes Phosphorylation TCF_LEF TCF/LEF Beta-Catenin->TCF_LEF Activates Proteasomal_Degradation Proteasomal Degradation Beta-Catenin->Proteasomal_Degradation Targeted for CSNK1A1 CSNK1A1 CSNK1A1->Beta-Catenin Phosphorylates Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression Induces

Caption: Simplified CSNK1A1 signaling pathway in Wnt signaling.

EGFR_Signaling_Pathway cluster_input Ligand Binding cluster_receptor Receptor Activation cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds to Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors_MAPK Transcription Factors ERK->Transcription_Factors_MAPK Activates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro/Cellular Assays cluster_validation Phase 3: Off-Target Validation cluster_conclusion Phase 4: Conclusion Hypothesis Formulate Hypothesis (CSNK1A1-dependent effect) Concentration Determine Lowest Effective Concentration of this compound Hypothesis->Concentration Primary_Assay Perform Primary Assay with this compound Concentration->Primary_Assay Observe_Phenotype Observe Phenotype Primary_Assay->Observe_Phenotype CETSA Confirm Target Engagement (CETSA) Observe_Phenotype->CETSA Rescue_Experiment Validate On-Target Effect (shRNA Rescue) Observe_Phenotype->Rescue_Experiment EGFR_Control Control for EGFR Off-Target (Use specific EGFR inhibitor) Observe_Phenotype->EGFR_Control Data_Analysis Analyze and Interpret Data CETSA->Data_Analysis Rescue_Experiment->Data_Analysis EGFR_Control->Data_Analysis Conclusion Draw Conclusion about CSNK1A1's Role Data_Analysis->Conclusion

References

Csnk1-IN-2 not showing expected phenotype in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Csnk1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase. Its primary mechanism of action is to block the kinase activity of CSNK1A1.[1] A key cellular role of CSNK1A1 is to act as a negative regulator of the canonical Wnt/β-catenin signaling pathway. It does this by phosphorylating β-catenin, which targets it for proteasomal degradation.[2][3] Therefore, inhibition of CSNK1A1 by this compound is expected to lead to the stabilization and accumulation of β-catenin, and subsequent activation of Wnt target gene transcription.

Q2: What are the known signaling pathways affected by CSNK1A1 inhibition?

A2: Beyond its well-established role in the Wnt/β-catenin pathway, CSNK1A1 is a multifunctional kinase involved in several other critical cellular processes.[3][4][5] Therefore, inhibition by this compound may also impact:

  • p53 Signaling: CSNK1A1 can regulate p53 activity, and its inhibition has been shown to increase p53 levels.[6][7]

  • mTOR Signaling: CSNK1A1 can phosphorylate DEPTOR, an mTOR inhibitor, leading to mTOR activation. Thus, inhibiting CSNK1A1 may lead to decreased mTOR signaling.[4][8]

  • Autophagy: CSNK1A1 is implicated as a negative regulator of autophagy. Its inhibition may therefore induce or enhance autophagic processes.[8]

  • Cell Cycle Progression: CSNK1A1 is involved in regulating the cell cycle.[3]

Q3: What are the reported off-target effects of this compound?

A3: this compound has been shown to inhibit wild-type Epidermal Growth Factor Receptor (EGFR) kinase with high potency (IC50 = 2.74 nM).[1][9] This is a critical consideration when interpreting experimental results, as effects on EGFR signaling could contribute to the observed phenotype.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, and saline or corn oil may be required.[1] It is important to follow the manufacturer's instructions for preparation and storage to ensure the stability and activity of the inhibitor.

Troubleshooting Guide

Issue: this compound is not showing the expected phenotype in my cells (e.g., no stabilization of β-catenin).

This is a common challenge in cell-based assays with small molecule inhibitors. Here’s a step-by-step guide to troubleshoot the issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_inhibitor Inhibitor Verification cluster_protocol Protocol Review cluster_cell_line Cell Line Assessment cluster_target Target Engagement Confirmation cluster_pathway Pathway Status Investigation cluster_off_target Off-Target Considerations start Start: No Expected Phenotype check_inhibitor 1. Verify Inhibitor Integrity & Concentration start->check_inhibitor check_protocol 2. Review Experimental Protocol check_inhibitor->check_protocol Inhibitor OK solubility a. Solubility Issues? - Visually inspect for precipitates. - Use fresh DMSO. - Gentle warming/sonication. check_inhibitor->solubility stability b. Degradation? - Aliquot stock solutions. - Avoid multiple freeze-thaw cycles. - Check storage conditions. check_inhibitor->stability concentration c. Incorrect Concentration? - Verify calculations. - Perform a dose-response experiment. check_inhibitor->concentration check_cell_line 3. Assess Cell Line Characteristics check_protocol->check_cell_line Protocol OK treatment_time a. Insufficient Treatment Time? - Consult literature for typical durations. - Perform a time-course experiment. check_protocol->treatment_time serum b. Serum Interference? - Serum proteins can bind inhibitors. - Consider serum-free or reduced-serum media. check_protocol->serum check_target 4. Confirm Target Engagement check_cell_line->check_target Cell Line Suitable expression a. Low CSNK1A1 Expression? - Check protein expression by Western blot. - Consult databases (e.g., DepMap). check_cell_line->expression mutation b. Pathway Mutations? - Are there mutations in Wnt pathway components (e.g., APC, β-catenin) that bypass CSNK1A1? check_cell_line->mutation permeability c. Poor Cell Permeability? - Although less common for many inhibitors, consider cell permeability assays if suspected. check_cell_line->permeability check_pathway 5. Investigate Pathway Status check_target->check_pathway Target Engaged phospho_assay a. Direct Target Inhibition? - Assess phosphorylation of a known CSNK1A1 substrate. check_target->phospho_assay off_target 6. Consider Off-Target Effects check_pathway->off_target Pathway Intact basal_activity a. Low Basal Pathway Activity? - Is the Wnt pathway already inactive? - Consider stimulating the pathway (e.g., with Wnt3a). check_pathway->basal_activity conclusion Conclusion: Refine Experiment or Hypothesis off_target->conclusion Off-target effects considered egfr_inhibition a. EGFR Inhibition? - this compound inhibits EGFR. - Could this mask or alter the expected phenotype? off_target->egfr_inhibition

Troubleshooting workflow for unexpected results with this compound.

Quantitative Data

CompoundTarget(s)IC50 (µM)Cell Line(s)Reference(s)
This compound CSNK1A1 2.52 in vitro[1]
CSNK1D8.48in vitro[1]
EGFR (wild-type)0.00274in vitro[1][9]
D4476CK1Varies by cell line (e.g., 3.38 - 21.08 for GBM)Multiple[10]
IC261CK1δ/ε~1Multiple[10]

Experimental Protocols

Protocol 1: Western Blot for β-Catenin Stabilization

This protocol is to determine if this compound treatment leads to the accumulation of β-catenin, a hallmark of Wnt pathway activation.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-β-catenin, anti-CSNK1A1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control. An increase in the β-catenin band intensity in this compound-treated cells compared to the vehicle control indicates stabilization. It is also recommended to probe for total CSNK1A1 to ensure its presence in the cell line.

Protocol 2: Wnt/β-catenin Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • A TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash)

  • A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

  • A transfection reagent

  • A luciferase assay system

  • This compound

Procedure:

  • Transfection: Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations and a vehicle control.

  • Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. An increase in the normalized luciferase activity in TOPFlash-transfected cells treated with this compound (compared to the vehicle control and FOPFlash-transfected cells) indicates activation of Wnt/β-catenin signaling.

Signaling Pathway Diagrams

Canonical Wnt/β-catenin Signaling Pathway

Canonical Wnt/β-catenin signaling pathway and the effect of this compound.

CSNK1A1 Interplay with p53 and Autophagy Pathways

CSNK1A1_Interplay cluster_p53 p53 Pathway cluster_autophagy Autophagy Pathway CSNK1A1 CSNK1A1 MDM2 MDM2 CSNK1A1->MDM2 Regulates mTORC1 mTORC1 CSNK1A1->mTORC1 Positive Regulation (via DEPTOR phosphorylation) Autophagosome Autophagosome Formation CSNK1A1->Autophagosome Negative Regulation Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1A1 Inhibits p53 p53 MDM2->p53 Inhibition/ Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition ULK1_complex->Autophagosome

Simplified diagram of CSNK1A1's role in p53 and autophagy signaling.

References

Cell viability problems with high concentrations of Csnk1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Csnk1-IN-2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists effectively use this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at concentrations of this compound that are higher than the reported IC50 for its primary target, CSNK1A1. Why is this happening?

A1: High concentrations of kinase inhibitors often lead to off-target effects, which can result in cytotoxicity.[1][2] this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 2.74 nM, which is significantly lower than its IC50 for CSNK1A1 (2.52 µM).[3][4] EGFR signaling is critical for the survival and proliferation of many cell types. Therefore, the observed cell death at higher concentrations is likely due to the inhibition of EGFR and potentially other off-target kinases. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: As a starting point, we recommend using a concentration range that brackets the IC50 of the primary target, CSNK1A1 (2.52 µM). A typical starting range could be from 0.1 µM to 10 µM. However, given the potent off-target inhibition of EGFR, it is crucial to empirically determine the optimal concentration for your cell line that inhibits CSNK1A1 activity without causing excessive cytotoxicity.

Q3: My this compound solution appears to have precipitated. How can I ensure it remains in solution?

A3: this compound is soluble in DMSO at 10 mg/mL (20.68 mM) with the aid of ultrasonication and warming to 60°C.[3] It is important to use freshly opened, high-quality DMSO as it is hygroscopic and absorbed water can affect solubility.[4] For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[4] When preparing your working solution in cell culture media, ensure that the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced cytotoxicity.

Q4: How can I differentiate between on-target and off-target cytotoxic effects of this compound?

A4: Differentiating between on-target and off-target effects can be challenging. A common approach is to use a structurally related but inactive control compound to see if the observed phenotype is due to the specific chemical scaffold. Additionally, you can perform rescue experiments by overexpressing a drug-resistant mutant of the intended target (CSNK1A1) to see if it alleviates the cytotoxic effects. Another strategy is to use RNAi to knock down the expression of the intended target and see if it phenocopies the effects of the inhibitor.

Q5: Are there alternative inhibitors I can use to validate my findings with this compound?

A5: Using multiple inhibitors with different chemical scaffolds that target the same kinase is a good strategy to confirm that the observed phenotype is due to the inhibition of the intended target. While specific alternatives for this compound are not detailed in the provided search results, the literature on Casein Kinase 1 inhibitors is extensive. It is advisable to consult recent publications for other potent and selective CSNK1A1 inhibitors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Reference
CSNK1A12.52 µM[3][4]
CSNK1D8.48 µM[3][4]
wild type-EGFR2.74 nM[3][4]
CSNK1A1 (high ATP)107 µM[3][4]

Table 2: Solubility of this compound

SolventConcentrationCommentsReference
DMSO10 mg/mL (20.68 mM)Requires ultrasonication and warming to 60°C[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Ultrasonic water bath

    • Water bath or heat block set to 60°C

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mg/mL (20.68 mM) stock solution.

    • Briefly vortex the tube to mix.

    • Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.

    • If the compound is not fully dissolved, heat the solution at 60°C for 5-10 minutes.

    • Allow the solution to cool to room temperature.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (prepared as in Protocol 1)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the wells with medium only.

Visualizations

Wnt Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Effect of this compound Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1α) Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination & Degradation Beta-Catenin β-Catenin Beta-Catenin->Destruction_Complex Phosphorylation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Dishevelled->Destruction_Complex_on Inhibition Beta-Catenin_stable Stable β-Catenin Nucleus Nucleus Beta-Catenin_stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Csnk1_IN_2 This compound Csnk1_IN_2->Destruction_Complex Inhibition

Caption: Wnt/β-catenin signaling pathway and the role of CK1α.

Experimental_Workflow Start Start: Cell Seeding Treatment Treat cells with this compound (Dose-response) Start->Treatment Incubation Incubate for desired duration (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure Signal (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Analysis Data Analysis: - Normalize to control - Plot dose-response curve - Determine IC50 Data_Acquisition->Analysis End End: Interpret Results Analysis->End

Caption: General workflow for assessing cell viability.

Troubleshooting_Guide Start High Cell Viability Loss Observed Check_Concentration Is the concentration significantly higher than the CSNK1A1 IC50? Start->Check_Concentration Check_Solubility Did the compound precipitate in the media? Start->Check_Solubility Yes_Off_Target Likely off-target effects (e.g., EGFR inhibition) Check_Concentration->Yes_Off_Target Yes No_On_Target Could be on-target toxicity or cell line sensitivity Check_Concentration->No_On_Target No Action_Off_Target Action: - Lower the concentration - Perform dose-response - Use a more selective inhibitor Yes_Off_Target->Action_Off_Target Action_On_Target Action: - Confirm target engagement - Use a different cell line - Modulate target expression (RNAi/Overexpression) No_On_Target->Action_On_Target Yes_Solubility Action: - Prepare fresh stock solution - Ensure final DMSO % is low - Check for media compatibility Check_Solubility->Yes_Solubility Yes No_Solubility Consider other factors: - Cell line health - Assay artifacts Check_Solubility->No_Solubility No

References

Technical Support Center: Optimizing Immunofluorescence for Casein Kinase 1 (CSNK1) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize fixation and permeabilization protocols for immunofluorescence (IF) staining of Casein Kinase 1 (CSNK1) and related proteins. While specific protocols for the small molecule inhibitor Csnk1-IN-2 are not detailed, the principles outlined here are essential for accurately visualizing its effects on target protein localization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing an immunofluorescence protocol?

The initial and most critical step is to consult the antibody datasheet provided by the manufacturer.[1] This document will often contain a recommended fixation and permeabilization protocol that has been validated for that specific antibody. Starting with the manufacturer's recommendation provides a solid baseline for any further optimization.

Q2: How do I choose between formaldehyde and methanol fixation?

The choice between formaldehyde (a cross-linking fixative) and methanol (a precipitating fixative) depends on the antibody, the antigen's subcellular location, and the preservation of cellular morphology.[2]

  • Formaldehyde (often used as paraformaldehyde, PFA) is generally preferred for preserving cell structure and is suitable for many antigens. However, the cross-linking action can sometimes mask the epitope your antibody is supposed to recognize.[1]

  • Methanol fixation can be advantageous for some antibodies as it can expose epitopes that might be hidden by formaldehyde fixation.[2] However, it is harsher on the cell, can alter protein structures, and may lead to the loss of some soluble proteins.[3][4]

For Casein Kinase II subunit alpha (CSNK2A1), a closely related protein, studies have successfully used 4% PFA for fixation.[5][6] This suggests that starting with a formaldehyde-based fixation is a reasonable approach for CSNK1.

Q3: When is permeabilization necessary?

Permeabilization is required when the target protein is located inside the cell (intracellular).[3] Antibodies are large molecules that cannot cross the cell membrane on their own. Permeabilization creates pores in the cell membrane, allowing the antibody to access intracellular targets.[3] If your target protein is on the cell surface (extracellular), this step may not be necessary and omitting it can lead to cleaner results.[3]

Q4: What is the difference between Triton X-100 and saponin for permeabilization?

Triton X-100 and saponin are both detergents used for permeabilization, but they have different mechanisms and effects on the cell.

  • Triton X-100 is a non-ionic detergent that permeabilizes all cellular membranes, including the plasma membrane and organellar membranes (e.g., the nuclear membrane).[3][7] It is a more aggressive permeabilizing agent and can potentially extract some membrane-associated proteins.[3]

  • Saponin is a milder detergent that selectively interacts with cholesterol in the plasma membrane, creating pores while leaving most organellar membranes intact.[7][8] This makes it a good choice for preserving the integrity of membrane-associated antigens.[3][8] It's important to note that the effects of saponin can be reversible, so it should be included in subsequent wash buffers.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Inadequate permeabilizationIncrease the concentration of the permeabilizing agent or the incubation time.[9] For nuclear targets, ensure you are using a detergent that permeabilizes the nuclear membrane, like Triton X-100.[8]
Epitope masking by fixationIf using formaldehyde, try a different fixative like methanol.[2] Alternatively, you can perform an antigen retrieval step after formaldehyde fixation.[10]
Antibody concentration is too lowIncrease the primary antibody concentration or incubate for a longer period (e.g., overnight at 4°C).[11][12]
High Background/Non-specific Staining Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody).[9][11]
Primary or secondary antibody concentration is too highDecrease the antibody concentration by performing a titration experiment.[11]
Inadequate washingIncrease the number and duration of wash steps between antibody incubations.[11]
Poor Cellular Morphology Harsh fixation or permeabilizationIf using methanol, consider switching to a milder formaldehyde fixation.[4] If using Triton X-100, try a lower concentration or switch to a gentler detergent like saponin.[13]
Cells dried out during the protocolEnsure the samples remain hydrated throughout the entire staining procedure.[12][14]

Quantitative Data Summary

The optimal concentrations and incubation times for fixation and permeabilization reagents can vary depending on the cell type and specific antibody used. The following tables provide common starting ranges.

Table 1: Common Fixation Conditions

FixativeConcentrationIncubation TimeTemperatureNotes
Paraformaldehyde (PFA)2% - 4%10 - 20 minutesRoom TemperatureGood for preserving morphology.[6]
Methanol100% (ice-cold)10 - 20 minutes-20°C or 4°CCan improve signal for some antibodies but may alter cell structure.
Acetone100% (ice-cold)10 minutes-20°CA milder precipitating fixative compared to methanol.

Table 2: Common Permeabilization Conditions

Permeabilizing AgentConcentrationIncubation TimeTemperatureNotes
Triton X-1000.1% - 0.5% in PBS5 - 15 minutesRoom TemperaturePermeabilizes all membranes.[7][15]
Saponin0.1% - 0.5% in PBS10 - 15 minutesRoom TemperatureMilder permeabilization, preserves membrane proteins.[7][8] Must be included in subsequent washes.[7]
Tween-200.1% - 0.2% in PBS10 - 30 minutesRoom TemperatureA non-ionic detergent similar to Triton X-100.[16]
NP-400.1% - 0.2% in PBS5 - 10 minutesRoom TemperatureSimilar in action to Triton X-100.[16]

Experimental Protocols

Protocol 1: Formaldehyde Fixation and Triton X-100 Permeabilization

This is a standard protocol suitable for many intracellular antigens.

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Washing: Gently rinse the cells twice with Phosphate Buffered Saline (PBS).

  • Fixation: Incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]

  • Washing: Rinse the cells three times with PBS for 5 minutes each.[17]

  • Permeabilization: Incubate the cells with 0.3% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[17]

  • Blocking: Proceed with blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton™ X-100) for at least 60 minutes.[17]

  • Antibody Incubation: Continue with primary and secondary antibody incubations as per standard immunofluorescence protocols.

Protocol 2: Methanol Fixation and Permeabilization

This protocol uses methanol to simultaneously fix and permeabilize the cells.

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Washing: Gently rinse the cells twice with PBS.

  • Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.

  • Washing: Rinse the cells three times with PBS for 5 minutes each.

  • Blocking: Proceed with blocking solution (e.g., 5% normal goat serum in PBS) for at least 60 minutes.

  • Antibody Incubation: Continue with primary and secondary antibody incubations.

Visualizations

Fixation_Permeabilization_Workflow cluster_prep Sample Preparation cluster_fix Fixation cluster_perm Permeabilization cluster_stain Staining start Cells on Coverslip fix_choice Choose Fixative start->fix_choice pfa 4% PFA (15 min, RT) fix_choice->pfa Morphology methanol -20°C Methanol (10 min) fix_choice->methanol Epitope Exposure perm_choice Permeabilize? (Intracellular Target) pfa->perm_choice blocking Blocking (60 min) methanol->blocking triton 0.3% Triton X-100 (10 min, RT) perm_choice->triton Yes saponin 0.1% Saponin (10 min, RT) perm_choice->saponin Yes (gentle) no_perm No Permeabilization (Extracellular Target) perm_choice->no_perm No triton->blocking saponin->blocking no_perm->blocking primary_ab Primary Antibody (e.g., anti-CSNK1) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab imaging Microscopy secondary_ab->imaging Fixative_Action cluster_formaldehyde Formaldehyde (Cross-linking) cluster_methanol Methanol (Precipitating/Dehydrating) pfa_node Forms covalent cross-links between proteins. pfa_pro Pros: - Excellent morphology preservation - Stabilizes cellular structures pfa_node->pfa_pro pfa_con Cons: - Can mask epitopes - May require antigen retrieval pfa_node->pfa_con methanol_node Dehydrates and precipitates proteins, removes lipids. methanol_pro Pros: - Can expose hidden epitopes - Fixes and permeabilizes simultaneously methanol_node->methanol_pro methanol_con Cons: - Can alter protein conformation - Poorer morphology preservation - May extract soluble proteins methanol_node->methanol_con Permeabilization_Agents cluster_triton Triton X-100 (Non-ionic Detergent) cluster_saponin Saponin (Mild Detergent) triton_node Solubilizes lipids and proteins from all membranes. triton_use Use when: - Target is in the nucleus or other organelles - A strong permeabilization is needed triton_node->triton_use triton_caution Caution: - May extract membrane-associated proteins - Can be harsh on cell structure triton_node->triton_caution saponin_node Selectively interacts with cholesterol in the plasma membrane. saponin_use Use when: - Target is a membrane-associated protein - Preservation of organellar membranes is important saponin_node->saponin_use saponin_caution Caution: - Effect is reversible; keep in wash buffers - May not efficiently permeabilize  organellar membranes saponin_node->saponin_caution

References

Reducing background noise in Csnk1-IN-2 kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered during Csnk1-IN-2 kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background in my this compound kinase assay?

High background in kinase assays can stem from multiple sources. Common culprits include suboptimal concentrations of ATP or substrate, leading to high enzyme activity in negative control wells. Contamination of reagents with ATP or other enzymes can also contribute. Additionally, the inhibitor, this compound, may interfere with the assay at high concentrations.

Q2: How can I be sure that the signal I'm detecting is specific to CSNK1 activity?

To ensure signal specificity, it is crucial to run appropriate controls. A "no enzyme" control will help identify background signal from the assay reagents themselves. A "no substrate" control can help determine the level of enzyme autophosphorylation. Comparing the activity with and without a known potent CSNK1 inhibitor can also confirm that the detected signal is from the target kinase.

Q3: My inhibitor, this compound, does not seem to inhibit the kinase activity in my in vitro assay, although it works in cell-based assays. What could be the reason?

This discrepancy can arise from several factors. The in vitro assay conditions, such as ATP concentration, may not be optimal for observing inhibition, especially if the inhibitor is ATP-competitive. The recombinant kinase used in the in vitro assay may lack necessary post-translational modifications or binding partners present in a cellular context. It is also possible that the inhibitor requires metabolic activation within the cell to become fully active.

Q4: Can the this compound compound itself interfere with my luminescence-based assay readout?

Yes, small molecule inhibitors can sometimes interfere with assay detection systems. For instance, some compounds can absorb or scatter light, or even inhibit the luciferase enzyme used in assays like ADP-Glo™. To test for this, you can run a control experiment where the inhibitor is added to the detection reagents in the absence of the kinase reaction to see if it directly affects the luminescence signal.

Troubleshooting Guides

High background noise can obscure genuine results in this compound kinase assays. The following guides provide structured approaches to identify and mitigate common sources of interference.

Guide 1: Troubleshooting High Background Signal

This guide addresses uniformly high background across the assay plate.

Potential Cause Recommended Action
Contaminated Reagents Use fresh, high-purity reagents, especially ATP. Ensure dedicated labware for kinase assays to prevent cross-contamination.
Suboptimal Enzyme Concentration Titrate the CSNK1 enzyme to determine the lowest concentration that provides a robust signal-to-background ratio.
High Substrate Concentration Optimize the substrate concentration. High concentrations can lead to increased non-specific phosphorylation.
Prolonged Reaction Time Reduce the kinase reaction incubation time to ensure the reaction is within the linear range.
Assay Plate Issues Use opaque, white microplates for luminescence assays to minimize well-to-well crosstalk and background fluorescence.
Reader Settings Optimize the luminometer's integration time and gain settings to maximize the signal-to-noise ratio.
Guide 2: Troubleshooting Inconsistent or "Noisy" Data

This guide helps address well-to-well variability and unexpected data patterns.

Potential Cause Recommended Action
Inhibitor Precipitation Visually inspect wells for any signs of compound precipitation. Ensure the final DMSO concentration is within the recommended limits for the assay.
Pipetting Inaccuracies Use calibrated pipettes and proper technique, especially for small volumes. Prepare master mixes for reagents to ensure consistency across wells.
Incomplete Reagent Mixing Ensure thorough but gentle mixing of reagents in each well. Avoid introducing bubbles.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with buffer/media.
Inhibitor-Luciferase Interference Perform a counter-screen to check for direct inhibition of the luciferase enzyme by this compound.

Experimental Protocols

Optimized CSNK1A1 Kinase Assay using ADP-Glo™

This protocol is adapted for a generic luminescence-based kinase assay to assess the activity of CSNK1A1 and the inhibitory potential of this compound.

Materials:

  • Recombinant human CSNK1A1

  • Peptide substrate (e.g., KRRRAL[pS]VASLPGL)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Reaction Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The optimal ATP concentration should be at or near the Km for CSNK1A1.

    • Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Reaction Buffer to a 4X final concentration.

  • Kinase Reaction:

    • Add 2.5 µL of 4X this compound solution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 2.5 µL of 2X kinase solution to all wells except the "no enzyme" controls.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Visualizations

Canonical Wnt Signaling Pathway

The following diagram illustrates the central role of Casein Kinase 1 (CK1) in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, CK1α initiates the phosphorylation of β-catenin, marking it for degradation.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->beta_Catenin_p Proteasome Proteasome beta_Catenin_p->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation beta_Catenin β-catenin beta_Catenin->Destruction_Complex CK1α initiates phosphorylation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation Destruction_Complex_on Destruction Complex (Dissociated) Dsh->Destruction_Complex_on Inhibition beta_Catenin_stable Stable β-catenin Nucleus Nucleus beta_Catenin_stable->Nucleus TCF_LEF TCF/LEF beta_Catenin_stable->TCF_LEF Co-activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Role of CSNK1 in the Wnt/β-catenin signaling pathway.

Troubleshooting Workflow for High Background

This decision tree provides a logical workflow for diagnosing and resolving high background issues in your this compound kinase assay.

Troubleshooting_Workflow start High Background Signal Detected check_controls Are 'No Enzyme' controls also high? start->check_controls reagent_issue Potential Reagent Contamination or Assay Plate Interference check_controls->reagent_issue Yes enzyme_issue Enzyme concentration or reaction time is too high check_controls->enzyme_issue No prepare_fresh Prepare Fresh Reagents and Use Opaque White Plates reagent_issue->prepare_fresh optimize_enzyme Titrate Enzyme and Reduce Reaction Time enzyme_issue->optimize_enzyme inhibitor_interference Does background correlate with This compound concentration? optimize_enzyme->inhibitor_interference prepare_fresh->inhibitor_interference inhibitor_issue Inhibitor may be interfering with the detection system inhibitor_interference->inhibitor_issue Yes unresolved Issue Persists: Consult Technical Support inhibitor_interference->unresolved No run_counterscreen Run a counter-screen for luciferase inhibition inhibitor_issue->run_counterscreen resolved Issue Resolved run_counterscreen->resolved

Caption: Decision tree for troubleshooting high background noise.

Technical Support Center: Understanding Csnk1-IN-2 IC50 Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses the common issue of observing different IC50 values for the kinase inhibitor Csnk1-IN-2 across various cell lines. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot their experiments and better understand the factors influencing inhibitor potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases. Its primary target is Casein Kinase 1 Alpha 1 (CSNK1A1).[1][2] The CK1 family of enzymes are crucial regulators in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[3]

Q2: I am observing different IC50 values for this compound in different cancer cell lines. Is this expected?

Yes, it is highly expected to observe a range of IC50 values for this compound when testing it across different cell lines. This variability can be attributed to a combination of biological and experimental factors.

Q3: What are the reported in-vitro IC50 values for this compound?

It's important to distinguish between in-vitro (biochemical) and cell-based (cellular) IC50 values. The in-vitro IC50 measures the concentration of the inhibitor required to inhibit the enzymatic activity of the purified kinase by 50%. In contrast, the cell-based IC50 reflects the potency of the inhibitor in a complex cellular environment.

Data Presentation: In-Vitro IC50 Values for this compound

Target KinaseIC50 ValueNotes
CSNK1A12.52 µMPrimary Target
CSNK1D8.48 µMOff-target activity
CSNK1A1 (high ATP)107 µMDemonstrates ATP-competitive nature
EGFR (wild type)2.74 nMSignificant off-target activity

Source: MedchemExpress[1]

Q4: What biological factors can cause variations in this compound IC50 values between cell lines?

The intrinsic biological differences between cell lines are a primary reason for observing different IC50 values. These factors include:

  • Expression levels of the target kinase (CSNK1A1): Cell lines with higher levels of CSNK1A1 may require a higher concentration of the inhibitor to achieve 50% inhibition.

  • Presence of different CK1 isoforms: The inhibitor may have varying affinities for other CK1 isoforms (e.g., CSNK1D) which can be differentially expressed in various cell lines.[1]

  • Activation state of downstream signaling pathways: The dependence of a cell line on the signaling pathway regulated by CK1 (e.g., Wnt signaling) will significantly impact its sensitivity to the inhibitor.[3]

  • Cellular uptake and efflux: The ability of this compound to penetrate the cell membrane and its susceptibility to efflux pumps (like P-glycoprotein) can differ between cell lines, altering the intracellular concentration of the inhibitor.

  • Metabolism of the compound: Some cell lines may metabolize this compound more rapidly than others, reducing its effective concentration.

  • Presence of mutations in the target kinase or downstream effectors: Although not widely reported for CK1, mutations in the kinase or other pathway components can affect inhibitor binding and efficacy.

Q5: What experimental factors can contribute to IC50 variability?

In addition to biological differences, inconsistencies in experimental protocols can lead to significant variations in measured IC50 values. Key factors to control include:

  • Cell density: The number of cells seeded per well can influence the growth rate and the effective inhibitor-to-cell ratio.[4]

  • Growth phase of cells: It is crucial to use cells in the logarithmic growth phase for consistency.

  • Incubation time: The duration of inhibitor treatment can significantly affect the IC50 value. Longer incubation times may result in lower IC50 values.

  • Assay type: Different cell viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different IC50 values.

  • Serum concentration: Components in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.

  • Plate type and edge effects: The type of microplate and the location of the wells on the plate can influence cell growth and assay results.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot experiments when encountering inconsistent or unexpected IC50 values for this compound.

Problem: High variability in IC50 values between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent cell seedingEnsure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistent dispensing. Avoid seeding cells at the edges of the plate to minimize "edge effects."
Cell contamination (e.g., mycoplasma)Regularly test cell lines for mycoplasma contamination.
Pipetting errorsCalibrate pipettes regularly. Use fresh pipette tips for each dilution.
Reagent variabilityPrepare fresh serial dilutions of the inhibitor for each experiment. Ensure complete solubilization of the compound.

Problem: IC50 value is significantly higher or lower than expected.

Possible Cause Troubleshooting Step
Incorrect inhibitor concentrationVerify the stock concentration of this compound. Ensure accurate serial dilutions.
Cell line misidentification or genetic driftAuthenticate cell lines using short tandem repeat (STR) profiling. Use low-passage number cells.
Assay interferenceThe inhibitor may interfere with the assay chemistry. For example, some compounds can directly reduce MTT. Run a cell-free control to test for this.
High serum protein bindingReduce the serum concentration in the culture medium during the inhibitor treatment period, if tolerated by the cells.

Problem: Poor dose-response curve (not sigmoidal).

Possible Cause Troubleshooting Step
Inappropriate concentration rangePerform a broad-range dose-response experiment first to identify the dynamic range of the inhibitor.
Compound insolubilityCheck the solubility of this compound in your culture medium. Use a solvent control (e.g., DMSO) at the same concentration as in the treated wells.
Cytostatic vs. cytotoxic effectThe inhibitor may be stopping cell growth (cytostatic) rather than killing the cells (cytotoxic). Consider using an assay that distinguishes between these effects, or extend the incubation time.

Experimental Protocols

A standardized and well-controlled experimental protocol is essential for obtaining reproducible IC50 values. Below is a detailed protocol for a common cell viability assay used for this purpose.

Detailed Protocol: IC50 Determination using MTT Assay

This protocol is a general guideline and may need optimization for specific cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in log phase throughout the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical 2-fold or 3-fold dilution series with 8-10 concentrations is recommended.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Signaling Pathway: Simplified Wnt/β-catenin Pathway and the Role of CK1

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination & Degradation beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex Phosphorylation TCF_LEF_off TCF/LEF Wnt_genes_off Wnt Target Genes (OFF) TCF_LEF_off->Wnt_genes_off Repression Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_on->TCF_LEF_on Binding Wnt_genes_on Wnt Target Genes (ON) TCF_LEF_on->Wnt_genes_on Activation Csnk1_IN_2 This compound Csnk1_IN_2->Destruction_Complex Inhibits CK1α

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway.

Experimental Workflow: IC50 Determination

IC50_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h inhibitor_treatment Treat with serial dilutions of this compound incubation_24h->inhibitor_treatment incubation_48_72h Incubate for 48-72h inhibitor_treatment->incubation_48_72h viability_assay Perform Cell Viability Assay (e.g., MTT) incubation_48_72h->viability_assay data_acquisition Measure Absorbance/Fluorescence/ Luminescence viability_assay->data_acquisition data_analysis Data Analysis: - Normalize to control - Plot dose-response curve data_acquisition->data_analysis ic50_determination Determine IC50 value (Non-linear regression) data_analysis->ic50_determination end End ic50_determination->end

Caption: General experimental workflow for determining the IC50 value.

Logical Relationship: Factors Influencing IC50 Values

Factors_Influencing_IC50 cluster_biological Biological Factors cluster_experimental Experimental Factors IC50 Observed IC50 Value Target_Expression Target (CK1) Expression Target_Expression->IC50 Pathway_Dependence Pathway Dependence (e.g., Wnt) Pathway_Dependence->IC50 Drug_Metabolism Drug Metabolism/Efflux Drug_Metabolism->IC50 Off_Target_Effects Off-Target Effects Off_Target_Effects->IC50 Cell_Density Cell Density Cell_Density->IC50 Incubation_Time Incubation Time Incubation_Time->IC50 Assay_Type Assay Type Assay_Type->IC50 Serum_Concentration Serum Concentration Serum_Concentration->IC50

Caption: Factors contributing to variations in observed IC50 values.

References

How to address Csnk1-IN-2 resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs to address Csnk1-IN-2 resistance in cancer cell lines.

Welcome to the technical support resource for this compound, a potent and selective inhibitor of Casein Kinase 1 Alpha (CK1α, encoded by the CSNK1A1 gene). This guide provides troubleshooting advice and answers to frequently asked questions regarding acquired resistance to this compound in cancer cell lines.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance. What are the potential causes?

A1: Acquired resistance to kinase inhibitors is a common phenomenon. The primary causes can be broadly categorized as:

  • On-Target Resistance: Genetic alterations in the drug's direct target, CSNK1A1.

    • Secondary Mutations: Mutations within the CSNK1A1 kinase domain can emerge that interfere with this compound binding or lock the kinase in an active conformation. Recurrent somatic mutations in CSNK1A1 have been identified in certain cancers, such as myelodysplastic syndromes (MDS).

  • Bypass Track Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of CK1α.

    • NF-κB Pathway: Suppression of CK1α has been shown to inhibit the pro-survival NF-κB signaling pathway. Reactivation of this pathway through other mechanisms can confer resistance.

    • Wnt/β-catenin Pathway: CK1α is a key negative regulator of β-catenin. While inhibition of CK1α is expected to activate this pathway, cancer cells may develop further adaptations to harness this activation for survival.

    • Receptor Tyrosine Kinase (RTK) Signaling: Adaptive kinome reprogramming can lead to the activation of alternative survival pathways driven by RTKs like EGFR, MET, or PDGFR.

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of this compound.

Q2: How can I experimentally determine the mechanism of resistance in my cell line?

A2: A systematic approach is recommended to pinpoint the resistance mechanism.

G start Observe Resistance (Increased IC50) seq Sequence CSNK1A1 Gene (Sanger or NGS) start->seq phospho Phospho-proteomics/ Western Blot Analysis start->phospho mutation CSNK1A1 Mutation Found? seq->mutation pathway Bypass Pathway Activated? phospho->pathway mutation->pathway No on_target Conclusion: On-Target Resistance mutation->on_target Yes off_target Conclusion: Bypass Pathway Activation pathway->off_target Yes other Investigate Other Mechanisms (e.g., Drug Efflux, Metabolism) pathway->other No

Caption: Experimental workflow for troubleshooting this compound resistance.

  • Confirm Resistance: First, confirm the shift in the IC50 value using a cell viability assay. Compare the dose-response curve of the resistant line to the parental, sensitive line.

  • Sequence the Target: Isolate genomic DNA from both parental and resistant cells and perform Sanger or Next-Generation Sequencing (NGS) of the CSNK1A1 coding region to identify potential mutations.

  • Analyze Signaling Pathways: Use Western blotting to probe for changes in key signaling pathways. Check for reactivation of NF-κB (p-p65), Wnt (nuclear β-catenin), and MAPK/PI3K pathways (p-ERK, p-AKT).

  • Investigate Drug Efflux: Use functional assays with known efflux pump inhibitors (e.g., verapamil) to see if sensitivity to this compound is restored.

Q3: My resistant cell line has a mutation in CSNK1A1. What are my next steps?

A3: The presence of a CSNK1A1 mutation strongly suggests on-target resistance.

  • Functional Validation: Clone the mutant CSNK1A1 and express it in the parental (sensitive) cell line. If it confers resistance to this compound, this validates the mutation's role.

  • Alternative Inhibitors: Consider testing structurally different CK1α inhibitors that may bind to a different pocket or be less sensitive to the specific mutation.

  • Combination Therapy: Explore combination therapies to target downstream effectors or parallel pathways. For example, if the mutation leads to β-catenin activation, combining this compound with a Wnt/β-catenin pathway inhibitor could be effective.

A4: This points to an off-target resistance mechanism.

  • Identify the Pathway: Use phospho-proteomics or targeted Western blots to confirm which pathway is hyperactivated in the resistant cells.

  • Test Combination Therapies: The most effective strategy is to co-administer this compound with an inhibitor targeting the activated bypass pathway. For example, if you observe reactivation of the EGFR pathway, a combination with an EGFR TKI like erlotinib could restore sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Casein Kinase 1 Alpha (CK1α). CK1α is a serine/threonine kinase that plays a crucial role in regulating numerous cellular processes, including Wnt signaling, p53 signaling, and circadian rhythms. By inhibiting CK1α, this compound can disrupt these pathways, leading to cell cycle arrest and apoptosis in susceptible cancer cells. For instance, CK1α phosphorylates β-catenin, marking it for degradation; inhibition of CK1α can therefore lead to β-catenin accumulation.

G cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dsh Fzd->Dvl APC_Axin Destruction Complex (APC/Axin/GSK3β) Dvl->APC_Axin BetaCatenin β-catenin APC_Axin->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Gene Target Gene Transcription TCF->Gene MDM2 MDM2 p53 p53 MDM2->p53 Apoptosis Apoptosis/ Cell Cycle Arrest p53->Apoptosis CSNK1A1 CSNK1A1 (CK1α) CSNK1A1->BetaCatenin Phosphorylates for degradation CSNK1A1->p53 Phosphorylates & stabilizes Inhibitor This compound Inhibitor->CSNK1A1

Caption: Simplified signaling pathways involving CSNK1A1 (CK1α).

Q2: Are there known mutations in CSNK1A1 that confer resistance to inhibitors?

A2: Yes, somatic mutations in CSNK1A1 have been identified in patients with del(5q) MDS, a condition where one copy of the gene is lost. These mutations, such as E98K and D140A/Y, occur on the remaining allele and are considered genetic drivers of the disease. While specific resistance-conferring mutations for this compound would need to be empirically determined, these known cancer-associated mutations provide a starting point for investigation.

Q3: What are some potential combination strategies to overcome or prevent resistance to this compound?

A3: Rational combination therapies can enhance efficacy and overcome resistance.

  • Targeting Bypass Pathways: Combine this compound with inhibitors of pathways identified as mediating resistance, such as inhibitors of EGFR, MEK, PI3K, or NF-κB.

  • Chemotherapy: Combining CK1α inhibition with standard chemotherapeutic agents like doxorubicin or cisplatin could be synergistic. Some studies suggest CK2 inhibition can overcome chemoresistance.

  • Proteasome Inhibitors: Since CK1α regulates the stability of proteins like FOXO, combining its inhibition with a proteasome inhibitor (e.g., Bortezomib) could synergistically increase levels of tumor suppressors.

Q4: How does the TP53 status of my cell line affect its sensitivity to this compound?

A4: The TP53 status is critical. CK1α is known to phosphorylate and stabilize p53.

  • TP53 Wild-Type: In cells with wild-type p53, homozygous inactivation of Csnk1a1 can lead to p53 activation and cell death. Therefore, inhibiting CK1α in this context may have a potent anti-tumor effect.

  • TP53 Mutant/Null: Cells lacking functional p53 may be inherently more resistant to therapies that rely on p53-mediated apoptosis. Resistance to cisplatin in head and neck cancer cells has been linked to the loss of functional p53. The response to this compound in a p53-deficient background may be more dependent on other pathways, such as Wnt/β-catenin.

Quantitative Data Summary

The following table summarizes variant allele frequencies (VAF) of CSNK1A1 mutations found in myelodysplastic syndrome (MDS) patients, which can serve as a reference for mutational analysis in resistant cell lines.

Patient CohortMutationVariant Allele Frequency (VAF)Reference
del(5q) MDS Patient 1E98K75%
del(5q) MDS Patient 2E98K42%
MDS LiteratureD140ANot Specified
del(5q) MDS LiteratureD140YNot Specified

Experimental Protocols

1. Cell Viability (MTS/MTT) Assay

  • Objective: To determine the IC50 of this compound in sensitive and resistant cell lines.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours in a cell culture incubator.

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

2. Western Blot Analysis for Signaling Proteins

  • Objective: To detect changes in the expression or phosphorylation status of key proteins in resistant vs. sensitive cells.

  • Procedure:

    • Culture sensitive and resistant cells to ~80% confluency. Treat with this compound or vehicle for a specified time (e.g., 6-24 hours).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-β-catenin, anti-p-p65, anti-CSNK1A1) overnight at 4°C. Use anti-GAPDH or anti-β-actin as a loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an ECL substrate and an imaging system.

3. CSNK1A1 Gene Sequencing

  • Objective: To identify mutations in the CSNK1A1 gene.

  • Procedure:

    • Isolate genomic DNA from both parental and resistant cell pellets using a commercial kit.

    • Design primers to amplify the coding exons of the CSNK1A1 gene via PCR.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Purify the PCR products to remove primers and dNTPs.

    • Send the purified PCR products for Sanger sequencing.

    • Align the resulting sequences from the resistant cells to the reference sequence and the sequence from the parental cells to identify any nucleotide changes.

    • For a more comprehensive analysis, consider targeted Next-Generation Sequencing (NGS).

Improving the reproducibility of Csnk1-IN-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the casein kinase 1 (CK1) inhibitor, Csnk1-IN-2. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of Casein Kinase 1 alpha 1 (CSNK1A1), a serine/threonine kinase. It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate from ATP to its substrates.[1][2][3] While it is a potent CSNK1A1 inhibitor, it also shows activity against other kinases.

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to inhibit other kinases, most notably wild-type Epidermal Growth Factor Receptor (EGFR) kinase with high potency.[2] It also has inhibitory activity against CSNK1D.[2] Researchers should be aware of these off-target effects when interpreting experimental results. It is recommended to perform control experiments in cell lines with known EGFR status or to use additional, structurally distinct CK1 inhibitors to confirm that the observed phenotype is due to CSNK1A1 inhibition.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions, dissolve the compound in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How should I prepare this compound for in vitro and in vivo experiments?

A4: For in vitro experiments, a common solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For cell-based assays, further dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. For in vivo studies, specific formulation protocols should be followed, which may involve co-solvents like PEG300, Tween-80, or corn oil to ensure solubility and bioavailability.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibitory activity in cell-based assays 1. Compound precipitation: this compound may have limited solubility in aqueous solutions like cell culture media. 2. Incorrect dosage: The concentration used may be too low to elicit a response in the specific cell line. 3. Cell line resistance: The targeted pathway may not be critical for the survival or proliferation of the cell line used. 4. High ATP concentration: In cellular environments, high intracellular ATP concentrations can compete with ATP-competitive inhibitors, reducing their apparent potency compared to in vitro kinase assays.[4][5]1. Solubility check: Visually inspect the culture medium for any precipitate after adding the inhibitor. Consider using a lower concentration or a different formulation if solubility is an issue. Preparing fresh dilutions from a DMSO stock for each experiment is recommended. 2. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range for your cell line. 3. Cell line selection: Use cell lines known to be sensitive to perturbations in the CK1-regulated pathways (e.g., Wnt-dependent cancer cell lines). 4. Interpret with caution: Be aware that cellular IC50 values may be higher than biochemical IC50 values.
High background or off-target effects 1. Non-specific binding: The inhibitor may be interacting with other kinases or proteins.[6] 2. High inhibitor concentration: Using excessively high concentrations can lead to off-target effects.1. Use of controls: Include a structurally unrelated CK1 inhibitor to confirm that the observed phenotype is target-specific. RNAi-mediated knockdown of CSNK1A1 can also serve as a valuable control.[7] 2. Titrate the inhibitor: Use the lowest effective concentration determined from a dose-response curve.
Inconsistent results between experiments 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. 3. Assay variability: Inconsistent incubation times or reagent preparation can introduce variability.1. Proper storage: Aliquot stock solutions to minimize freeze-thaw cycles and store at -20°C or -80°C. 2. Standardize cell culture: Use cells within a defined passage number range and ensure consistent seeding densities and growth conditions. 3. Standardize protocols: Adhere strictly to established and validated protocols for all assays.
Unexpected paradoxical pathway activation Feedback loops: Inhibition of a kinase can sometimes lead to the activation of upstream components or parallel pathways through feedback mechanisms.[3][6]Time-course and pathway analysis: Perform a time-course experiment and analyze multiple components of the signaling pathway (both upstream and downstream) to understand the dynamic response to inhibition.

Data Presentation

This compound Inhibitory Activity
TargetIC50Assay Conditions
CSNK1A12.52 µMIn vitro kinase assay
CSNK1D8.48 µMIn vitro kinase assay
CSNK1A1 (high ATP)107 µMIn vitro kinase assay
EGFR (wild-type)2.74 nMIn vitro kinase assay
Data sourced from MedchemExpress.[2]

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and can be used to determine the IC50 of this compound against CSNK1A1.

Materials:

  • Recombinant human CSNK1A1

  • Kinase substrate (e.g., a specific peptide substrate for CSNK1A1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer

  • ATP

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare the kinase reaction mixture: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, recombinant CSNK1A1, and the kinase substrate.

  • Prepare inhibitor dilutions: Perform a serial dilution of this compound in kinase buffer or DMSO. Remember to include a DMSO-only control.

  • Initiate the kinase reaction:

    • Add the inhibitor dilutions to the wells of the plate.

    • Add the kinase reaction mixture to each well.

    • Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination for ATP-competitive inhibitors.[1]

  • Incubate: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8][9]

  • Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[8][9][10]

  • Measure luminescence: Read the luminescence using a plate reader.

  • Data analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • MTS or MTT reagent

  • 96-well clear or opaque plates (depending on the assay)

Procedure:

  • Cell seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTS/MTT reagent: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure absorbance/fluorescence: If using MTT, add a solubilizing agent. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 or GI50 value.

Western Blotting for Wnt and p53 Pathway Analysis

This protocol describes how to analyze the effects of this compound on key proteins in the Wnt/β-catenin and p53 signaling pathways.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against:

    • Wnt pathway: β-catenin, phospho-β-catenin (Ser33/37/Thr41), GSK3β, phospho-GSK3β (Ser9), Cyclin D1, c-Myc[11]

    • p53 pathway: p53, p21[12]

    • Loading control: GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell treatment and lysis:

    • Treat cells with this compound at the desired concentrations for the appropriate duration.

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation upon treatment with this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with This compound Dilutions prep_compound->treat_cells kinase In Vitro Kinase Assay (ADP-Glo) prep_compound->kinase prep_cells Seed Cells in Culture Plates prep_cells->treat_cells viability Cell Viability Assay (MTS/MTT) treat_cells->viability western Western Blotting treat_cells->western

Caption: General experimental workflow for studying the effects of this compound.

wnt_pathway Csnk1_IN_2 This compound CK1a CSNK1A1 Csnk1_IN_2->CK1a inhibits Destruction_Complex Destruction Complex (Axin, APC, GSK3β) CK1a->Destruction_Complex part of Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes transcribes

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory point of this compound.

p53_pathway Csnk1_IN_2 This compound CK1a CSNK1A1 Csnk1_IN_2->CK1a inhibits MDM2 MDM2 CK1a->MDM2 phosphorylates p53 p53 MDM2->p53 promotes degradation p21 p21 p53->p21 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest induces

Caption: Simplified p53 signaling pathway and the potential effect of this compound.

References

Csnk1-IN-2 precipitation in aqueous solutions and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Csnk1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to offer solutions for preventing and troubleshooting precipitation issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Casein Kinase 1 alpha (CK1α). CK1α is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway.[1][2] In the canonical Wnt pathway, CK1α is a key component of the β-catenin destruction complex. By inhibiting CK1α, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of Wnt target genes.[3][4][5]

Q2: What is the primary solvent for dissolving this compound?

The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO).[6] It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility.

Q3: How can I prepare aqueous solutions of this compound for my experiments?

Due to its low aqueous solubility, this compound requires the use of co-solvents to prepare homogeneous aqueous solutions. A common method involves first dissolving the compound in DMSO to create a stock solution, which is then further diluted into an aqueous vehicle containing other co-solvents. For in vivo studies, a typical vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[6] For in vitro assays, the final concentration of DMSO should be kept as low as possible to avoid solvent effects on the experimental system.

Q4: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. For aqueous working solutions, it is best to prepare them fresh on the day of use.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Precipitation of this compound in aqueous solutions can be a significant issue. The following guide provides a systematic approach to troubleshoot and prevent this problem.

Diagram: Troubleshooting Workflow for this compound Precipitation

G cluster_0 Problem Identification cluster_1 Initial Checks & Simple Fixes cluster_2 Solvent & Buffer Optimization cluster_3 Protocol Modification cluster_4 Resolution start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration check_dmso Is the final DMSO concentration too low? check_concentration->check_dmso If yes, lower concentration. If no, proceed. sonicate_heat Try gentle warming (37°C) and/or sonication. check_concentration->sonicate_heat If yes, lower concentration. If no, proceed. adjust_cosolvents Increase co-solvent (e.g., PEG300, Tween-80) percentage. check_dmso->adjust_cosolvents If yes, increase DMSO (while minding experimental tolerance). If no, proceed. check_ph Is the buffer pH appropriate? (Most kinase inhibitors are more soluble at acidic pH) sonicate_heat->check_ph adjust_cosolvents->check_ph check_buffer_components Are there incompatible buffer components? (e.g., high salt, phosphates) check_ph->check_buffer_components If pH is neutral/basic, consider a more acidic buffer if compatible with the assay. prepare_fresh Prepare fresh working solution immediately before use. check_buffer_components->prepare_fresh If potential incompatibility, try a different buffer system. filter_solution Filter the final solution through a 0.22 µm filter. prepare_fresh->filter_solution end Precipitation Resolved filter_solution->end

Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[6]

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Desired aqueous buffer (e.g., PBS, Tris-HCl, HEPES)

    • Sterile dilution tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the maximum tolerable DMSO concentration for your experiment (typically ≤ 0.5%).

    • Perform serial dilutions of the DMSO stock solution in the aqueous buffer.

    • Add the this compound stock solution to the buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems
Solvent SystemConcentration AchievedObservationsReference
DMSO10 mg/mL (20.68 mM)Requires sonication and warming to 60°C for complete dissolution.[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL (2.07 mM)Clear solution, suitable for in vivo use.[6]
10% DMSO, 90% Corn Oil≥ 1 mg/mL (2.07 mM)Clear solution, suitable for in vivo use.[6]

Signaling Pathway

Diagram: Canonical Wnt/β-catenin Signaling Pathway and the Role of CK1α

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Phospho_BetaCatenin p-β-catenin DestructionComplex->Phospho_BetaCatenin GSK3β further phosphorylates BetaCatenin_off β-catenin BetaCatenin_off->DestructionComplex CK1α phosphorylates β-catenin Ubiquitination Ubiquitination Phospho_BetaCatenin->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled DestructionComplex_inhibited DestructionComplex_inhibited Dishevelled->DestructionComplex_inhibited Inhibits Destruction Complex BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus Accumulates and translocates TCF_LEF TCF/LEF TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes BetaCatenin_on_nuc β-catenin BetaCatenin_on_nuc->TCF_LEF Co-activator Csnk1_IN_2 This compound Csnk1_IN_2->DestructionComplex Inhibits CK1α

Caption: The role of CK1α in the Wnt/β-catenin pathway and its inhibition by this compound.

References

Technical Support Center: Interpreting Unexpected Data from Csnk1-IN-2 Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving the Casein Kinase 1 (CK1) inhibitor, Csnk1-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases. It primarily targets the alpha isoform (CK1α). CK1 is a crucial regulator of numerous cellular processes, including Wnt/β-catenin signaling, p53-mediated pathways, and Hedgehog signaling. By inhibiting CK1α, this compound is expected to modulate these pathways, which are often dysregulated in proliferative disorders.

Q2: What are the known IC50 values for this compound against its primary target and potential off-targets?

This compound has demonstrated inhibitory activity against several kinases. It is important to consider these values when designing experiments and interpreting results.

Kinase TargetIC50 (µM)Citation
CSNK1A1 (CK1α)2.52[1]
CSNK1D (CK1δ)8.48[1]
CSNK1A1 (high ATP)107[1]
EGFR (wild type)0.00274[1]

Q3: I am observing paradoxical effects on the Wnt/β-catenin pathway. Is this expected?

Yes, this is a known complexity of targeting CK1. Different isoforms of CK1 can have opposing roles in the Wnt/β-catenin pathway.[2][3][4] CK1α is a component of the β-catenin destruction complex and acts as a negative regulator of the pathway.[5] In contrast, CK1δ and CK1ε are generally considered positive regulators.[2] Since this compound is a pan-CK1 inhibitor with activity against multiple isoforms, the net effect on Wnt signaling can be context-dependent, varying with the specific cellular background and the relative expression levels of CK1 isoforms.

Q4: My results show an increase in p53 protein levels after this compound treatment, which was unexpected. Why might this be happening?

This observation is consistent with the known interplay between CK1 and the p53 tumor suppressor pathway. CK1α has been shown to be involved in the regulation of p53 stability.[6] Inhibition of CK1α can lead to the stabilization and accumulation of p53.[6] This can, in turn, induce p53-dependent cellular responses such as cell cycle arrest or apoptosis.[7]

Q5: I am seeing unexpected changes in the Hedgehog signaling pathway. What is the connection with this compound?

Casein Kinase 1 and the related Casein Kinase 2 (CK2) are known positive regulators of the Hedgehog (Hh) signaling pathway.[2][8][9] Inhibition of CK1 activity can therefore lead to a downregulation of Hh signaling.[9] If your experimental system has active Hedgehog signaling, treatment with this compound could lead to a reduction in the expression of Hh target genes.

Troubleshooting Guides

Problem 1: Inconsistent or Poor Inhibition of Target

Possible Causes:

  • Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers.

  • Inhibitor Degradation: Improper storage or handling may lead to the degradation of the compound.

  • High ATP Concentration in Assay: this compound is an ATP-competitive inhibitor. High concentrations of ATP in your kinase assay can compete with the inhibitor and reduce its apparent potency.[10]

Solutions:

  • Solubility: Ensure complete dissolution of this compound. Sonication or gentle warming may be necessary. For in vivo studies, consider using a formulation with DMSO, PEG300, and Tween-80.[1]

  • Fresh Preparation: Prepare working solutions of this compound fresh for each experiment from a frozen stock.

  • Optimize ATP Concentration: For in vitro kinase assays, determine the Michaelis constant (Km) for ATP for your specific kinase and use an ATP concentration at or near the Km to ensure sensitive and comparable inhibitor data.[10]

Problem 2: Off-Target Effects Obscuring On-Target Results

Possible Causes:

  • Inhibition of Other Kinases: As shown in the IC50 table, this compound has potent activity against EGFR and also inhibits other CK1 isoforms.[1] These off-target activities can lead to unexpected phenotypes.

  • Non-specific Inhibition: At high concentrations, some kinase inhibitors can cause non-specific effects due to factors like compound aggregation.[11]

Solutions:

  • Dose-Response Curve: Perform a full dose-response experiment to identify a concentration range where you observe the desired on-target effect without significant off-target engagement.

  • Use of a More Selective Inhibitor: If available, compare your results with a more selective inhibitor for your target of interest.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the target kinase and confirm that the observed phenotype is indeed due to the inhibition of that specific target.

  • Control Compounds: Include a structurally related but inactive control compound if available.

Problem 3: Discrepancy Between In Vitro and Cell-Based Assay Results

Possible Causes:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

Solutions:

  • Cellular Uptake and Efflux Assays: If unexpected discrepancies persist, consider performing assays to measure the intracellular concentration of this compound.

  • Time-Course Experiment: The effect of the inhibitor may be transient. Perform a time-course experiment to identify the optimal treatment duration.

Experimental Protocols

General Protocol for In Vitro Kinase Assay
  • Prepare Kinase Reaction Buffer: A typical buffer may contain 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT, and 1% glycerol.

  • Prepare Kinase and Substrate: Dilute the recombinant kinase and substrate to their final desired concentrations in the reaction buffer.

  • Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute into the reaction buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Initiate Reaction: Add ATP to the reaction mixture to start the kinase reaction. The concentration of ATP should be optimized for each kinase, ideally at its Km.

  • Incubate: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.

  • Detect Product Formation: Use an appropriate detection method, such as ADP-Glo™, TR-FRET, or radiometric assays, to quantify kinase activity.[7][11]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for Cell-Based Assay (e.g., Western Blot for Phospho-Substrate)
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional): Depending on the pathway being investigated, you may need to serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling.

  • This compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis prep_inhibitor Prepare this compound Stock treatment Treat Cells with this compound (Dose-Response and Time-Course) prep_inhibitor->treatment prep_cells Culture and Plate Cells prep_cells->treatment lysis Cell Lysis treatment->lysis phenotype Phenotypic Assay (e.g., Proliferation, Apoptosis) treatment->phenotype western Western Blot (Phospho-protein Analysis) lysis->western

Caption: A general experimental workflow for cell-based assays using this compound.

signaling_pathway cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway Csnk1_IN_2 This compound CK1a_wnt CK1α Csnk1_IN_2->CK1a_wnt inhibition CK1a_p53 CK1α Csnk1_IN_2->CK1a_p53 inhibition beta_catenin_destruction β-catenin Destruction Complex CK1a_wnt->beta_catenin_destruction activates beta_catenin β-catenin beta_catenin_destruction->beta_catenin degrades wnt_target_genes Wnt Target Genes beta_catenin->wnt_target_genes activates p53 p53 CK1a_p53->p53 destabilizes cell_cycle_arrest Cell Cycle Arrest/Apoptosis p53->cell_cycle_arrest induces

Caption: Simplified signaling pathways affected by this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Data Observed cause1 Off-Target Effects start->cause1 cause2 Compound Instability start->cause2 cause3 Pathway Complexity start->cause3 cause4 Assay Artifact start->cause4 solution1 Validate with Orthogonal Method (e.g., siRNA/CRISPR) cause1->solution1 solution2 Perform Dose-Response cause1->solution2 solution3 Prepare Fresh Compound cause2->solution3 solution4 Consult Pathway Literature cause3->solution4 solution5 Check Assay Controls cause4->solution5

Caption: A logical troubleshooting guide for unexpected data with this compound.

References

Adjusting Csnk1-IN-2 concentration for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Casein Kinase 1 (CK1) inhibitor, Csnk1-IN-2, in long-term studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for this compound in long-term cell culture experiments?

A1: For initial long-term studies (lasting several days to weeks), we recommend starting with a concentration range of 1-5 times the IC50 value of this compound for the target kinase, CSNK1A1 (IC50 = 2.52 µM)[1]. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Q2: I am observing a decrease in the inhibitory effect of this compound over time. What could be the cause?

A2: Several factors can contribute to a diminished effect of this compound in long-term cultures:

  • Cellular Metabolism: Cells can metabolize the compound, reducing its effective concentration.

  • Acquired Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, such as up-regulation of the target protein, mutations in the target that prevent inhibitor binding, or activation of bypass signaling pathways[6][7][8][9][10][11].

  • Cellular Efflux: Cells may actively pump the inhibitor out through efflux pumps.

Q3: How can I determine if my cells are developing resistance to this compound?

A3: Monitoring for acquired resistance is critical in long-term studies. Here are some methods to detect resistance:

  • Proliferation Assays: Periodically perform dose-response curves (e.g., using MTT or CellTiter-Glo assays) to see if the IC50 of this compound for your cell line increases over time.

  • Western Blotting: Analyze the phosphorylation status of downstream targets of CK1 (e.g., β-catenin at Ser45) to confirm that the inhibitor is still effective at the molecular level[12]. An increase in the phosphorylation of a target protein in the presence of the inhibitor may indicate resistance.

  • Gene Expression Analysis: Use qPCR or RNA sequencing to look for upregulation of the CSNK1A1 gene or genes involved in bypass signaling pathways[9].

Q4: What are the known off-target effects of this compound?

A4: this compound has been shown to inhibit wild-type EGFR kinase with an IC50 of 2.74 nM and also inhibits CSNK1D with an IC50 of 8.48 µM[1]. At higher concentrations, off-target effects on other kinases are possible, a common characteristic of kinase inhibitors[13][14]. It is recommended to use the lowest effective concentration to minimize off-target effects. For critical experiments, consider using a second, structurally different CK1 inhibitor as a control to ensure the observed phenotype is due to on-target inhibition.

Q5: My cells are showing signs of senescence after long-term treatment with this compound. Is this expected?

A5: Yes, long-term treatment with some kinase inhibitors can induce cellular senescence, a state of irreversible cell cycle arrest[7][15][16]. This can be identified by markers such as increased senescence-associated β-galactosidase (SA-β-gal) staining and changes in cell morphology. The induction of senescence can be a desired anti-cancer effect, but it's important to be aware of this potential outcome in your experimental design.

Quantitative Data Summary

ParameterValueReference
This compound IC50 (CSNK1A1) 2.52 µM[1]
This compound IC50 (CSNK1D) 8.48 µM[1]
This compound IC50 (wild-type EGFR) 2.74 nM[1]
D4476 IC50 (CK1δ) 0.3 µM[17][18]
D4476 Storage (Stock Solution) -80°C for 1 year; -20°C for 6 months[17]

Experimental Protocols

Protocol 1: Determining Optimal Long-Term Concentration of this compound

This protocol helps establish the highest non-toxic concentration of this compound for your specific cell line over the desired experimental duration.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 50 µM. Include a DMSO vehicle control.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the cells for the intended duration of your long-term experiment (e.g., 3, 5, or 7 days).

  • Replenish the medium with freshly prepared inhibitor every 2-3 days, or as needed based on your cell line's media consumption.

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Plot the cell viability against the inhibitor concentration and determine the highest concentration that does not cause significant cytotoxicity (e.g., >90% viability). This will be your optimal working concentration for long-term studies.

Protocol 2: Assessing this compound Stability in Cell Culture Medium

This protocol provides a method to estimate the stability of this compound in your specific cell culture medium.

Materials:

  • Complete cell culture medium

  • This compound stock solution

  • Incubator at 37°C with 5% CO2

  • LC-MS/MS or a functional kinase assay kit

Procedure:

  • Prepare a solution of this compound in your complete cell culture medium at your determined optimal working concentration.

  • Place the solution in a sterile, sealed tube and incubate it at 37°C with 5% CO2.

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.

  • Analyze the concentration of the active this compound in the aliquots using LC-MS/MS.

  • Alternatively, use the aged media in a short-term kinase activity assay to assess its remaining inhibitory potential.

  • Plot the concentration or inhibitory activity over time to estimate the half-life of this compound in your culture conditions. This information will help you determine an appropriate replenishment schedule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Concentration Optimization (Short-Term) cluster_longterm_setup Long-Term Study Setup cluster_execution Experiment Execution & Monitoring start Start stock Prepare this compound Stock Solution (DMSO) start->stock cells Culture Cells to Logarithmic Growth Phase start->cells dose_response Perform Dose-Response (24-72h) stock->dose_response long_term_dose Determine Optimal Long-Term Concentration (Protocol 1) stock->long_term_dose cells->dose_response cells->long_term_dose ic50 Determine IC50 dose_response->ic50 ic50->long_term_dose stability Assess Compound Stability (Protocol 2) long_term_dose->stability schedule Establish Replenishment Schedule stability->schedule treat Treat Cells with this compound schedule->treat monitor Monitor Cell Health & Phenotype treat->monitor replenish Replenish Inhibitor with Media Changes monitor->replenish resistance Periodically Test for Acquired Resistance monitor->resistance replenish->treat

Caption: Workflow for optimizing this compound concentration for long-term studies.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON / CK1α Inhibition destruction_complex Destruction Complex (Axin, APC, GSK3B, CK1α) beta_catenin_p p-β-catenin destruction_complex->beta_catenin_p Phosphorylation proteasome Proteasome beta_catenin_p->proteasome Ubiquitination degradation Degradation proteasome->degradation wnt Wnt frizzled Frizzled/LRP5/6 wnt->frizzled dvl Dvl frizzled->dvl destruction_complex_inactive Destruction Complex (Inactive) dvl->destruction_complex_inactive Inhibits beta_catenin β-catenin destruction_complex_inactive->beta_catenin Stabilization nucleus Nucleus beta_catenin->nucleus tcf_lef TCF/LEF beta_catenin->tcf_lef Binds gene_expression Target Gene Expression tcf_lef->gene_expression Activates csnk1_in_2 This compound csnk1_in_2->destruction_complex Inhibits CK1α csnk1_in_2->destruction_complex_inactive Promotes Inactivation

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

troubleshooting_tree start Decreased Inhibitor Effect Over Time check_concentration Is the initial concentration still effective in a short-term assay? start->check_concentration check_stability Is the compound stable in media for the duration between replenishments? check_concentration->check_stability Yes no_effect Initial concentration may be too low or cells are intrinsically resistant check_concentration->no_effect No check_resistance Has the IC50 for the cell line increased? check_stability->check_resistance Yes increase_replenishment Increase replenishment frequency check_stability->increase_replenishment No increase_concentration Consider increasing concentration (if not cytotoxic) check_resistance->increase_concentration No investigate_resistance Investigate resistance mechanisms (e.g., target mutation, bypass pathways) check_resistance->investigate_resistance Yes

Caption: Troubleshooting decision tree for decreased this compound efficacy.

References

Validation & Comparative

A Comparative Guide to CSNK1 Inhibitors: Csnk1-IN-2 versus D4476

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of Casein Kinase 1 (CSNK1) inhibitors, selecting the optimal tool for their experimental needs is paramount. This guide provides a detailed, objective comparison of two commercially available CSNK1 inhibitors, Csnk1-IN-2 and D4476, focusing on their reported biochemical activity, selectivity, and mechanisms of action. The information presented is collated from publicly available data sheets and research articles to aid in making informed decisions for research applications.

Executive Summary

This compound and D4476 are both potent inhibitors of Casein Kinase 1, a family of serine/threonine kinases crucial in various cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1] While both compounds effectively inhibit CSNK1 activity, they exhibit distinct selectivity profiles and have been characterized to different extents. D4476 is a well-established, potent, and selective inhibitor of CSNK1δ, while also displaying activity against ALK5.[2] this compound is a more recently described inhibitor with reported activity against CSNK1A1 and CSNK1D, but with a notable potent off-target effect on the Epidermal Growth Factor Receptor (EGFR).[3]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the available quantitative data for this compound and D4476. It is important to note that the IC50 values have been determined by various sources and likely under different experimental conditions, making direct comparisons of potency challenging.

FeatureThis compoundD4476
Target(s) CSNK1A1, CSNK1D[3]CSNK1 (from S. pombe), CSNK1δ[2]
IC50 (CSNK1A1) 2.52 µM[3]Not Reported
IC50 (CSNK1D/δ) 8.48 µM (CSNK1D)[3]0.3 µM (CSNK1δ)[2][4]
IC50 (CSNK1 - S. pombe) Not Reported0.2 µM[2]
Reported Off-Target(s) EGFR (wild type)[3]ALK5[2]
IC50 (Off-Target) 2.74 nM (EGFR)[3]0.5 µM (ALK5)[2]
Mechanism of Action Not explicitly stated, likely ATP-competitiveATP-competitive[4]
Cell Permeability Implied for research in proliferative disorders[3]Cell-permeable[4]

Mechanism of Action

D4476 has been characterized as an ATP-competitive inhibitor of CSNK1.[4] This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates. The mechanism of action for this compound has not been explicitly detailed in the available literature, but as a small molecule inhibitor targeting the kinase domain, it is highly probable that it also functions as an ATP-competitive inhibitor.

Signaling Pathway Modulation: The Wnt/β-catenin Pathway

Casein Kinase 1 plays a pivotal role in the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.[1][5][6] Both CSNK1A1 and CSNK1D/δ isoforms are involved in the phosphorylation of key components of this pathway, leading to the regulation of β-catenin stability and transcriptional activity.

Inhibition of CSNK1α by compounds like D4476 can lead to the stabilization of β-catenin, a key effector of the Wnt pathway.[7][8] D4476 has been shown to affect β-catenin and AKT signaling in multiple myeloma cells. The impact of this compound on the Wnt signaling pathway has not been explicitly documented in the available search results.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin CSNK1 CSNK1 CSNK1->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and translocates to nucleus Proteasome Proteasome Beta_Catenin->Proteasome Degraded Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Inhibitor CSNK1 Inhibitor (e.g., D4476) Inhibitor->CSNK1 Inhibits

Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory role of CSNK1 inhibitors.

Experimental Protocols: In Vitro Kinase Assay

A generalized protocol for an in vitro kinase assay to determine the IC50 of an inhibitor is provided below. This protocol can be adapted for use with either this compound or D4476 and the respective CSNK1 isoform.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a specific CSNK1 isoform by 50%.

Materials:

  • Recombinant human CSNK1 isoform (e.g., CSNK1A1, CSNK1D)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ATP (at a concentration close to the Km for the specific kinase)

  • Substrate (e.g., a specific peptide or a general substrate like casein)

  • Test inhibitor (this compound or D4476) dissolved in DMSO

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Phosphocellulose paper and scintillation counter (for radioactive assay) or a luminometer (for non-radioactive assay)

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations to be tested.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the specific CSNK1 isoform, and the substrate.

  • Set up the Assay Plate:

    • Add a small volume of each inhibitor dilution to the wells of a 96-well plate. Include a DMSO-only control (vehicle).

    • Add the kinase reaction mix to each well.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the Kinase Reaction: Add ATP (spiked with [γ-³²P]ATP for the radioactive method) to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction:

    • Radioactive method: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Non-radioactive method: Add the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™ reagent).

  • Detection:

    • Radioactive method: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

    • Non-radioactive method: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Inhibitor Dilutions C Dispense Inhibitor and Kinase Mix into Plate A->C B Prepare Kinase Reaction Mix (Kinase, Buffer, Substrate) B->C D Pre-incubate C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction F->G H Detection (Radioactivity or Luminescence) G->H I Data Analysis (IC50 determination) H->I

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Recommendations

Both this compound and D4476 are valuable tools for studying the function of Casein Kinase 1. The choice between them will largely depend on the specific research question and the CSNK1 isoform of interest.

  • For studies focused on CSNK1δ, D4476 is a well-characterized and potent inhibitor. Its ATP-competitive mechanism is understood, and its effects on cellular pathways like Wnt signaling have been documented. Researchers should, however, be mindful of its inhibitory activity against ALK5 and consider appropriate control experiments if TGF-β signaling is relevant to their system.

  • This compound may be suitable for studies targeting CSNK1A1. However, its significantly high potency against wild-type EGFR is a critical consideration.[3] This potent off-target effect necessitates careful experimental design and the use of appropriate controls to distinguish between effects mediated by CSNK1A1 inhibition and those resulting from EGFR inhibition. For instance, comparing its effects in cells with varying levels of EGFR expression or using a potent and selective EGFR inhibitor as a control would be advisable.

Due to the limited publicly available data for this compound, particularly regarding its broader selectivity profile and its effects on cellular signaling pathways, researchers are encouraged to perform their own characterization of this inhibitor in their specific experimental models. For any comparative study, it is crucial to evaluate both inhibitors under identical, standardized assay conditions to obtain reliable and directly comparable results.

References

A Head-to-Head Comparison of Csnk1-IN-2 and PF-670462 Specificity for Casein Kinase 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount to the success of preclinical studies. This guide provides a comprehensive comparison of two widely used Casein Kinase 1 (CK1) inhibitors, Csnk1-IN-2 (also known as PF-05251749) and PF-670462, with a focus on their kinase specificity. The data presented herein is compiled from publicly available experimental results to facilitate an informed decision-making process.

Executive Summary

Data Presentation: A Quantitative Look at Inhibitor Specificity

The inhibitory activity of this compound and PF-670462 against their primary targets, CK1δ and CK1ε, is summarized in Table 1. Both compounds exhibit low nanomolar potency against these isoforms.

Table 1: In Vitro Inhibitory Potency of this compound and PF-670462 against CK1δ and CK1ε

InhibitorTargetIC50 (nM)
This compound CK1δ33.1[1][2]
CK1ε51.6[1][2]
PF-670462 CK1δ14[3]
CK1ε7.7

While the on-target potency is comparable, the key differentiator between these two inhibitors lies in their broader kinase selectivity profile. A KINOMEscan™ analysis, which assesses the binding of an inhibitor to a large panel of kinases, revealed that PF-670462 is a non-selective inhibitor. At a concentration of 10 µM, PF-670462 was found to inhibit 44 different kinases by 90% or more[3].

Table 2: KINOMEscan™ Selectivity Profile for PF-670462 at 10 µM

ParameterValue
Number of Kinases Tested442
Number of Kinases Inhibited ≥90%44[3]
Notable Off-Targets (Inhibited ≥90%)JNK, p38, EGFR isoforms[3]

Unfortunately, a directly comparable, publicly available KINOMEscan™ dataset for this compound was not identified during the preparation of this guide. However, multiple sources describe it as a "selective" inhibitor of CK1δ/ε, suggesting a much cleaner off-target profile compared to PF-670462[1][2].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following sections detail the methodologies for the key experiments cited.

In Vitro Kinase Assay for IC50 Determination (Radiometric Assay)

The half-maximal inhibitory concentration (IC50) values are determined using an in vitro kinase assay, often a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Protocol Outline:

  • Reaction Mixture Preparation: A master mix is prepared containing the kinase reaction buffer (typically including Tris-HCl, MgCl₂, and DTT), the specific CK1 isoform (e.g., recombinant human CK1δ or CK1ε), and a suitable substrate (e.g., α-casein).

  • Inhibitor Dilution: The kinase inhibitor (this compound or PF-670462) is serially diluted in DMSO to create a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to the reaction mixture containing the kinase, substrate, and inhibitor.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by adding a stop solution, such as a solution containing EDTA to chelate the Mg²⁺ ions necessary for kinase activity, or by spotting the reaction mixture onto phosphocellulose paper.

  • Quantification: The amount of radiolabeled phosphate incorporated into the substrate is quantified. If phosphocellulose paper is used, it is washed to remove unincorporated [γ-³²P]ATP, and the radioactivity remaining on the paper is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform (DiscoverX) employs a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

Assay Principle:

  • Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Representation: The results are often presented as the percentage of the control (%Ctrl), where a lower percentage indicates a higher degree of inhibition. Data can also be used to calculate dissociation constants (Kd).

Signaling Pathway Involvement

Both this compound and PF-670462, through their inhibition of CK1δ and CK1ε, can modulate several critical signaling pathways. The diagrams below illustrate the points of intervention for these inhibitors.

Wnt_Signaling cluster_destruction β-Catenin Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Axin Axin Dishevelled->Axin | Beta_Catenin β-Catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin CK1 CK1 CK1->Beta_Catenin P TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor This compound or PF-670462 Inhibitor->CK1 TGFb_Signaling cluster_nucleus TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI P SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 P CK1 CK1 CK1->TGFbRI P SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor This compound or PF-670462 Inhibitor->CK1 Circadian_Rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK CLOCK Transcription Transcription CLOCK->Transcription BMAL1 BMAL1 BMAL1->Transcription PER PER PER->CLOCK | CK1de CK1δ/ε PER->CK1de Degradation Degradation PER->Degradation CRY CRY CRY->CLOCK | CK1de->PER P Translation Translation Transcription->Translation PER/CRY mRNA Translation->PER Translation->CRY Inhibitor This compound or PF-670462 Inhibitor->CK1de

References

A Comparative Guide to Casein Kinase 1 (CK1) Inhibitor Selectivity: Profiling of SR-3029

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides an analysis of the off-target kinase profile for a potent Casein Kinase 1 (CK1) inhibitor. While the initial topic of interest was Csnk1-IN-2, comprehensive, publicly available off-target profiling data for this compound could not be located. Therefore, this guide utilizes the well-characterized and highly selective CK1δ/ε inhibitor, SR-3029 , as an illustrative example. The data presented here is crucial for researchers in drug discovery and chemical biology to understand the selectivity of a high-quality chemical probe and to anticipate potential off-target effects in their experiments.

The following sections detail the quantitative off-target profile of SR-3029, the experimental methodology used to generate this data, and a workflow diagram of the screening process.

Quantitative Kinase Profiling Data

The selectivity of SR-3029 was evaluated against a panel of 442 kinases using the KINOMEscan® platform. The compound was screened at a concentration of 10 µM. The results are summarized below, highlighting the on-target activity and any significant off-target interactions. The data is presented as "% of Control," where a lower value indicates stronger binding of the inhibitor to the kinase.

Table 1: On-Target and Off-Target Activity of SR-3029 at 10 µM. [1]

Target KinaseKinase Family% of Control*Selectivity Assessment
CSNK1D (CK1δ) CK10.0 On-Target
CSNK1E (CK1ε) CK10.0 On-Target
FLT3TK0.5Significant Off-Target
FLT3 (D835Y)TK0.6Significant Off-Target
FLT3 (ITD)TK1.1Significant Off-Target
GAKOther5.3Moderate Off-Target
STK33CAMK7.7Moderate Off-Target
MAP4K5STE9.0Moderate Off-Target

*% of Control represents the percentage of kinase remaining bound to the immobilized ligand in the presence of 10 µM SR-3029. A value of 0 indicates complete displacement by the inhibitor.[1]

Data Interpretation: As shown in Table 1, SR-3029 is a highly potent inhibitor of its intended targets, CK1δ and CK1ε. The KINOMEscan® results demonstrate a high degree of selectivity. At a concentration of 10 µM, which is significantly higher than its IC50 for CK1δ (44 nM), SR-3029 shows strong binding to only a few other kinases out of the 442 tested.[1][2] The most significant off-targets identified were the Fms-like tyrosine kinase 3 (FLT3) and its mutants.[1] This high selectivity makes SR-3029 a valuable tool for specifically interrogating the function of CK1δ/ε in cellular and in vivo studies.[1]

Experimental Protocols

The kinase selectivity data presented in this guide was generated using the DiscoverRX® KINOMEscan® platform.[1]

Assay Principle: Competition Binding Assay

The KINOMEscan® technology is based on a competitive binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases.[1][3] The assay involves three main components: a DNA-tagged kinase, an immobilized, active-site-directed ligand, and the test compound.[3]

Methodology:

  • Preparation: A panel of 442 recombinant kinases, each tagged with a unique DNA sequence, is utilized.[1]

  • Binding Competition: The test compound (SR-3029) is incubated at a fixed concentration (10 µM) with the DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase.[1]

  • Equilibration: The mixture is allowed to reach binding equilibrium. If the test compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.

  • Capture & Wash: The solid support (beads) with the immobilized ligand is washed to remove any unbound kinase. Kinases that are bound to the test compound in solution will be washed away, while kinases still bound to the immobilized ligand will be retained.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[1][3]

  • Data Analysis: The results are reported as "% of Control," calculated by comparing the amount of kinase detected in the presence of the test compound to the amount detected in a DMSO vehicle control. A lower "% of Control" value signifies a stronger interaction between the compound and the kinase.[1]

Workflow Visualization

The following diagram illustrates the experimental workflow for the KINOMEscan® competition binding assay.

KINOMEScan_Workflow cluster_preparation Preparation cluster_assay Competition Assay cluster_outcome Possible Outcomes cluster_quantification Quantification K DNA-Tagged Kinase Mix Incubate Kinase, Ligand, and Inhibitor L Immobilized Ligand (on bead) I Test Inhibitor (SR-3029) NoBind No Inhibition Kinase binds to immobilized ligand Mix->NoBind Low Affinity Bind Inhibition Inhibitor binds kinase, preventing ligand binding Mix->Bind High Affinity Wash Wash to remove unbound kinase NoBind->Wash Bind->Wash qPCR Quantify bound kinase via DNA tag (qPCR) Wash->qPCR

Caption: Workflow of the KINOMEscan® competition binding assay.

References

Validating Csnk1-IN-2 Efficacy: A Guide to Using Inhibitor-Resistant CSNK1A1 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted cancer therapies, the validation of a small molecule inhibitor's on-target effects is paramount. This guide provides a comprehensive framework for utilizing an inhibitor-resistant mutant of Casein Kinase 1 Alpha 1 (CSNK1A1) to rigorously validate the cellular effects of the inhibitor, Csnk1-IN-2. By comparing the inhibitor's impact on cells expressing wild-type CSNK1A1 with those expressing a rationally designed, resistant mutant, researchers can definitively distinguish on-target from off-target effects. This approach is critical for advancing our understanding of CSNK1A1 signaling and for the development of specific and effective therapeutic agents.

The Principle: Chemical Genetics to Unravel On-Target Effects

The core of this validation strategy lies in the principles of chemical genetics. An inhibitor-resistant mutant, often created by altering a single amino acid in the kinase's ATP-binding pocket (a "gatekeeper" mutation), retains its catalytic activity but is no longer effectively inhibited by the specific small molecule. This allows for a clean experimental comparison: cellular effects observed in wild-type cells treated with the inhibitor, but absent in inhibitor-resistant mutant cells treated with the same inhibitor, can be confidently attributed to the on-target inhibition of the kinase.

cluster_wt Wild-Type CSNK1A1 cluster_inhibitor This compound Treatment cluster_mutant Inhibitor-Resistant CSNK1A1 wt_csnk1a1 CSNK1A1 (WT) wt_pathway Downstream Signaling (e.g., Wnt/β-catenin) wt_csnk1a1->wt_pathway Phosphorylation wt_effect Cellular Phenotype (e.g., Apoptosis, Proliferation Change) wt_pathway->wt_effect inhibitor This compound inhibitor->wt_csnk1a1 Inhibition mut_csnk1a1 CSNK1A1 (Resistant Mutant) inhibitor->mut_csnk1a1 No Inhibition mut_pathway Downstream Signaling mut_csnk1a1->mut_pathway Phosphorylation mut_effect Cellular Phenotype (Unaffected) mut_pathway->mut_effect

Caption: Logical workflow comparing this compound effects on wild-type vs. inhibitor-resistant CSNK1A1.

Comparative Performance Data

While a direct study validating this compound with a resistant CSNK1A1 mutant is not yet published, we can present the known inhibitory profile of this compound and a hypothetical comparison based on established methodologies with similar kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)ATP ConcentrationSource
CSNK1A1 2.52 Standard[1]
CSNK1D8.48Standard[1]
CSNK1A1107High[1]
EGFR (wild-type)0.00274Standard[1]

This table highlights the potency of this compound for CSNK1A1 and also reveals a significant off-target activity against EGFR.

Table 2: Hypothetical Comparison of this compound Effects on Cell Viability

Cell LineThis compound Concentration (µM)% Viability (relative to DMSO)
Parental (WT CSNK1A1) 0.195%
1.070%
2.5 50% (IC50)
10.020%
Resistant Mutant CSNK1A1 0.198%
1.092%
2.585%
10.075%

This hypothetical data illustrates the expected outcome where cells expressing the resistant mutant would be significantly less sensitive to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments required to validate the on-target effects of this compound using an inhibitor-resistant CSNK1A1 mutant. These protocols are adapted from established methods for similar kinase validation studies.

Generation of an Inhibitor-Resistant CSNK1A1 Mutant

The generation of an inhibitor-resistant mutant is the foundational step. Based on studies with other kinases, a common strategy is to mutate the "gatekeeper" residue in the ATP-binding pocket, which is a key determinant of inhibitor specificity.

Protocol:

  • Identify the Gatekeeper Residue: Analyze the crystal structure of CSNK1A1 to identify the gatekeeper residue. For many kinases, this is a threonine, but it can vary.

  • Site-Directed Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce a point mutation in the CSNK1A1 cDNA. A common substitution is to a larger, bulkier amino acid (e.g., Methionine or Leucine) to sterically hinder inhibitor binding.

  • Cloning: Clone both the wild-type (WT) and mutant CSNK1A1 cDNA into a suitable expression vector (e.g., a lentiviral vector with a selectable marker).

  • Sequence Verification: Sequence the entire coding region of both constructs to confirm the presence of the desired mutation and the absence of any off-target mutations.

  • Cell Line Generation: Transduce a relevant cancer cell line (e.g., one known to be sensitive to CSNK1A1 inhibition) with the lentiviral vectors and select for stable expression of WT or mutant CSNK1A1.

start CSNK1A1 cDNA mutagenesis Site-Directed Mutagenesis start->mutagenesis clone Clone into Lentiviral Vector mutagenesis->clone sequence Sequence Verification clone->sequence transduce Transduce Cell Line sequence->transduce select Select Stable Cells transduce->select wt_line WT CSNK1A1 Line select->wt_line mut_line Resistant Mutant Line select->mut_line

Caption: Workflow for generating inhibitor-resistant CSNK1A1 cell lines.

In Vitro Kinase Assay

An in vitro kinase assay is essential to confirm that the mutant CSNK1A1 is indeed resistant to this compound while retaining its kinase activity.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant WT and mutant CSNK1A1 proteins.

  • Reaction Setup: In a 96-well plate, set up kinase reactions containing the purified kinase, a known CSNK1A1 substrate (e.g., a synthetic peptide), and ATP. Include a range of this compound concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and quantify substrate phosphorylation using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and calculate the IC50 values for both WT and mutant CSNK1A1.

Cell-Based Assays

Cell-based assays are crucial to determine the phenotypic consequences of CSNK1A1 inhibition.

Protocol (Cell Viability):

  • Cell Seeding: Seed the WT and resistant mutant CSNK1A1 expressing cells into 96-well plates.

  • Inhibitor Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTS or resazurin-based assay.

  • Data Analysis: Normalize the viability data to DMSO-treated controls and plot dose-response curves to determine the IC50 for each cell line.

Quantitative Phosphoproteomics (SILAC)

To identify the specific signaling pathways affected by on-target CSNK1A1 inhibition, a quantitative phosphoproteomics approach such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is highly recommended.

Protocol:

  • SILAC Labeling: Culture the WT and resistant mutant cell lines in media containing "light" (normal), "medium" (e.g., ¹³C₆-Lysine), or "heavy" (e.g., ¹³C₆¹⁵N₂-Lysine) isotopes of essential amino acids until fully incorporated.

  • Inhibitor Treatment: Treat the "medium" labeled WT cells and the "heavy" labeled resistant mutant cells with this compound. Treat the "light" labeled WT cells with DMSO as a control.

  • Cell Lysis and Protein Digestion: Combine equal amounts of protein from the three cell populations, lyse the cells, and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each phosphopeptide across the three conditions. Bona fide CSNK1A1 substrates will show reduced phosphorylation in the this compound treated WT cells ("medium") compared to the DMSO control ("light"), but this reduction will be "rescued" in the this compound treated resistant mutant cells ("heavy").

cluster_silac SILAC Labeling cluster_treatment Treatment light WT Cells 'Light' Label dmso DMSO combine Combine, Lyse, Digest light->combine medium WT Cells 'Medium' Label inhibitor This compound medium->combine heavy Mutant Cells 'Heavy' Label heavy->combine dmso->combine inhibitor->combine enrich Phosphopeptide Enrichment combine->enrich ms LC-MS/MS enrich->ms analysis Data Analysis ms->analysis

Caption: Experimental workflow for SILAC-based quantitative phosphoproteomics.

Key Signaling Pathways of CSNK1A1

CSNK1A1 is a crucial regulator of multiple signaling pathways implicated in cancer. Validating the on-target effects of this compound will help elucidate its precise role in these networks.

cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway cluster_other Other Pathways csnk1a1 CSNK1A1 beta_catenin β-catenin csnk1a1->beta_catenin Phosphorylation (Ser45) p53 p53 csnk1a1->p53 Phosphorylation autophagy Autophagy csnk1a1->autophagy circadian Circadian Rhythm csnk1a1->circadian destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin->destruction_complex Priming for Degradation mdm2 MDM2 p53->mdm2 Regulation of Degradation

Caption: Key signaling pathways regulated by CSNK1A1.

By employing the rigorous methodologies outlined in this guide, researchers can confidently validate the on-target effects of this compound, paving the way for its potential development as a targeted cancer therapeutic. The use of an inhibitor-resistant mutant provides an indispensable tool for dissecting the complex biology of CSNK1A1 and ensuring the specificity of novel inhibitors.

References

Unveiling the Selectivity of Csnk1-IN-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of Csnk1-IN-2, a known inhibitor of Casein Kinase 1 (CK1), across various CK1 isoforms. The data presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of this compound in their studies.

Executive Summary

This compound demonstrates inhibitory activity against multiple isoforms of Casein Kinase 1, a family of serine/threonine kinases crucial in various cellular processes. This guide presents a detailed comparison of its potency towards different CK1 isoforms, highlighting its selectivity profile. Notably, this compound also exhibits significant off-target activity against the wild-type Epidermal Growth Factor Receptor (EGFR). All quantitative data is summarized for clear comparison, and a detailed experimental protocol for a representative in vitro kinase inhibition assay is provided.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound was evaluated against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. The data reveals a degree of selectivity among the tested CK1 isoforms.

Kinase TargetIC50 (µM)
CSNK1A1 (CK1α) 2.52 [1]
CSNK1D (CK1δ) 8.48 [1]
EGFR (wild-type) 0.00274 [1]

Note: Data for other CK1 isoforms (CK1ε, CK1γ1, CK1γ2, CK1γ3) is not currently available in the public domain.

This compound Selectivity Profile

The following diagram illustrates the known selectivity of this compound, highlighting its higher potency for CSNK1A1 over CSNK1D and its significant off-target inhibition of EGFR.

G This compound Kinase Selectivity Profile cluster_ck1 Casein Kinase 1 Isoforms cluster_offtarget Off-Target Kinase This compound This compound CSNK1A1 (CK1α) CSNK1A1 (CK1α) IC50 = 2.52 µM This compound->CSNK1A1 (CK1α) Inhibits CSNK1D (CK1δ) CSNK1D (CK1δ) IC50 = 8.48 µM This compound->CSNK1D (CK1δ) Inhibits EGFR EGFR (wild-type) IC50 = 2.74 nM This compound->EGFR Strongly Inhibits

Caption: Selectivity of this compound for CK1 isoforms and EGFR.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of this compound. This protocol is based on established methodologies for kinase activity assessment.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific CK1 isoform.

Materials:

  • Recombinant human CK1 isoforms (e.g., CK1α, CK1δ)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)

  • Substrate peptide (a specific peptide substrate for the CK1 isoform being tested)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Phosphocellulose paper or other appropriate capture membrane (for radioactive assays)

  • Scintillation counter or luminescence plate reader

  • Standard laboratory equipment (pipettes, incubators, etc.)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

  • Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • Kinase buffer

      • Substrate peptide

      • Diluted this compound or DMSO (for control wells)

      • Recombinant CK1 isoform

    • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a solution containing a mixture of cold ATP and [γ-³²P]ATP (or the appropriate reagents for a non-radioactive assay) to each well. The final ATP concentration should be at or near the Km for the specific kinase isoform.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction:

    • For radioactive assays: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • For non-radioactive assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and measure the generated ADP signal.

  • Detection:

    • For radioactive assays: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

    • For non-radioactive assays: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Wnt Signaling Pathway Involvement of CK1 Isoforms

Casein Kinase 1 isoforms, particularly CK1α and CK1δ/ε, are key regulators of the Wnt signaling pathway. This pathway is critical in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The diagram below illustrates the dual role of CK1 isoforms in this pathway.

Wnt_Signaling Role of CK1 Isoforms in Wnt Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Beta-Catenin_p Phosphorylated β-Catenin Destruction_Complex->Beta-Catenin_p Proteasomal_Degradation Proteasomal Degradation Beta-Catenin_p->Proteasomal_Degradation Beta-Catenin_off β-Catenin Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Dsh_p Phosphorylated Dsh Dsh->Dsh_p Phosphorylation by CK1δ/ε Destruction_Complex_Inactivated Inactivated Destruction Complex Dsh_p->Destruction_Complex_Inactivated Inhibits Beta-Catenin_on β-Catenin Accumulation Destruction_Complex_Inactivated->Beta-Catenin_on Allows Nucleus Nucleus Beta-Catenin_on->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates

Caption: Dual role of CK1 isoforms in Wnt signaling.

References

A Comparative Analysis of Csnk1-IN-2 and IC261 in Wnt Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors utilized in Wnt signaling research, Csnk1-IN-2 and IC261 have emerged as notable small molecules targeting Casein Kinase 1 (CK1). This guide provides a comprehensive, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed analysis of their respective mechanisms of action, selectivity, and experimental applications. A key differentiator that will be explored is the significant off-target effect of IC261 on microtubule polymerization, a factor that critically influences the interpretation of experimental outcomes.

Mechanism of Action and Kinase Selectivity

This compound is characterized as a potent inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1). In contrast, IC261 demonstrates a broader inhibitory profile, targeting Casein Kinase 1 delta (CK1δ), epsilon (CK1ε), and to a lesser extent, alpha (CK1α) isoforms.[1] This distinction in isoform specificity is a crucial consideration for researchers aiming to dissect the specific roles of different CK1 family members in the Wnt pathway.

However, a growing body of evidence reveals that the cellular effects of IC261, particularly its potent anti-proliferative and apoptotic activities, may not be solely attributable to its inhibition of CK1. Multiple studies have demonstrated that IC261 directly interacts with tubulin, leading to the inhibition of microtubule polymerization.[2] This off-target activity mirrors the mechanism of well-known mitotic inhibitors and significantly contributes to the observed cellular phenotypes, including cell cycle arrest.[3] To date, similar off-target effects on microtubule dynamics have not been reported for this compound.

Quantitative Data Summary

ParameterThis compoundIC261
Primary Target(s) CSNK1A1CK1δ, CK1ε, CK1α
IC50 vs. CSNK1A1 2.52 µM16 µM
IC50 vs. CK1δ 8.48 µM1 µM
IC50 vs. CK1ε Not widely reported1 µM
Known Off-Target(s) Not widely reportedTubulin (inhibits polymerization)

Impact on Wnt Signaling

Both this compound and IC261 are utilized to probe the role of CK1 in the canonical Wnt signaling pathway. CK1α is a critical component of the β-catenin destruction complex, where it phosphorylates β-catenin, priming it for subsequent degradation. Inhibition of CK1α would therefore be expected to stabilize β-catenin and activate Wnt signaling. Conversely, CK1δ and CK1ε are understood to have a positive regulatory role in the pathway, and their inhibition is expected to suppress Wnt signaling. The divergent isoform specificity of this compound and IC261 thus predicts different outcomes on the Wnt pathway, with the caveat of IC261's microtubule-disrupting effects complicating the interpretation of its impact on Wnt-mediated cellular processes.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State β-catenin β-catenin Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) β-catenin->Destruction_Complex Phosphorylation Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination & Degradation TCF/LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (OFF) TCF/LEF->Wnt_Target_Genes Repression Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex Inhibition β-catenin_stabilized β-catenin TCF/LEF_active TCF/LEF β-catenin_stabilized->TCF/LEF_active Nuclear Translocation & Co-activation Wnt_Target_Genes_active Wnt Target Genes (ON) TCF/LEF_active->Wnt_Target_Genes_active Activation This compound This compound This compound->Destruction_Complex Inhibits CK1α IC261 IC261 IC261->Destruction_Complex Inhibits CK1α/δ/ε

Caption: Canonical Wnt Signaling Pathway and the points of intervention for this compound and IC261.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis & Comparison Cell_Seeding Seed cells (e.g., HEK293T) Transfection Transfect with TOP-flash reporter plasmid Cell_Seeding->Transfection Treatment Treat with this compound, IC261, or vehicle control Transfection->Treatment Wnt_Reporter_Assay Luciferase Reporter Assay (TOP-flash) Treatment->Wnt_Reporter_Assay Western_Blot Western Blot for β-catenin, p-LRP6, etc. Treatment->Western_Blot Kinase_Assay In vitro Kinase Assay (CK1 activity) Treatment->Kinase_Assay Microtubule_Assay Microtubule Polymerization Assay Treatment->Microtubule_Assay Data_Quantification Quantify luciferase activity, band intensity, etc. Wnt_Reporter_Assay->Data_Quantification Western_Blot->Data_Quantification Kinase_Assay->Data_Quantification Microtubule_Assay->Data_Quantification Statistical_Analysis Perform statistical analysis Data_Quantification->Statistical_Analysis Comparative_Analysis Compare efficacy, selectivity, and off-target effects Statistical_Analysis->Comparative_Analysis

Caption: A typical experimental workflow for the comparative analysis of this compound and IC261.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol is designed to measure the direct inhibitory effect of this compound and IC261 on the activity of purified CK1 isoforms.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT), a specific peptide substrate for CK1, and the desired concentration of this compound, IC261, or DMSO (vehicle control).

  • Enzyme Addition: Add the purified recombinant CK1 isoform (e.g., CK1α, CK1δ, or CK1ε) to each well to initiate the kinase reaction.

  • ATP Addition: Start the reaction by adding ATP (containing a proportion of [γ-³²P]ATP for radioactive detection, or using a non-radioactive method like ADP-Glo™).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or a specific reagent for non-radioactive assays).

  • Detection: For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection (e.g., luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

TOP-flash Wnt Reporter Assay

This cell-based assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF-responsive promoter.

  • Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with a TOP-flash reporter plasmid (containing the firefly luciferase gene driven by TCF/LEF binding sites) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Wnt Stimulation: After transfection, stimulate the cells with a Wnt ligand (e.g., Wnt3a-conditioned medium) or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.

  • Inhibitor Treatment: Concurrently with Wnt stimulation, treat the cells with various concentrations of this compound, IC261, or DMSO.

  • Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in Wnt reporter activity in the presence of the inhibitors compared to the stimulated control.

Microtubule Polymerization Assay

This in vitro assay assesses the direct effect of compounds on the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA) on ice.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compound (this compound, IC261, paclitaxel as a positive control for polymerization, or nocodazole as a positive control for depolymerization) or DMSO.

  • Initiation of Polymerization: Initiate microtubule polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves in the presence of the inhibitors to the control to determine their effect on the rate and extent of microtubule formation.

Conclusion

The comparative analysis of this compound and IC261 reveals two inhibitors with distinct profiles in the context of Wnt signaling research. This compound offers a more targeted approach for investigating the role of CSNK1A1. In contrast, while IC261 has been widely used as a CK1δ/ε inhibitor, its significant off-target activity as a microtubule-destabilizing agent necessitates careful consideration in experimental design and data interpretation. For studies aiming to specifically dissect the role of CK1 isoforms in Wnt signaling, this compound may be the more appropriate tool. However, the dual activity of IC261 could be exploited in specific contexts, provided that its effects on the cytoskeleton are acknowledged and controlled for. Future research would benefit from a direct, comprehensive kinase selectivity profiling of both compounds to further delineate their on- and off-target activities.

References

Head-to-Head Comparison: Csnk1-IN-2 vs. a Structurally Related CSNK1A1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two structurally similar inhibitors targeting Casein Kinase 1 Alpha 1 (CSNK1A1): Csnk1-IN-2 and Csnk1-IN-1. This objective analysis is intended to assist researchers in selecting the most appropriate tool compound for their studies in areas such as cancer biology and signal transduction.

Introduction to CSNK1A1 and its Inhibition

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including Wnt signaling, DNA repair, and apoptosis. The alpha 1 isoform, CSNK1A1, is a key regulator of these pathways, and its dysregulation has been implicated in various diseases, particularly cancer. As such, the development of potent and selective CSNK1A1 inhibitors is of significant interest for both basic research and therapeutic applications.

This compound and Csnk1-IN-1 are two investigative inhibitors that share a similar chemical scaffold. This guide will dissect their biochemical potency, selectivity, and provide an overview of the experimental methodologies used to characterize these compounds.

Biochemical Potency and Selectivity

The inhibitory activity of this compound and Csnk1-IN-1 has been evaluated against CSNK1A1 and other kinases to determine their potency and selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseThis compound IC50 (µM)Csnk1-IN-1 IC50 (µM)
CSNK1A12.52[1]21[2]
CSNK1D8.48[1]29.7[2]
EGFR (wild type)0.00274[1]>20[2]

Key Observations:

  • Potency against CSNK1A1: this compound is approximately 8.3-fold more potent against CSNK1A1 than Csnk1-IN-1.

  • Selectivity against CSNK1D: Both inhibitors show activity against the related kinase CSNK1D, with this compound being more potent.

  • Off-Target Activity: A significant difference is observed in their activity against the Epidermal Growth Factor Receptor (EGFR). This compound shows potent inhibition of wild-type EGFR, while Csnk1-IN-1 has minimal effect at concentrations up to 20 µM. This suggests potential for different off-target effects and highlights the importance of target selectivity in experimental design.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors operate, it is crucial to visualize the key signaling pathways regulated by CSNK1A1 and the typical workflows for inhibitor characterization.

G Simplified Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin P CSNK1A1 CSNK1A1 CSNK1A1->beta_catenin P Ubiquitination Ubiquitination & Degradation beta_catenin->Ubiquitination TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes

A simplified diagram of the Wnt/β-catenin signaling pathway.

G Biochemical and Cellular Assay Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Source Recombinant Kinase (CSNK1A1) Assay Kinase Activity Assay (e.g., LanthaScreen) Kinase_Source->Assay Inhibitor Test Inhibitor (this compound or Csnk1-IN-1) Inhibitor->Assay Substrate Substrate + ATP Substrate->Assay IC50 IC50 Determination Assay->IC50 Cellular_IC50 Cellular IC50 IC50->Cellular_IC50 Inform Cell_Line Cancer Cell Line Cell_Treatment Treat with Inhibitor Cell_Line->Cell_Treatment Proliferation_Assay Proliferation/Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Cell_Treatment->Apoptosis_Assay Proliferation_Assay->Cellular_IC50 Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction

A general workflow for characterizing kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the key assays used to characterize kinase inhibitors like this compound and Csnk1-IN-1.

Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ TR-FRET Assay)

This assay is commonly used to determine the IC50 value of a compound against a purified kinase.

  • Reagents and Materials:

    • Recombinant CSNK1A1 kinase

    • Fluorescently labeled peptide substrate

    • Europium-labeled anti-phospho-substrate antibody

    • ATP

    • Test inhibitors (this compound, Csnk1-IN-1) dissolved in DMSO

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • In a 384-well plate, add the kinase, fluorescent substrate, and test inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylated substrate by adding the europium-labeled antibody.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., a line with known dependence on Wnt signaling)

    • Cell culture medium and supplements

    • Test inhibitors (this compound, Csnk1-IN-1)

    • CellTiter-Glo® Reagent

    • Opaque-walled 96-well or 384-well plates

  • Procedure:

    • Seed the cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitors. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the cellular IC50 value.

Conclusion and Recommendations

Based on the available biochemical data, this compound is a more potent inhibitor of CSNK1A1 than Csnk1-IN-1. However, its significant off-target activity against EGFR necessitates careful consideration and appropriate control experiments, especially in cellular contexts where EGFR signaling is active. For studies requiring a more selective probe for CSNK1A1 with less concern for EGFR inhibition, Csnk1-IN-1 may be a more suitable, albeit less potent, choice.

Researchers should consider the specific goals of their experiments when selecting between these two inhibitors. For target validation studies focused on CSNK1A1, the higher potency of this compound is advantageous, but its EGFR activity must be accounted for. In contrast, for broader studies on pathways where EGFR signaling could be a confounding factor, the cleaner off-target profile of Csnk1-IN-1 might be preferable.

Further characterization of both compounds in a panel of cancer cell lines with varying dependencies on CSNK1A1 and EGFR signaling would provide a more complete picture of their therapeutic potential and utility as research tools. Additionally, pharmacokinetic studies are essential to evaluate their in vivo efficacy and suitability for preclinical models.

References

Does Csnk1-IN-2 have advantages over first-generation CSNK1 inhibitors?

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, Csnk1-IN-2 emerges as a more potent and selective tool for studying the multifaceted roles of Casein Kinase 1 (CSNK1), particularly the CSNK1A1 isoform, when compared to its first-generation predecessors. While early inhibitors cast a wide and often indiscriminate net, this compound offers a more refined approach, albeit with a notable off-target consideration. This guide provides a comparative analysis of this compound and first-generation CSNK1 inhibitors, supported by available experimental data, to aid researchers in selecting the appropriate tool for their investigations.

First-generation Casein Kinase 1 (CSNK1) inhibitors, such as CKI-7, IC261, and D4476, were instrumental in the initial exploration of CSNK1 biology. However, their utility has been hampered by limitations in potency and, most significantly, a lack of specificity. These early compounds often inhibit multiple kinases, making it challenging to attribute observed cellular effects solely to the inhibition of CSNK1. This promiscuity can lead to ambiguous results and potential misinterpretation of the specific roles of CSNK1 isoforms in cellular processes.

This compound represents a step forward in the quest for more selective CSNK1 inhibition. It demonstrates significant potency against its primary target, CSNK1A1, with a reported IC50 value of 2.52 μM. It also exhibits inhibitory activity against another CSNK1 isoform, CSNK1D, with an IC50 of 8.48 μM. However, it is crucial for researchers to be aware of a potent off-target activity of this compound against the Epidermal Growth Factor Receptor (EGFR), with a reported IC50 of 2.74 nM[1]. This potent inhibition of EGFR necessitates careful experimental design and control when using this compound to ensure that the observed effects are indeed attributable to CSNK1 inhibition.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and first-generation CSNK1 inhibitors against their target kinases and selected off-targets. This data highlights the increased potency of this compound for its intended targets compared to the first-generation compounds.

InhibitorTarget KinaseIC50Off-Target KinaseOff-Target IC50
This compound CSNK1A12.52 μM[1]EGFR2.74 nM[1]
CSNK1D8.48 μM[1]
CKI-7 CK1~10-20 μMMultiple kinasesNot specified
IC261 CK1~10-20 μMMicrotubule polymerizationNot specified
D4476 CK1~10-20 μMALK5, p38αNot specified

Signaling Pathways Involving Casein Kinase 1

CSNK1 isoforms are integral components of numerous critical signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Understanding these pathways is essential for interpreting the effects of CSNK1 inhibitors.

Wnt/β-catenin Signaling Pathway

CSNK1α plays a crucial role in the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation, differentiation, and embryonic development. In the absence of a Wnt signal, CSNK1α, as part of a "destruction complex" with Axin, APC, and GSK3β, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CSNK1α can therefore lead to the stabilization and nuclear accumulation of β-catenin, activating Wnt target gene expression.

Wnt_beta_catenin_pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Activation Dsh->DestructionComplex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation

Caption: Wnt/β-catenin signaling pathway.

p53 Signaling Pathway

CSNK1 isoforms, including CSNK1α and CSNK1δ, are also involved in the regulation of the tumor suppressor protein p53. CSNK1 can phosphorylate p53, which can influence its stability and activity. Furthermore, CSNK1 can phosphorylate MDM2, the primary E3 ubiquitin ligase for p53, thereby affecting p53 degradation. The interplay between CSNK1 and the p53 pathway is complex and can have context-dependent outcomes on cell cycle arrest and apoptosis.

p53_pathway Stress Cellular Stress (e.g., DNA damage) ATM_ATR ATM/ATR Stress->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation (Activation) MDM2 MDM2 p53->MDM2 Transcription p21 p21 p53->p21 Transcription Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination & Degradation CSNK1 CSNK1 CSNK1->p53 Phosphorylation CSNK1->MDM2 Phosphorylation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: p53 signaling pathway.

Experimental Methodologies

The determination of inhibitor potency and selectivity is critical for the robust interpretation of experimental results. Below are outlines of common experimental protocols used to characterize kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Protocol Outline:

  • Reaction Setup: Prepare a reaction mixture containing the purified CSNK1 enzyme, a suitable substrate (e.g., casein or a specific peptide), assay buffer (typically containing MgCl₂), and varying concentrations of the inhibitor (e.g., this compound) or DMSO as a vehicle control.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period, ensuring the reaction remains within the linear range.

  • Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the paper using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a compound within a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol Outline:

  • Cell Treatment: Treat intact cells with the inhibitor (e.g., this compound) at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein (CSNK1) remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

This compound offers a significant improvement in potency and selectivity for CSNK1A1 compared to first-generation inhibitors. This makes it a valuable tool for dissecting the specific functions of this kinase in various cellular pathways. However, its potent off-target activity against EGFR is a critical consideration that must be addressed in experimental design through the use of appropriate controls, such as EGFR-null cell lines or co-treatment with specific EGFR inhibitors, to ensure that the observed phenotypes are a direct result of CSNK1 inhibition. As with any pharmacological tool, a thorough understanding of its biochemical profile is paramount for the generation of reliable and interpretable data.

References

Assessing the Synergy of CSNK1A1 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The strategic combination of therapeutic agents is a cornerstone of modern drug development, aiming to enhance efficacy, overcome resistance, and reduce toxicity. Csnk1-IN-2, an inhibitor of Casein Kinase 1 alpha (CSNK1A1), targets a critical regulator of multiple cellular processes, including the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1][2] This guide provides a framework for assessing the synergistic potential of CSNK1A1 inhibitors by examining a case study of a similar multi-kinase inhibitor, BTX-A51, and detailing the experimental protocols required for such evaluations.

Case Study 1: BTX-A51 in Acute Myeloid Leukemia (AML)

BTX-A51 is a first-in-class oral small molecule inhibitor that targets CSNK1A1 (CK1α) as well as cyclin-dependent kinases 7 and 9 (CDK7 and CDK9).[3] In preclinical and ex-vivo studies involving patients with relapsed or refractory AML, BTX-A51 has demonstrated synergistic effects when combined with other standard-of-care agents, azacitidine and venetoclax.[3][4][5]

Quantitative Synergy Data:

The following table summarizes the synergistic interactions observed with BTX-A51 in AML models. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]

Cell Line/ModelCombinationCombination Index (CI)Interpretation
RUNX1-mutated Myeloblasts (ex-vivo)BTX-A51 + Azacitidine< 1 (Synergistic)Enhanced anti-leukemic activity
RUNX1-mutated Myeloblasts (ex-vivo)BTX-A51 + Venetoclax< 1 (Synergistic)Increased apoptosis of leukemic cells

Note: Specific CI values were not publicly available and are represented here to illustrate the reported synergy.

Signaling Pathway and Mechanism of Synergy:

The synergy of BTX-A51 with other agents in AML is rooted in its multi-targeted approach. Inhibition of CK1α by BTX-A51 leads to the activation of the tumor suppressor p53.[3] Concurrently, inhibition of CDK9 by BTX-A51 suppresses the transcription of the anti-apoptotic protein Mcl-1.[3] This dual action of promoting pro-apoptotic signals (p53 activation) and inhibiting anti-apoptotic proteins (Mcl-1 suppression) creates a potent synergistic effect, leading to the enhanced apoptosis of leukemic cells.[3]

Synergy_AML cluster_BTX_A51 BTX-A51 cluster_targets Cellular Targets cluster_pathway Signaling Pathway BTX-A51 BTX-A51 CK1a CK1α BTX-A51->CK1a inhibits CDK9 CDK9 BTX-A51->CDK9 inhibits p53 p53 Activation CK1a->p53 negatively regulates Mcl1 Mcl-1 Transcription CDK9->Mcl1 promotes Apoptosis Apoptosis p53->Apoptosis induces Mcl1->Apoptosis inhibits

Figure 1: BTX-A51 Mechanism of Action in AML.
Case Study 2: BTX-A51 in Liposarcoma (LPS)

Preclinical studies in patient-derived liposarcoma cell lines and xenograft models have also highlighted the synergistic potential of BTX-A51's multi-kinase inhibition. The combined targeting of CK1α, CDK7, and CDK9 has shown significant anti-tumor efficacy.[8][9]

Quantitative Synergy Data:

The synergistic impact of inhibiting these three kinases in LPS models is summarized below.

Cell Line/ModelCombinationCombination Index (CI)Interpretation
Patient-Derived LPS Cell LinesCK1α, CDK7, and CDK9 Inhibition (via BTX-A51)< 1 (Synergistic)Potent induction of apoptosis
LPS Patient-Derived XenograftsBTX-A51 Monotherapy-Significant tumor growth inhibition

Note: The synergy arises from the single molecule BTX-A51 targeting multiple kinases.

Signaling Pathway and Mechanism of Synergy:

In liposarcoma, the synergy of BTX-A51 is driven by its impact on the p53 pathway, which is often dysregulated in this cancer type. Inhibition of CK1α and CDK7/9 leads to a significant reduction in the expression of MDM2, a negative regulator of p53.[8] This reduction in MDM2 results in the upregulation of p53 expression, leading to profound apoptosis in LPS cells.[8]

Synergy_LPS cluster_BTX_A51 BTX-A51 cluster_targets Cellular Targets cluster_pathway Signaling Pathway BTX-A51 BTX-A51 CK1a_CDK7_9 CK1α, CDK7, CDK9 BTX-A51->CK1a_CDK7_9 inhibits MDM2 MDM2 Expression CK1a_CDK7_9->MDM2 promotes p53 p53 Upregulation MDM2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis induces

Figure 2: BTX-A51 Mechanism of Action in Liposarcoma.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of single agents and drug combinations on cell proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well and incubate for 24 hours.[10]

  • Drug Treatment: Treat the cells with increasing concentrations of each drug individually and in combination at fixed ratios. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 72 hours.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

2. Synergy Analysis using the Chou-Talalay Method

This method provides a quantitative assessment of drug interactions.[6][7][12]

  • Data Input: Use the dose-effect data from the cell viability assay for each drug alone and in combination.

  • Software Analysis: Utilize software such as CompuSyn or CalcuSyn to perform the analysis.[13]

  • Combination Index (CI) Calculation: The software calculates the CI for different effect levels (e.g., 50%, 75%, and 90% inhibition).

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Dose Reduction Index (DRI): The analysis also generates the DRI, which quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve the same effect as the drug used alone.

Experimental Workflow:

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_output Output & Interpretation Cell_Culture Cell Culture Drug_Treatment Single Agent & Combination Drug Treatment Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Cell_Viability Dose_Response Dose-Response Curves Cell_Viability->Dose_Response Chou_Talalay Chou-Talalay Analysis (CompuSyn/CalcuSyn) Dose_Response->Chou_Talalay CI_DRI Calculation of CI and DRI Chou_Talalay->CI_DRI Synergy_Quant Quantification of Synergy/ Antagonism/Additivity CI_DRI->Synergy_Quant Isobologram Isobologram Generation Synergy_Quant->Isobologram

Figure 3: Workflow for Assessing Drug Synergy.

Conclusion

The assessment of synergy is a critical step in the development of combination therapies. While direct experimental data on the synergistic effects of this compound is not yet widely available, the promising results from the combination studies of BTX-A51, another CSNK1A1 inhibitor, provide a strong rationale for exploring such combinations. By targeting key cancer-related pathways, CSNK1A1 inhibitors have the potential to synergize with a variety of other anti-cancer agents. The use of robust experimental protocols and quantitative methods like the Chou-Talalay analysis is essential for accurately identifying and characterizing these synergistic interactions, ultimately guiding the development of more effective cancer treatments.

References

Orthogonal Methods for Validating Csnk1-IN-2's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods to validate the mechanism of action of Csnk1-IN-2, a known inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1). We will explore orthogonal approaches that provide robust, multi-faceted evidence of target engagement and downstream cellular effects, comparing the performance of this compound with alternative inhibitors where data is available.

Introduction to this compound and its Target

This compound is a small molecule inhibitor with reported activity against CSNK1A1, a serine/threonine kinase involved in a multitude of cellular processes.[1] CSNK1A1 is a key regulator of various signaling pathways, including the Wnt/β-catenin pathway, cell cycle progression, and the DNA damage response.[2][3][4] Dysregulation of CSNK1A1 activity has been implicated in several diseases, making it an attractive therapeutic target. This compound has demonstrated inhibitory activity against CSNK1A1 with an IC50 of 2.52 μM. It also shows activity against CSNK1D (IC50 of 8.48 μM) and the Epidermal Growth Factor Receptor (EGFR) (IC50 of 2.74 nM).[1]

Validating the on-target activity and understanding the off-target effects of kinase inhibitors like this compound is crucial for their development as selective chemical probes and potential therapeutics. Orthogonal validation methods, which rely on different principles and technologies, are essential to build a comprehensive and reliable profile of a compound's mechanism of action.

Orthogonal Validation Methods

This guide focuses on three powerful orthogonal methods for validating the mechanism of action of kinase inhibitors:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to assess direct target engagement in a cellular context.

  • Quantitative Phosphoproteomics: A global approach to identify and quantify downstream substrate phosphorylation changes upon inhibitor treatment.

  • Chemical Proteomics (Kinobeads): An affinity-based method to profile the kinase targets of an inhibitor in a competitive binding format.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stability of proteins in their native cellular environment.[5][6][7] The binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in its melting temperature (Tm). This thermal shift is a direct indicator of target engagement.

Comparative Performance of CSNK1A1 Inhibitors (CETSA)
InhibitorPrimary Target(s)Expected CETSA Outcome with CSNK1A1Known Off-Targets with Potential for Thermal Shift
This compound CSNK1A1, CSNK1D, EGFRSignificant thermal stabilization of CSNK1A1CSNK1D, EGFR
D4476 CSNK1, ALK5Thermal stabilization of CSNK1 isoformsALK5
PF-670462 CSNK1δ/εWeaker or no thermal stabilization of CSNK1A1JNK, p38, EGFR isoforms, and others
BTX-A51 CK1α, CDK7, CDK9Thermal stabilization of CSNK1A1CDK7, CDK9

This table is a predictive representation based on known inhibitor targets. Experimental validation is required.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine the in-cell target engagement of this compound with CSNK1A1.

Materials:

  • Cell line expressing endogenous CSNK1A1 (e.g., HEK293T, HCT116)

  • This compound and alternative inhibitors (D4476, PF-670462, BTX-A51)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against CSNK1A1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or alternative inhibitors (e.g., 0.1, 1, 10, 50 µM) or DMSO for 1-2 hours at 37°C.

  • Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations.

    • Analyze the samples by SDS-PAGE and Western blot using an anti-CSNK1A1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble CSNK1A1 as a function of temperature for each inhibitor concentration.

    • Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of the inhibitor indicates target engagement.

Visualization of CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result cells Cells in Culture treat Treat with Inhibitor or DMSO cells->treat harvest Harvest & Resuspend treat->harvest heat Heat to Temperature Gradient harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge wb Western Blot for Soluble CSNK1A1 centrifuge->wb plot Plot Melting Curves wb->plot shift Thermal Shift (ΔTm) Indicates Target Engagement plot->shift

CETSA experimental workflow.

Quantitative Phosphoproteomics

Principle: This method provides a global snapshot of kinase activity by quantifying changes in the phosphorylation status of thousands of proteins within the cell.[8][9][10][11][12][13][14][15] Upon inhibition of a specific kinase, the phosphorylation of its direct and indirect substrates will be altered. By comparing the phosphoproteomes of inhibitor-treated and control cells, one can identify the downstream signaling pathways affected by the inhibitor.

Comparative Performance of CSNK1A1 Inhibitors (Phosphoproteomics)

Direct comparative phosphoproteomics data for this compound is not publicly available. The table below illustrates the expected differential effects on known CSNK1A1-regulated pathways.

InhibitorPrimary Target(s)Expected Impact on Wnt/β-catenin PathwayExpected Impact on Cell Cycle Regulation
This compound CSNK1A1, CSNK1D, EGFRAltered phosphorylation of β-catenin and other pathway components.Changes in phosphorylation of cell cycle regulators.
D4476 CSNK1, ALK5Altered phosphorylation of β-catenin. Potential confounding effects from ALK5 inhibition.Changes in phosphorylation of cell cycle regulators.
PF-670462 CSNK1δ/εMinimal direct effect on CSNK1A1-mediated β-catenin phosphorylation.Potential off-target effects on cell cycle kinases.
BTX-A51 CK1α, CDK7, CDK9Altered phosphorylation of β-catenin. Significant confounding effects from CDK7/9 inhibition.Strong and direct impact on cell cycle progression.

This table is a predictive representation based on known inhibitor targets and pathway roles. Experimental validation is required.

Experimental Protocol: Quantitative Phosphoproteomics

Objective: To identify and quantify changes in the phosphoproteome of cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound and DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Cell Culture and Lysis:

    • Grow cells and treat with this compound or DMSO for a defined period (e.g., 1, 6, 24 hours).

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Quantify protein concentration.

    • Reduce, alkylate, and digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the total peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify phosphopeptides using appropriate software.

    • Perform statistical analysis to identify phosphosites with significant changes in abundance between this compound-treated and control samples.

    • Perform pathway and motif analysis to identify the signaling networks affected by the inhibitor.

Visualization of Phosphoproteomics Workflow

Phosphoproteomics_Workflow start Cell Treatment (Inhibitor vs. DMSO) lysis Cell Lysis & Protein Extraction start->lysis digest Tryptic Digestion lysis->digest enrich Phosphopeptide Enrichment (e.g., TiO2) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis: Quantification & Pathway Analysis lcms->data

Phosphoproteomics experimental workflow.

Chemical Proteomics (Kinobeads)

Principle: The Kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[11][16][17][18] In a competitive binding experiment, cell lysate is pre-incubated with a free inhibitor (e.g., this compound) before being exposed to the Kinobeads. The free inhibitor will compete with the immobilized inhibitors for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduced abundance of a kinase on the beads in the presence of the free inhibitor indicates that it is a target of that inhibitor.

Comparative Performance of CSNK1A1 Inhibitors (Kinobeads)

Direct comparative Kinobeads data for this compound is not publicly available. The table below presents known and expected binding profiles for the selected inhibitors.

InhibitorPrimary Target(s)Known/Expected Off-Targets from Kinome Profiling
This compound CSNK1A1, CSNK1D, EGFRTo be determined by experimental profiling.
D4476 CSNK1, ALK5Limited off-target profile reported, with ALK5 being a prominent hit.
PF-670462 CSNK1δ/εHighly non-selective, inhibits numerous kinases including JNK, p38, and EGFR isoforms.[19]
BTX-A51 CK1α, CDK7, CDK9CDK7 and CDK9 are major off-targets.[17][20][21][22]
Experimental Protocol: Kinobeads Competition Binding Assay

Objective: To determine the kinase selectivity profile of this compound.

Materials:

  • Cell lysate

  • Kinobeads matrix

  • This compound and DMSO

  • Wash buffers

  • Elution buffer

  • Trypsin

  • LC-MS/MS system

  • Data analysis software

Procedure:

  • Lysate Preparation:

    • Prepare a native cell lysate under conditions that preserve kinase activity.

  • Competition:

    • Incubate aliquots of the lysate with a range of concentrations of this compound or DMSO for a set period.

  • Kinobeads Incubation:

    • Add the Kinobeads matrix to the inhibitor-treated lysates and incubate to allow for kinase binding.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for MS:

    • Digest the eluted proteins into peptides with trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by LC-MS/MS.

    • Identify and quantify the proteins in each sample.

    • For each kinase, plot the amount bound to the beads as a function of the this compound concentration to generate competition-binding curves and determine IC50 values.

Visualization of Kinobeads Workflow

Kinobeads_Workflow cluster_competition Competition cluster_capture Capture cluster_analysis Analysis lysate Cell Lysate lysate_inhibitor Incubate Lysate with Inhibitor lysate->lysate_inhibitor inhibitor Free Inhibitor (e.g., this compound) inhibitor->lysate_inhibitor beads Kinobeads add_beads Add Kinobeads beads->add_beads lysate_inhibitor->add_beads wash Wash Beads add_beads->wash elute Elute Bound Kinases wash->elute ms LC-MS/MS Analysis elute->ms result Identify Competitively Bound Kinases ms->result

Kinobeads competition binding workflow.

CSNK1A1 Signaling Pathways

CSNK1A1 is a central node in several critical signaling pathways. Understanding these pathways is essential for interpreting the downstream effects of this compound.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, CSNK1A1, as part of a "destruction complex," phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent ubiquitination and proteasomal degradation.[2][4][23][24] Inhibition of CSNK1A1 is expected to disrupt this process, leading to the stabilization and nuclear accumulation of β-catenin and the activation of Wnt target genes.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates CSNK1A1 CSNK1A1 CSNK1A1->BetaCatenin phosphorylates (priming) Proteasome Proteasomal Degradation BetaCatenin->Proteasome targeted for TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates TargetGenes Wnt Target Genes TCF_LEF->TargetGenes activates transcription

Simplified Wnt/β-catenin signaling pathway.

Cell Cycle Regulation

CSNK1A1 is also involved in the regulation of the cell cycle.[2][3][23][25][26] It can phosphorylate various cell cycle proteins, influencing their stability and activity. For example, CSNK1A1 can phosphorylate p53, a key tumor suppressor, although the precise functional outcome is context-dependent.

Cell_Cycle_Regulation GrowthFactors Growth Factors Receptors Receptors GrowthFactors->Receptors Signaling Upstream Signaling Receptors->Signaling CSNK1A1 CSNK1A1 Signaling->CSNK1A1 p53 p53 CSNK1A1->p53 phosphorylates MDM2 MDM2 CSNK1A1->MDM2 regulates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits

Role of CSNK1A1 in cell cycle regulation via p53.

Summary and Conclusion

Validating the mechanism of action of a kinase inhibitor like this compound requires a multi-pronged, orthogonal approach. While direct comparative data for this compound against its alternatives is currently limited, this guide provides the framework and methodologies to conduct such a comparison.

  • CETSA is an indispensable tool for confirming direct target engagement in a cellular context.

  • Quantitative phosphoproteomics offers a global view of the downstream signaling consequences of kinase inhibition.

  • Kinobeads profiling provides a broad assessment of an inhibitor's selectivity across the kinome.

By employing these orthogonal methods, researchers can build a robust and reliable profile of this compound's on-target and off-target activities, which is essential for its confident use as a chemical probe and for any further therapeutic development. The provided protocols and pathway diagrams serve as a starting point for designing and interpreting these crucial validation experiments.

References

Comparative In Vivo Efficacy of Casein Kinase 1 Alpha (CSNK1A1) and Casein Kinase 2 (CSNK2) Inhibitors in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Introduction

Casein Kinase 1 Alpha (CSNK1A1) and Casein Kinase 2 (CSNK2) are serine/threonine kinases implicated in a multitude of cellular processes, including cell proliferation, survival, and differentiation. Their dysregulation has been linked to the pathogenesis of various malignancies, making them attractive targets for cancer therapy. This guide provides a comparative overview of the in vivo efficacy of inhibitors targeting CSNK1A1 and CSNK2, with a focus on their application in Acute Myeloid Leukemia (AML).

While the specific compound Csnk1-IN-2 is described as a CSNK1A1 inhibitor with an IC50 of 2.52 μM, publicly available literature does not currently provide in vivo efficacy data for this molecule.[1] Therefore, this guide will focus on other well-characterized inhibitors of the CSNK1 family, namely D4476 and A51 , and compare their in vivo performance with the CSNK2 inhibitor CX-4945 (Silmitasertib) , for which robust in vivo data in AML models is available.

Data Presentation: In Vivo Efficacy in AML Mouse Models

The following table summarizes the key in vivo efficacy data for selected CSNK1 and CSNK2 inhibitors in preclinical AML models.

CompoundTargetMouse ModelDosing RegimenKey Efficacy ReadoutsReference
D4476 CSNK1A1MLL-AF9 AML Mouse Model40 µM ex vivo treatment for 48h before transplantation- Selective killing of Leukemia Stem Cells (LSCs) over normal Hematopoietic Stem and Progenitor Cells (HSPCs).- Mice receiving D4476-treated cells showed prolonged survival compared to DMSO control.[2][3][4][5]
A51 CSNK1A1 (and CDK7/9)Csnk1a1 haploinsufficient/Trp53 mutant AML mouse modelNot specified in abstract- Significantly reduced blast counts.- Restored hematopoiesis in the bone marrow.[2][6]
CX-4945 CSNK2U937 and THP-1 cell line-derived xenografts (CDX) and Patient-Derived Xenografts (PDX)100 mg/kg, twice daily via gavage for up to 21 days- Decreased leukemia burden as measured by bioluminescence imaging.- Reduced percentage of human CD45+ AML cells in bone marrow and spleen.- Prolonged survival in PDX models.[7][8][9][10]

Experimental Protocols

In Vivo Efficacy of D4476 in an AML Mouse Model

Objective: To assess the selective anti-leukemic effect of the CSNK1A1 inhibitor D4476 on leukemia stem cells (LSCs) compared to normal hematopoietic stem and progenitor cells (HSPCs) in vivo.

Methodology:

  • Cell Preparation:

    • Leukemia cells (c-Kithigh) were harvested from a primary mouse MLL-AF9 AML model.

    • Normal hematopoietic stem and progenitor cells (Lin-Sca-1+c-Kit+; LSK) were isolated from wild-type mice.

  • Ex Vivo Treatment:

    • 10,000 LSK cells were mixed with 10,000 c-Kithigh leukemia cells.

    • The cell mixture was treated with 40 µM D4476 or DMSO (vehicle control) for 48 hours in vitro.

  • Transplantation:

    • Following ex vivo treatment, the cells were injected into lethally irradiated recipient mice.

  • Efficacy Evaluation:

    • The primary endpoint was overall survival, monitored and plotted using Kaplan-Meier curves.

    • Donor cell chimerism in peripheral blood was assessed at various time points to evaluate the repopulation capacity of normal HSPCs.[2][5]

In Vivo Efficacy of CX-4945 in an AML Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the therapeutic efficacy of the CSNK2 inhibitor CX-4945 in a clinically relevant AML PDX mouse model.

Methodology:

  • Model Generation:

    • Patient-derived AML cells (AML-1) were injected via tail vein into immunocompromised NRG-S mice.

  • Treatment Initiation:

    • Treatment was initiated when 2-5% human CD45+ cells were detected in the peripheral blood of the mice.

  • Dosing Regimen:

    • Mice were treated with CX-4945 at a dose of 100 mg/kg, administered twice daily via oral gavage for 21 days. A control group received a vehicle solution.

  • Efficacy Evaluation:

    • Leukemic Burden: The percentage of human CD45+, CD13+, and CD33+ AML cells in the bone marrow and spleen of treated and untreated mice was quantified by flow cytometry at the end of the treatment period.

    • Survival: The overall survival of the mice in both the treatment and control groups was monitored and analyzed using Kaplan-Meier plots.[8][9]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways involving CSNK1A1 and CSNK2, highlighting their roles in cellular processes relevant to cancer.

CSNK1A1_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor Axin Axin Dsh->Axin inhibits APC APC beta_catenin β-catenin APC->beta_catenin Axin->beta_catenin GSK3b GSK3β GSK3b->beta_catenin phosphorylates CSNK1A1 CSNK1A1 CSNK1A1->beta_catenin phosphorylates (priming) TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Proteasome Proteasomal Degradation beta_catenin->Proteasome degradation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression D4476 D4476 / A51 (Inhibitors) D4476->CSNK1A1 inhibit p53 p53 Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis MDM2 MDM2 MDM2->p53 inhibits CSNK1A1_p53 CSNK1A1 CSNK1A1_p53->p53 activates

Caption: Simplified CSNK1A1 signaling in Wnt/β-catenin and p53 pathways.

CSNK2_Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates Cell_Survival Cell Survival / Proliferation Akt->Cell_Survival PTEN PTEN PTEN->PI3K inhibits CSNK2_pi3k CSNK2 CSNK2_pi3k->Akt activates CSNK2_pi3k->PTEN inhibits CX4945_pi3k CX-4945 (Inhibitor) CX4945_pi3k->CSNK2_pi3k inhibits IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation / Survival NFkB->Inflammation CSNK2_nfkb CSNK2 CSNK2_nfkb->IKK activates CX4945_nfkb CX-4945 (Inhibitor) CX4945_nfkb->CSNK2_nfkb inhibits

Caption: Simplified CSNK2 signaling in PI3K/Akt and NF-κB pathways.

Experimental Workflow

The following diagram provides a generalized workflow for assessing the in vivo efficacy of kinase inhibitors in a leukemia mouse model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Efficacy Analysis Leukemia_Cells Leukemia Cells (Cell Line or PDX) Transplantation Transplantation Leukemia_Cells->Transplantation Mouse_Model Immunocompromised Mouse Model Mouse_Model->Transplantation Engraftment Confirmation of Engraftment Transplantation->Engraftment Randomization Randomization Engraftment->Randomization Treatment_Group Treatment Group (e.g., D4476, CX-4945) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Monitoring Monitoring (Tumor Burden, Health) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Survival Survival Analysis (Kaplan-Meier) Endpoint_Analysis->Survival Tissue_Analysis Tissue Analysis (Flow Cytometry, IHC) Endpoint_Analysis->Tissue_Analysis

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Csnk1-IN-2 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for verifying the target engagement of Csnk1-IN-2, a known inhibitor of Casein Kinase 1 (CSNK1). This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable target engagement assay for their research needs.

Introduction to this compound and Target Engagement

This compound is an inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1), a member of a highly conserved family of serine/threonine kinases.[1] The CSNK1 family plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[1] Specifically, CSNK1A1 is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for proteasomal degradation.[2] Inhibition of CSNK1A1 by compounds like this compound can therefore modulate Wnt signaling, making it a potential therapeutic strategy.

Verifying that a compound like this compound directly binds to its intended target (target engagement) within a cellular context is a critical step in drug discovery. It confirms the mechanism of action and provides a quantitative measure of the compound's potency in a physiologically relevant environment. This guide focuses on CETSA as a primary method for this purpose and compares it with other prominent techniques.

Core Technology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to monitor drug-target interactions in a cellular environment.[3] The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.

CETSA Workflow

The typical CETSA workflow involves treating intact cells or cell lysates with the compound of interest, followed by heating the samples across a range of temperatures. After heating, the cells are lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis_separation Sample Processing cluster_analysis Quantification cells Intact Cells compound This compound cells->compound Incubation heat Temperature Gradient compound->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge soluble Soluble Fraction centrifuge->soluble analysis Western Blot / MS soluble->analysis melt_curve Melting Curve Shift analysis->melt_curve

Figure 1: CETSA experimental workflow.

Comparison of Target Engagement Assays

While CETSA is a robust method for confirming target engagement, several alternative assays offer distinct advantages in terms of throughput, sensitivity, and the nature of the data they provide. Below is a comparison of CETSA with two prominent alternatives: the NanoBRET™ Target Engagement Assay and Kinobeads-based chemical proteomics.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayKinobeads (Chemical Proteomics)
Principle Ligand-induced thermal stabilization of the target protein.[3]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[4][5]Competitive affinity capture of kinases on immobilized, broad-spectrum inhibitor beads.[6][7]
Readout Shift in the protein's melting temperature (Tm) or isothermal dose-response.Change in BRET signal upon compound competition with the tracer.[4]Change in protein abundance measured by mass spectrometry.[7]
Cellular Context Endogenous or overexpressed protein in intact cells or lysates.Overexpressed NanoLuc® fusion protein in intact cells.Endogenous proteins in cell lysates.[6]
Labeling Requirement Label-free for both compound and target.Requires genetic modification of the target protein (NanoLuc® fusion).[4]Label-free for the test compound; uses immobilized inhibitor probes.
Throughput Low (Western blot) to high (plate-based formats).[8]High (plate-based, luminescent readout).[4]Medium to high, dependent on mass spectrometry workflow.
Advantages - Label-free, uses endogenous protein. - Applicable in tissues and in vivo. - Directly measures a biophysical consequence of binding.- High sensitivity and quantitative. - Live-cell measurements in real-time. - Well-suited for high-throughput screening.[4]- Unbiased, proteome-wide selectivity profiling. - Identifies off-targets. - Uses endogenous kinases.[6]
Disadvantages - Some proteins may not show a thermal shift. - Western blot-based readout is low throughput. - Mass spectrometry can be costly.- Requires overexpression of a fusion protein, which may not reflect physiological levels.[9] - Dependent on the availability of a suitable tracer.- Performed in cell lysates, not intact cells. - May not capture all kinases. - Indirectly measures binding through competition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This is a generalized protocol for a Western blot-based CETSA.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in a buffered solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for CSNK1A1, followed by a secondary antibody.

    • Detect the signal and quantify the band intensities to generate melting curves.

NanoBRET™ Target Engagement Assay Protocol

This protocol is a summary based on manufacturer's guidelines.[10][11][12]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding a NanoLuc®-CSNK1A1 fusion protein.

    • Seed the transfected cells into a 96- or 384-well assay plate and incubate overnight.

  • Assay Execution:

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ tracer and the test compound (or vehicle) to the cells.

    • Incubate at 37°C for a specified period (e.g., 2 hours).

  • Signal Detection:

    • Add the Nano-Glo® substrate and lysis buffer to the wells.

    • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer capable of detecting BRET.

    • Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.

Kinobeads-based Chemical Proteomics Protocol

This is a generalized protocol for a competitive binding experiment.[6][13][14]

  • Cell Lysis:

    • Harvest and lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Competitive Binding:

    • Aliquot the cell lysate.

    • Add increasing concentrations of this compound to the aliquots and incubate (e.g., for 1 hour at 4°C) to allow the inhibitor to bind to its targets.

  • Kinase Enrichment:

    • Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to capture kinases that are not bound by this compound.

    • Wash the beads to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the abundance of each identified kinase across the different this compound concentrations to determine which kinases are targets of the inhibitor.

CSNK1 Signaling Pathway

CSNK1A1 is a critical negative regulator of the canonical Wnt signaling pathway. In the "Wnt-off" state, it phosphorylates β-catenin, initiating a cascade that leads to its degradation. In the "Wnt-on" state, this process is inhibited, allowing β-catenin to accumulate and activate target gene transcription.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Inhibitor Action destruction_complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off P (Ser33/37/Thr41) CSNK1A1 CSNK1A1 CSNK1A1->beta_catenin_off P (Ser45) ubiquitination Ubiquitination (β-TrCP) beta_catenin_off->ubiquitination beta_catenin_on β-catenin (stabilized) proteasome Proteasomal Degradation ubiquitination->proteasome Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->destruction_complex Inhibition nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF gene_transcription Target Gene Transcription TCF_LEF->gene_transcription Activation Csnk1_IN_2 This compound Csnk1_IN_2->CSNK1A1 Inhibition

Figure 2: Role of CSNK1A1 in the Wnt/β-catenin signaling pathway.

Conclusion

The choice of a target engagement assay depends on the specific research question, available resources, and the stage of the drug discovery process.

  • CETSA is an excellent choice for validating on-target activity in a label-free manner and can be applied from cell-based assays to in vivo models. Its strength lies in confirming the biophysical interaction in a native cellular environment.

  • NanoBRET™ offers a highly sensitive and high-throughput method ideal for screening and quantitative pharmacology in live cells, though it requires genetic modification of the target.

  • Kinobeads provides an unbiased, proteome-wide view of a compound's selectivity, making it invaluable for understanding off-target effects and for target deconvolution studies.

For a comprehensive understanding of this compound's cellular pharmacology, a multi-assay approach is recommended. For instance, CETSA can be used to confirm endogenous target engagement, while Kinobeads can assess its selectivity across the kinome. NanoBRET could be employed for high-throughput screening of analogue compounds to establish structure-activity relationships. This integrated approach will provide a robust validation of this compound's mechanism of action and its potential as a therapeutic agent.

References

Independent Verification of Csnk1-IN-2's Reported IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported half-maximal inhibitory concentration (IC50) value of Csnk1-IN-2, a known inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1). Due to the absence of independently verified IC50 values for this compound in peer-reviewed literature, this document presents the manufacturer-reported data and compares it with publicly available data for other CSNK1A1 inhibitors. Furthermore, a detailed, generalized experimental protocol is provided to enable independent verification of this compound's inhibitory activity.

Summary of Reported IC50 Values

The inhibitory activity of this compound and a selection of alternative CSNK1A1 inhibitors are summarized in the table below. It is crucial to note that the IC50 value for this compound is reported by a commercial vendor and has not been independently confirmed in published research.[1] IC50 values can vary significantly based on the experimental conditions, such as ATP concentration and the specific kinase assay format used.

CompoundTarget KinaseReported IC50SourceNotes
This compound CSNK1A1 2.52 µM MedChemExpress Not independently verified. [1]
CSNK1D8.48 µMMedChemExpress[1]
wild type-EGFR2.74 nMMedChemExpress[1]
D4476CSNK1200 nM (S. pombe), 300 nM (CK1δ)Tocris BioscienceAlso an ALK5 inhibitor.[2]
PF-670462CK1ε/δ14 nM (CK1ε), 7.7 nM (CK1δ)Published ResearchPotent and selective inhibitor.[3]
SR-3029CK1δ/ε44 nM (CK1δ), 260 nM (CK1ε)Published ResearchSelective inhibitor.
CSNK1-IN-1CSNK1A121 µMMedChemExpress[4]

CSNK1A1 Signaling Pathway

CSNK1A1 is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways, most notably the Wnt/β-catenin pathway. In the absence of a Wnt signal, CSNK1A1, as part of a "destruction complex," phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[5][6] Inhibition of CSNK1A1 can, therefore, lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.

CSNK1A1_Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3B, CSNK1A1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off P Ub Ubiquitin BetaCatenin_off->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Wnt_off No Wnt Signal Frizzled_LRP_off Frizzled/LRP5/6 Wnt_off->Frizzled_LRP_off Wnt_on Wnt Signal Frizzled_LRP_on Frizzled/LRP5/6 Wnt_on->Frizzled_LRP_on Dsh Dishevelled Frizzled_LRP_on->Dsh Dsh->DestructionComplex Inhibition Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF_on TCF/LEF TargetGenes_on Target Gene Expression ON TCF_LEF_on->TargetGenes_on

Caption: Simplified Wnt/β-catenin signaling pathway.

Experimental Protocol for IC50 Determination of a CSNK1A1 Inhibitor

The following protocol describes a generalized in vitro radiometric kinase assay for determining the IC50 value of an inhibitor against CSNK1A1. This method is based on common practices for kinase activity assays.[3]

Materials:

  • Recombinant human CSNK1A1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate: α-casein or a specific peptide substrate (e.g., KRRRALpSVASLPGL)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • ATP solution

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

  • Stop solution (e.g., phosphoric acid)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in DMSO. Further dilute these into the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test inhibitor at various concentrations (or DMSO for control wells)

    • Substrate (α-casein or peptide)

    • Recombinant CSNK1A1 enzyme

  • Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be close to the Km value for CSNK1A1 if known, to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper or a membrane. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound [γ-³³P]ATP.

  • Quantification: Place the washed paper into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Analysis InhibitorDilution Prepare Inhibitor Serial Dilutions PlateLoading Dispense Inhibitor and Master Mix to 96-well Plate InhibitorDilution->PlateLoading ReagentPrep Prepare Master Mix (Buffer, Substrate, Enzyme) ReagentPrep->PlateLoading ReactionStart Initiate Reaction with [γ-P33]ATP/ATP Mix PlateLoading->ReactionStart Incubation Incubate at 30°C ReactionStart->Incubation ReactionStop Terminate Reaction with Stop Solution Incubation->ReactionStop Spotting Spot Reaction Mixture onto Phosphocellulose Paper ReactionStop->Spotting Washing Wash to Remove Unincorporated ATP Spotting->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting DataAnalysis Calculate % Inhibition and Determine IC50 Counting->DataAnalysis

Caption: Workflow for radiometric kinase inhibition assay.

Logical Relationship of IC50 Comparison

The comparison of IC50 values between different studies or for different compounds requires careful consideration of the experimental conditions. An IC50 value is not an absolute constant but is dependent on the assay used.

IC50_Comparison Reported_IC50 Reported IC50 (this compound) Conclusion Comparative Potency Assessment Reported_IC50->Conclusion Independent_Verification Independent Verification (Peer-Reviewed) Independent_Verification->Conclusion Data Unavailable Alternative_Inhibitors Alternative Inhibitors' IC50s (e.g., D4476, PF-670462) Alternative_Inhibitors->Conclusion Experimental_Conditions Experimental Conditions Experimental_Conditions->Reported_IC50 Influences Experimental_Conditions->Independent_Verification Influences Experimental_Conditions->Alternative_Inhibitors Influences

References

Safety Operating Guide

Proper Disposal of Csnk1-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Csnk1-IN-2, a CSNK1A1 inhibitor used in proliferative disorder research.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on general best practices for the disposal of hazardous chemical waste and kinase inhibitors in a laboratory setting.

Key Compound Information

A summary of the available quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C28H26FN5O2[1][2]
Molecular Weight 483.54 g/mol [1][2]
CAS Number 2468783-76-6[1][2]
Appearance Solid (Light yellow to light brown)[1]
Purity 98.2%[2]
Storage (Solid) 4°C, sealed, away from moisture and light[1]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound, like many other potent small molecule inhibitors, requires handling it as hazardous chemical waste. Adherence to institutional and local regulations is paramount. The following steps provide a general framework for its disposal.

Step 1: Waste Identification and Segregation
  • Categorize as Hazardous Waste: Due to its biological activity as a kinase inhibitor and its nature as a synthetic organic compound, this compound must be treated as hazardous chemical waste.[3]

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash or other waste streams like sharps or biological waste, unless it is a mixed waste, which requires special handling.[4] Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected separately from liquid waste (e.g., unused solutions, solvent rinses).[4]

Step 2: Containerization
  • Use Appropriate Containers:

    • Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container should be compatible with the chemical nature of the waste.[5]

    • Liquid Waste: Use a sealable, chemical-resistant container. Plastic containers are often preferred over glass to minimize the risk of breakage.[3] Ensure the container material is compatible with the solvent used to dissolve the this compound.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills and leaks.[4]

Step 3: Labeling
  • Affix Hazardous Waste Label: Clearly label the waste container with a hazardous waste tag as soon as the first piece of waste is added.[3][5]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Avoid abbreviations.[3]

    • The quantity of the waste.[3]

    • The date of waste generation.[3]

    • The location of origin (laboratory and room number).[3]

    • The name and contact information of the Principal Investigator.[3]

    • Appropriate hazard pictograms.[3]

Step 4: Storage
  • Store Safely: Store the labeled hazardous waste container in a designated, secure area within the laboratory.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5]

  • Follow Time and Quantity Limits: Be aware of and adhere to institutional limits on the amount of hazardous waste that can be accumulated and the time it can be stored in the laboratory before collection.[4]

Step 5: Disposal and Decontamination
  • Arrange for Collection: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[3]

  • Decontamination of Empty Containers:

    • Original containers of this compound should be triple-rinsed with an appropriate solvent.[5][6]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[5]

    • After triple-rinsing and air-drying in a ventilated area (like a fume hood), the defaced container may be disposed of in the regular trash, in accordance with institutional policy.[6]

  • Ultimate Disposal Method: The collected waste will likely be incinerated by a licensed hazardous waste management vendor.[7][8]

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

G This compound Disposal Decision Pathway cluster_start cluster_identification Step 1: Identification & Segregation cluster_containment Step 2: Containerization cluster_labeling Step 3: Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Disposal start Start: this compound Waste Generated identify Identify as Hazardous Chemical Waste start->identify segregate Segregate Solid & Liquid Waste identify->segregate solid_container Solid Waste Container segregate->solid_container liquid_container Liquid Waste Container segregate->liquid_container label_waste Affix & Complete Hazardous Waste Label solid_container->label_waste liquid_container->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration Incineration by Vendor contact_ehs->incineration

Caption: Workflow for the proper disposal of this compound waste.

G Empty this compound Container Decontamination start Empty Original this compound Container triple_rinse Triple Rinse with Appropriate Solvent start->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate air_dry Air Dry Container in Ventilated Area triple_rinse->air_dry deface_label Deface Original Label air_dry->deface_label dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash

Caption: Procedure for decontaminating empty this compound containers.

References

Essential Safety and Operational Guide for Handling Csnk1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Csnk1-IN-2, a Casein Kinase 1 (CSNK1) inhibitor. Adherence to these protocols is essential for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form or when preparing stock solutions, a comprehensive set of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2][3] The required PPE includes:

  • Respiratory Protection : For handling the solid compound, a NIOSH-approved respirator (e.g., N95) is recommended to avoid inhaling dust particles.[2] All work with the powdered form should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.[2]

  • Eye and Face Protection : Chemical safety goggles or a face shield must be worn to protect against splashes or fine dust.[1]

  • Hand Protection : Two pairs of chemotherapy-grade, powder-free nitrile gloves are required.[4] Gloves should be changed immediately if contaminated. It is crucial to use gloves made of materials tested for resistance to the specific chemicals being used.[2]

  • Body Protection : A disposable, fluid-resistant laboratory gown should be worn over personal clothing.[2][4] This gown should be promptly removed and disposed of if it becomes contaminated.

Quantitative Data and Physical Properties

The following table summarizes the key quantitative information for this compound. As this is a research compound, comprehensive toxicological data may not be fully available. Researchers should handle it with the caution appropriate for a potentially hazardous substance.[5]

PropertyValueSource
Molecular Formula C₂₈H₂₆FN₅O₂[6]
Molecular Weight 483.54 g/mol [6]
IC₅₀ Values CSNK1A1: 2.52 µMCSNK1D: 8.48 µMwt-EGFR: 2.74 nM[7]
Storage (Stock Solution) Store sealed, away from moisture and light.-80°C for up to 6 months.-20°C for up to 1 month.[7]
Purity >99%[7]
Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing exposure and ensuring a safe laboratory environment.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound according to the supplier's recommendations, typically at -20°C or -80°C for long-term stability.[7]

  • Keep the container tightly sealed and protected from light and moisture.[7]

3.2. Preparation of Stock Solutions

  • All weighing and initial dilution of the powdered compound must be performed inside a chemical fume hood or ventilated enclosure to prevent inhalation of dust.

  • Use a dedicated set of spatulas and weighing papers.

  • A common solvent for this compound is DMSO. Prepare a high-concentration stock solution (e.g., 10 mg/mL in DMSO) for subsequent dilutions.[7]

3.3. Disposal Plan

  • Dispose of all waste materials, including empty vials, contaminated gloves, gowns, and pipette tips, in a designated hazardous chemical waste container.

  • Unused this compound and its solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Protocols and Visual Guides

Experimental Protocol: Cell-Based Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target kinase in a cellular context.

Objective : To determine the IC₅₀ of this compound against CSNK1 in a specific cell line.

Materials :

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest (e.g., a cancer cell line where the CSNK1 pathway is active)

  • Appropriate cell culture medium and supplements

  • Assay buffer (e.g., Tris-HCl, MgCl₂, ATP)

  • Kinase substrate (e.g., a specific peptide like RRRDDDSDDD)[8]

  • [γ-³²P]ATP for radiometric detection or antibody-based detection method (e.g., ELISA)

  • 96-well plates

  • Luminometer or scintillation counter

Methodology :

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a DMSO-only vehicle control.

  • Incubation : Incubate the cells with the compound for a specified period (e.g., 2, 6, or 24 hours).

  • Cell Lysis : After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract cellular proteins.

  • Kinase Assay :

    • Add the cell lysate to a new plate containing the kinase substrate and assay buffer.

    • Initiate the kinase reaction by adding the ATP mixture (containing [γ-³²P]ATP).

    • Allow the reaction to proceed for a set time at 30°C.

  • Detection : Stop the reaction and measure the incorporation of the phosphate group into the substrate using a suitable detection method (e.g., phosphocellulose paper and scintillation counting).

  • Data Analysis : Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visual Workflow and Pathway Diagrams

Diagram 1: Safe Handling Workflow for this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe 1. Don PPE (Gown, Double Gloves, Goggles) prep_fumehood 2. Work in Fume Hood weigh 3. Weigh Powder prep_fumehood->weigh dissolve 4. Dissolve in DMSO weigh->dissolve dilute 5. Perform Serial Dilutions dissolve->dilute dispose_tips 6. Dispose Contaminated Tips/Tubes dilute->dispose_tips dispose_ppe 7. Doff & Dispose PPE dispose_tips->dispose_ppe dispose_waste 8. Store Liquid Waste dispose_ppe->dispose_waste

Caption: A procedural workflow for the safe handling of this compound from preparation to disposal.

Diagram 2: Simplified Wnt/β-Catenin Signaling Pathway

Wnt_Pathway Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd binds LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Fzd->Dvl activates Complex Destruction Complex (Axin, APC, GSK3β, CSNK1) Dvl->Complex inhibits BetaCatenin β-Catenin Complex->BetaCatenin phosphorylates for destruction Proteasome Proteasome BetaCatenin->Proteasome degraded TCF TCF/LEF BetaCatenin->TCF translocates to nucleus & activates Genes Target Gene Transcription TCF->Genes Inhibitor This compound Inhibitor->Complex inhibits CSNK1 component

Caption: Role of CSNK1 in the Wnt/β-catenin pathway, a target for inhibitors like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.